Cytochalasin H
Description
Properties
Molecular Formula |
C30H39NO5 |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
[(1R,2R,3E,5R,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate |
InChI |
InChI=1S/C30H39NO5/c1-18-10-9-13-23-27(33)20(3)19(2)26-24(16-22-11-7-6-8-12-22)31-28(34)30(23,26)25(36-21(4)32)14-15-29(5,35)17-18/h6-9,11-15,18-19,23-27,33,35H,3,10,16-17H2,1-2,4-5H3,(H,31,34)/b13-9+,15-14+/t18-,19+,23-,24-,25+,26-,27+,29-,30+/m0/s1 |
InChI Key |
NAEWXXDGBKTIMN-OWTACEMYSA-N |
SMILES |
CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)O |
Isomeric SMILES |
C[C@H]1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2([C@@H](/C=C/[C@](C1)(C)O)OC(=O)C)C(=O)N[C@H]3CC4=CC=CC=C4)C)O |
Canonical SMILES |
CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)O |
Pictograms |
Acute Toxic; Health Hazard |
Synonyms |
cytochalasin H |
Origin of Product |
United States |
Foundational & Exploratory
Fungal Source of Cytochalasin H: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasin H is a potent, biologically active secondary metabolite belonging to the cytochalasan class of mycotoxins. These compounds are characterized by a highly substituted perhydroisoindolone ring fused to a macrocyclic ring. Due to their ability to disrupt actin filament function, cytochalasans have garnered significant interest in cell biology research and hold potential for therapeutic applications, including anticancer and anti-inflammatory agents. This technical guide provides a comprehensive overview of the primary fungal source of this compound, with a focus on the genus Phomopsis. It details methodologies for the isolation, cultivation, extraction, and quantification of this valuable compound, and explores the current understanding of its biosynthetic and regulatory pathways.
Primary Fungal Source: The Genus Phomopsis
The predominant fungal producers of this compound are various species within the genus Phomopsis, the anamorph of Diaporthe. These fungi are ubiquitous and can be found as endophytes, pathogens, and saprophytes on a wide range of plant hosts, with a notable prevalence in mangrove ecosystems.[1][2] Several studies have successfully isolated this compound from endophytic Phomopsis species, highlighting their potential as a reliable source for this compound.
Table 1: Documented Phomopsis Species Producing this compound
| Phomopsis Species/Strain | Host Plant | Reference |
| Phomopsis sp. | Weevil-damaged pecans | [3] |
| Phomopsis sp. | Garcinia kola (nut) | [4] |
| Phomopsis liquidambari | Mangrove species | |
| Phomopsis sp. xz-18 | Camptotheca acuminata | [5][6] |
| Phomopsis sp. shj2 | Isodon eriocalyx var. laxiflora | [7] |
| Phomopsis sp. IFB-E060 | Vatica mangachapoi | [8] |
Quantitative Production of this compound
The yield of this compound can vary significantly depending on the fungal strain, cultivation medium, and fermentation conditions. The One Strain Many Compounds (OSMAC) approach, which involves varying cultivation parameters, has been shown to effectively influence the metabolic profile of Phomopsis and enhance the production of specific cytochalasans.[4]
Table 2: Reported Yields of this compound from Phomopsis sp.
| Fungal Strain | Cultivation Medium | Fermentation Scale | Yield of this compound | Reference |
| Phomopsis sp. | Solid rice medium with 0.3% peptone | 1.2 kg (12 x 100 g rice) | 136.2 mg | [4] |
Experimental Protocols
Isolation and Cultivation of Phomopsis sp.
Objective: To isolate and cultivate Phomopsis sp. from a host plant for the production of this compound.
Materials:
-
Healthy plant tissue (e.g., leaves, stems, nuts)
-
70% Ethanol
-
Sterile distilled water
-
Potato Dextrose Agar (PDA) plates
-
Solid Rice Medium (100 g rice, 100 mL distilled water, 0.3% peptone per flask)
-
Sterile scalpels, forceps, and Petri dishes
-
Incubator
Protocol:
-
Surface sterilize the plant tissue by washing with sterile distilled water, followed by immersion in 70% ethanol for 1 minute, and then rinsing with sterile distilled water three times.
-
Aseptically cut small sections of the inner plant tissue and place them on PDA plates.
-
Incubate the plates at 25-28°C until fungal growth is observed.
-
Isolate morphologically distinct fungal colonies and subculture them on fresh PDA plates to obtain pure cultures.
-
For large-scale fermentation, inoculate sterilized solid rice medium with agar plugs of a pure Phomopsis sp. culture.
-
Incubate the solid-state fermentation for 28-40 days at 25°C.[4]
Extraction of this compound
Objective: To extract this compound from the fungal culture.
Materials:
-
Ethyl acetate
-
Blender or homogenizer
-
Filter paper and funnel
-
Rotary evaporator
Protocol:
-
After the incubation period, add ethyl acetate to the solid rice medium culture.
-
Homogenize the mixture using a blender to ensure thorough extraction.
-
Allow the mixture to macerate for 24 hours.
-
Filter the mixture to separate the ethyl acetate extract from the solid residue.
-
Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude extract.[4]
Purification of this compound
Objective: To purify this compound from the crude extract.
Materials:
-
Silica gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Solvents for chromatography (e.g., cyclohexane, ethyl acetate, methanol, water)
Protocol:
-
Subject the crude extract to silica gel column chromatography, eluting with a gradient of cyclohexane and ethyl acetate.
-
Combine fractions containing compounds with similar TLC profiles.
-
Further purify the fractions containing this compound using Sephadex LH-20 column chromatography with methanol as the eluent.[5][6]
-
Perform final purification using preparative or semi-preparative HPLC on a C18 column with a methanol-water or acetonitrile-water gradient.[4] Monitor the elution profile using a UV detector.
Quantification of this compound by HPLC
Objective: To determine the concentration of this compound in a sample.
Materials:
-
Analytical HPLC system with a C18 column and UV detector
-
This compound standard of known concentration
-
Methanol and water (HPLC grade)
-
Sample extract dissolved in a suitable solvent
Protocol:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample extract into the HPLC system under the same conditions.
-
Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Biosynthesis and Regulatory Pathways
Biosynthesis of Cytochalasans
The biosynthesis of cytochalasans, including this compound, is a complex process involving a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) machinery.[9] This pathway combines building blocks from both fatty acid and amino acid metabolism to construct the characteristic fused ring structure.
Caption: General workflow for the biosynthesis of this compound.
Regulatory Signaling Pathway: The Cell Wall Integrity (CWI) Pathway
The production of secondary metabolites in fungi is tightly regulated by complex signaling networks that respond to environmental cues. The Cell Wall Integrity (CWI) pathway, a conserved mitogen-activated protein kinase (MAPK) cascade, has been implicated in the regulation of secondary metabolism in various fungi, including Phomopsis.[10][11] This pathway is crucial for maintaining the structural integrity of the fungal cell wall and also plays a role in developmental processes and stress responses. While direct evidence linking the CWI pathway to the regulation of this compound biosynthesis is still emerging, its known involvement in controlling other secondary metabolite production in Phomopsis makes it a key area of investigation.[10][12]
Caption: The Cell Wall Integrity (CWI) signaling pathway in fungi.
Conclusion
The endophytic fungus Phomopsis represents a rich and reliable source of this compound. The methodologies outlined in this guide provide a framework for the successful isolation, cultivation, and purification of this valuable secondary metabolite. Further research into the optimization of fermentation conditions and a deeper understanding of the regulatory signaling pathways, such as the CWI pathway, will be crucial for enhancing the production of this compound for research and potential therapeutic development. The continued exploration of the metabolic diversity of Phomopsis species is likely to yield novel cytochalasans and other bioactive compounds of significant scientific and medicinal interest.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Toxicity and plant growth regulator effects of this compound isolated from Phomopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial and cytotoxic cytochalasins from the endophytic fungus Phomopsis sp. harbored in Garcinia kola (Heckel) nut - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentacyclic Cytochalasins and Their Derivatives from the Endophytic Fungus Phomopsis sp. xz-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Cytochalasans from the Endophytic Fungus Phomopsis sp. shj2 and Their Antimigratory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new cytochalasin from endophytic Phomopsis sp. IFB-E060 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunosuppressive Cytochalasins from the Mangrove Endophytic Fungus Phomopsis asparagi DHS-48 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional Characterization of Two Cell Wall Integrity Pathway Components of the MAPK Cascade in Phomopsis longicolla - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytochalasin H: A Fungal Metabolite with Diverse Biological Activities
A Comprehensive Technical Guide on its Discovery, History, and Scientific Applications
Abstract: Cytochalasin H, a potent fungal metabolite, has garnered significant attention within the scientific community for its diverse biological activities, primarily stemming from its ability to inhibit actin polymerization. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted applications of this compound. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its isolation, synthesis, and mechanism of action. The guide includes structured tables of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to facilitate a comprehensive understanding of this significant natural product.
Introduction
Cytochalasins are a class of mycotoxins produced by various fungi that exhibit profound effects on the eukaryotic cytoskeleton.[1] Among these, this compound stands out for its diverse biological profile, which includes anti-angiogenic, anti-tumor, and plant growth-regulating properties.[2][3] First isolated from the fungus Phomopsis sp., this molecule has become a valuable tool in cell biology research and a lead compound in drug discovery programs.[4] Its primary mechanism of action involves binding to the barbed end of actin filaments, thereby inhibiting both the assembly and disassembly of actin monomers.[5] This disruption of the actin cytoskeleton underlies its ability to interfere with fundamental cellular processes such as cell division, motility, and signal transduction.
Discovery and History
The discovery of this compound is rooted in the broader investigation of fungal secondary metabolites. An early report in 1976 detailed the isolation of a biologically active metabolite from an unidentified species of Phomopsis found on weevil-damaged pecans.[3] This metabolite, later identified as this compound, demonstrated toxicity in day-old cockerels and significant inhibitory effects on the growth and floral development of tobacco plants.[3] Subsequent research has identified various fungal species, particularly endophytic fungi from the Phomopsis genus, as prolific producers of this compound and its analogs.[6][7][8]
The structural elucidation of this compound revealed a complex polyketide-amino acid hybrid structure, characteristic of the cytochalasan family.[3] Its unique chemical architecture has presented a significant challenge and opportunity for synthetic chemists, leading to the development of elegant total synthesis strategies.[5][6] These synthetic routes have not only provided access to this compound for further biological evaluation but have also enabled the creation of novel analogs with potentially enhanced or modified activities.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 53760-19-3 | [1] |
| Molecular Formula | C₃₀H₃₉NO₅ | [3] |
| Molecular Weight | 493.6 g/mol | [1] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility. | [1] |
| Appearance | Colorless powder | [9] |
Biological Activity and Quantitative Data
This compound exhibits a wide range of biological activities, with significant potential in oncology and plant biology. Its effects are dose-dependent and can vary across different cell types and experimental conditions.
Cytotoxicity and Anti-proliferative Activity
This compound has demonstrated potent cytotoxic and anti-proliferative effects against various cancer cell lines. This activity is largely attributed to its ability to induce apoptosis and cause cell cycle arrest.
| Cell Line | Assay | IC₅₀ Value | Incubation Time | Reference |
| A549 (Human Lung Carcinoma) | MTT Assay | 159.5 µM | 24-72 h | [4] |
| SMMC-7721 (Human Hepatocarcinoma) | MTT Assay | 15.0 µg/mL | Not Specified | [1] |
| HeLa (Human Cervical Cancer) | MTT Assay | 4.96 µM | Not Specified | [10] |
| HUVEC (Human Umbilical Vein Endothelial Cell) | CellTiter Blue Assay | Strong antiproliferative effect | Not Specified | [10] |
| K-562 (Human Myelogenous Leukemia) | CellTiter Blue Assay | Moderate antileukemic activity | Not Specified | [10] |
| MDA-MB-231 (Human Breast Adenocarcinoma) | Not Specified | 1.01−10.42 μM (for various cytochalasans including H) | Not Specified | [3] |
Anti-angiogenic Activity
A key area of interest is the anti-angiogenic potential of this compound. It has been shown to inhibit the formation of new blood vessels, a critical process in tumor growth and metastasis.
| Assay | Model | Effective Concentration | Effect | Reference |
| Chick Chorioallantoic Membrane (CAM) Assay | In ovo | 125 ng per egg | 50% inhibition of angiogenesis | [2] |
| In ovo tumor xenograft | A549 cells | 2.5 mg/kg/d (i.p.) | 40% decrease in tumor weight | [2] |
Toxicity
| Organism | Assay | LD₅₀ Value | Reference |
| Day-old cockerels | In vivo | 12.5 mg/kg | [3] |
| Chicken embryos | In ovo | 6.2 µg per egg | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently employed in the study of this compound.
Isolation of this compound from Phomopsis sp.
This protocol outlines a general procedure for the extraction and purification of this compound from fungal cultures.
-
Fungal Culture: Phomopsis sp. is cultured on a suitable medium, such as potato dextrose agar (PDA) or in a liquid medium (e.g., potato dextrose broth), for several weeks to allow for the production of secondary metabolites.[3]
-
Extraction: The fungal mycelium and culture medium are extracted with an organic solvent, typically ethyl acetate (EtOAc).[7] The mixture is macerated and sonicated to ensure efficient extraction. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography for initial fractionation. A silica gel column is commonly used, with a gradient elution system of increasing polarity, for instance, a mixture of petroleum ether and ethyl acetate, or chloroform and methanol.[3][10]
-
Purification: Fractions showing biological activity or containing compounds with the characteristic UV absorbance of cytochalasans are further purified using techniques such as Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.[3][7] A gradient of methanol and water is often employed as the mobile phase for HPLC.[7]
-
Structure Elucidation: The purified compound is identified as this compound based on spectroscopic data, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), and by comparison with published data.[3]
Caption: A generalized workflow for the isolation and purification of this compound.
Western Blot Analysis of Apoptosis-Related Proteins in A549 Cells
This protocol describes the detection of changes in the expression of key apoptosis-related proteins in A549 human lung carcinoma cells following treatment with this compound.
-
Cell Culture and Treatment: A549 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) to ~80% confluency. The cells are then treated with various concentrations of this compound (or a vehicle control, such as DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The cell lysates are then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions (typically 1:1000).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, typically at 1:2000 to 1:5000 dilution) for 1-2 hours at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged using a chemiluminescence imager or X-ray film. The expression of a housekeeping protein, such as β-actin or GAPDH, is also analyzed as a loading control.
Caption: Key steps in the Western blot analysis of apoptosis-related proteins.
Chick Chorioallantoic Membrane (CAM) Assay for Anti-angiogenesis
This in vivo assay is used to evaluate the anti-angiogenic activity of this compound.
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C with high humidity for 3-4 days.
-
Windowing: On day 3 or 4, a small window is carefully made in the eggshell to expose the CAM. The window is then sealed with sterile tape, and the eggs are returned to the incubator.
-
Sample Preparation and Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted with PBS. A sterile filter paper disc or a gelatin sponge is impregnated with a specific amount of this compound (e.g., 125 ng).[2] A control disc with the vehicle alone is also prepared. On day 8-10 of incubation, the prepared discs are placed onto the CAM.
-
Incubation and Observation: The eggs are resealed and incubated for another 2-3 days. The CAM is then observed and photographed under a stereomicroscope.
-
Quantification of Angiogenesis: The anti-angiogenic effect is quantified by measuring the area of the avascular zone around the disc or by counting the number of blood vessel branch points within a defined area around the disc.[2] The results are compared between the this compound-treated group and the control group.
Caption: A simplified workflow for the chick chorioallantoic membrane (CAM) assay.
Signaling Pathways Modulated by this compound
This compound exerts its cellular effects by modulating several key signaling pathways, primarily through its disruption of the actin cytoskeleton.
Inhibition of Actin Polymerization
The primary molecular target of this compound is actin. By binding to the fast-growing barbed (+) end of F-actin, it physically blocks the addition of new G-actin monomers, thus inhibiting filament elongation.[5] This leads to a net depolymerization of actin filaments as the disassembly at the pointed (-) end continues. The disruption of the actin cytoskeleton has widespread consequences for cell morphology, adhesion, migration, and intracellular transport.
Caption: this compound inhibits actin filament elongation by capping the barbed end.
Induction of Apoptosis
This compound has been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, culminating in programmed cell death.
Regulation of the Hippo Signaling Pathway
Recent evidence suggests that the integrity of the actin cytoskeleton is a critical regulator of the Hippo signaling pathway, a key pathway controlling organ size and cell proliferation. The core of this pathway involves a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. When the actin cytoskeleton is disrupted by agents like this compound, it can lead to the activation of the Hippo pathway, resulting in the cytoplasmic retention and degradation of YAP/TAZ. This prevents their translocation to the nucleus, where they would otherwise promote the transcription of genes involved in cell proliferation and survival. The precise molecular link between this compound-induced actin disruption and the activation of the Hippo kinase cascade is an area of active research.
References
- 1. The mammalian Hippo pathway: regulation and function of YAP1 and TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Cytochalasans from the Endophytic Fungus Phomopsis sp. shj2 and Their Antimigratory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Cytochalasan synthesis: total synthesis of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Cytochalasan synthesis: an alternative approach to this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Antibacterial and cytotoxic cytochalasins from the endophytic fungus Phomopsis sp. harbored in Garcinia kola (Heckel) nut - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Pentacyclic Cytochalasins and Their Derivatives from the Endophytic Fungus Phomopsis sp. xz-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunosuppressive Cytochalasins from the Mangrove Endophytic Fungus Phomopsis asparagi DHS-48 - PMC [pmc.ncbi.nlm.nih.gov]
Cytochalasin H: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytochalasin H is a potent, cell-permeable mycotoxin belonging to the cytochalasan family of fungal metabolites.[1] It is a powerful inhibitor of actin polymerization, a fundamental cellular process, which underlies its significant biological activities, including anti-angiogenic and anti-tumor effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for key assays and a visualization of its implicated signaling pathway are included to support further research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound is a macrocyclic compound featuring a highly substituted perhydroisoindolone ring system. Its complex structure is fundamental to its biological function, particularly its interaction with actin filaments.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | [(2R,3E,5S,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.0¹'¹⁵]octadeca-3,9-dien-2-yl] acetate | [2] |
| Molecular Formula | C₃₀H₃₉NO₅ | [2] |
| Molecular Weight | 493.6 g/mol | [2] |
| CAS Number | 53760-19-3 | [2] |
| Appearance | White lyophilisate or long needles | [3][4] |
| Melting Point | 252-258 °C | [3] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol, and Chloroform (10 mg/mL) | [3][5][6] |
| Storage | Store at -20°C | [6] |
Table 2: Spectral Data of this compound
| Spectral Data Type | Key Features and Observations | Source |
| ¹H NMR | Spectra available for structural elucidation. | [7][8] |
| ¹³C NMR | Spectra available for structural confirmation. | [7] |
| Mass Spectrometry (MS) | Mass spectrum available for molecular weight determination and fragmentation analysis. | [7] |
Biological Activity and Mechanism of Action
The primary mechanism of action of this compound is its ability to disrupt actin polymerization. It binds to the barbed (plus) ends of actin filaments, which inhibits both the assembly and disassembly of actin monomers.[1] This interference with the actin cytoskeleton leads to a cascade of cellular effects.
Anti-Angiogenic Activity
This compound has demonstrated significant anti-angiogenic properties both in vitro and in vivo.[4][9] It inhibits the formation of new blood vessels, a critical process for tumor growth and metastasis.
Table 3: In Vitro Anti-Angiogenic Effects of this compound on HUVECs
| Treatment | Concentration (µM) | Inhibition of Microtubule Formation (%) | VEGF Protein Production (pg/mL) |
| Control | 0 | 0 | (baseline) |
| This compound | 0.78 | Significant inhibition observed | - |
| This compound | 1.56 | Further significant inhibition | - |
| This compound | 3.13 | Strong inhibition | - |
| This compound | 6.25 | Potent inhibition | Significant reduction |
| This compound | 12.5 | - | Further significant reduction |
| This compound | 25 | - | Strong reduction |
Data adapted from studies on A549 and H460 NSCLC cells, where conditioned media was used to treat HUVECs.[9]
Anti-Tumor Activity
The disruption of the actin cytoskeleton by this compound also imparts it with anti-tumor properties. It can induce apoptosis (programmed cell death) and inhibit the migration of cancer cells.[9] In vivo studies have shown that this compound can significantly reduce tumor growth.[4]
Signaling Pathway
Recent studies have elucidated the molecular pathways through which this compound exerts its anti-angiogenic effects. It has been shown to suppress the accumulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and the expression of Vascular Endothelial Growth Factor (VEGF) by inhibiting the PI3K/AKT/p70S6K and ERK1/2 signaling pathways in non-small cell lung cancer cells.[9][10]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cell Culture and Treatment
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs), A549 (non-small cell lung cancer), and H460 (non-small cell lung cancer) cells.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: A stock solution of this compound is prepared in DMSO and diluted to the desired concentrations in the culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
HUVEC Tube Formation Assay (In Vitro Angiogenesis)
-
Plate Preparation: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells.
-
Treatment: Treat the cells with conditioned medium from cancer cells previously exposed to varying concentrations of this compound.
-
Incubation: Incubate the plate at 37°C for 6-8 hours.
-
Analysis: Observe and photograph the formation of capillary-like structures (tubes) under a microscope. Quantify the total tube length using image analysis software.
Western Blot Analysis
-
Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., HIF-1α, p-AKT, p-p70S6K, p-ERK1/2, and β-actin as a loading control) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA) for VEGF
-
Sample Collection: Collect the conditioned medium from treated and control cancer cell cultures.
-
Assay Procedure: Perform the ELISA according to the manufacturer's instructions for the human VEGF ELISA kit. This typically involves adding the samples to a microplate pre-coated with an anti-VEGF antibody, followed by the addition of a detection antibody and a substrate solution.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Determine the concentration of VEGF in the samples by comparing the absorbance to a standard curve.
In Vivo Tumor Xenograft Model
-
Animal Model: Use athymic nude mice.
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., A549 or H460) into the flank of the mice.
-
Treatment: Once tumors are established, randomly assign mice to treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) or a vehicle control according to a predetermined schedule.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for HIF-1α and VEGF).[9]
Conclusion
This compound is a multifaceted compound with significant potential in cancer research and drug development. Its well-defined mechanism of action, centered on the disruption of the actin cytoskeleton, and its demonstrated anti-angiogenic and anti-tumor activities make it a valuable tool for studying cellular processes and a promising lead for novel therapeutic strategies. The detailed information and protocols provided in this guide are intended to facilitate further investigation into the properties and applications of this potent mycotoxin.
References
- 1. Cytochalasin - Wikipedia [en.wikipedia.org]
- 2. Cytochalasin-H | C30H39NO5 | CID 6434468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 53760-19-3 [m.chemicalbook.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound | CAS 53760-19-3 | Cayman Chemical | Biomol.com [biomol.com]
- 6. glpbio.com [glpbio.com]
- 7. scribd.com [scribd.com]
- 8. This compound(53760-19-3) 1H NMR [m.chemicalbook.com]
- 9. This compound Inhibits Angiogenesis via the Suppression of HIF-1α Protein Accumulation and VEGF Expression through PI3K/AKT/P70S6K and ERK1/2 Signaling Pathways in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Inhibits Angiogenesis via the Suppression of HIF-1α Protein Accumulation and VEGF Expression through PI3K/AKT/P70S6K and ERK1/2 Signaling Pathways in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Cytochalasin H on Actin Polymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of Cytochalasin H on actin polymerization. This compound, a member of the cytochalasans family of fungal metabolites, is a potent disruptor of the actin cytoskeleton. This document details its mechanism of action, summarizes available quantitative and qualitative data, provides in-depth experimental protocols for studying its effects, and visualizes key concepts through diagrams. While specific quantitative data on the in vitro inhibition of actin polymerization by this compound is not extensively available in current literature, this guide consolidates existing knowledge and offers comparative insights with other well-studied cytochalasans to support further research and drug development endeavors.
Introduction to this compound and Actin Dynamics
The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a pivotal role in a myriad of cellular processes including cell motility, division, and maintenance of cell shape.[1] The constant and regulated polymerization and depolymerization of actin filaments are fundamental to these functions. Cytochalasans are a class of cell-permeable fungal metabolites that are widely used as powerful research tools to investigate actin-dependent processes due to their ability to interfere with actin dynamics.[2]
This compound is a member of this family and has been shown to exhibit various biological activities, including antibacterial, antifungal, and antitumor effects.[3] Like other cytochalasans, its primary intracellular target is the actin cytoskeleton. Understanding the precise effects of this compound on actin polymerization is crucial for elucidating its mechanism of action and for its potential development as a therapeutic agent.
Mechanism of Action
Cytochalasans, including this compound, primarily exert their effects by binding to the barbed (fast-growing) end of actin filaments.[4] This interaction effectively caps the filament, preventing the addition of new actin monomers and thereby inhibiting filament elongation.[5][6] This capping activity disrupts the normal treadmilling process of actin filaments, leading to a net depolymerization and reorganization of the actin cytoskeleton.[4] While the primary interaction is with filamentous actin (F-actin), some studies suggest that certain cytochalasans may also interact with monomeric actin (G-actin) or actin dimers, potentially influencing nucleation.[2]
The disruption of the actin cytoskeleton by this compound leads to a cascade of cellular effects, including changes in cell morphology, inhibition of cell migration, and induction of apoptosis.[7]
Quantitative Data on the Effects of this compound
One study using a fluorescence-based pyrene assay demonstrated that this compound exhibits inhibitory effects on actin assembly, comparable to other cytochalasans with similar structural moieties.[8] Another study qualitatively showed that treatment of U2OS cells with 1 µM and 5 µM this compound led to a significant disruption of the actin cytoskeleton, characterized by the loss of stress fibers and the formation of actin aggregates.[7]
For a comparative perspective, the following table summarizes quantitative data for the more extensively studied cytochalasins B and D.
| Compound | Assay Condition | Parameter | Value | Reference |
| Cytochalasin B | Inhibition of actin elongation (with F-actin fragments) | Half-maximal inhibition | 2 x 10-7 M | [9] |
| Binding to F-actin (in the absence of ATP) | Kd | ~4 x 10-8 M | [9] | |
| Cytochalasin D | Inhibition of actin elongation (with F-actin fragments) | Half-maximal inhibition | 10-8 M | [9] |
| Inhibition of actin elongation (in the absence of ATP) | Half-maximal inhibition | 10-9 M | [9] |
Note: The above data for Cytochalasin B and D are provided for comparative purposes and to illustrate the range of potency observed within the cytochalasan family. The specific activity of this compound may vary.
Experimental Protocols
In Vitro Actin Polymerization Assay (Pyrene-Based)
This protocol is a standard method to monitor the kinetics of actin polymerization in vitro and can be adapted to assess the inhibitory effects of compounds like this compound. The assay relies on the fluorescence enhancement of pyrene-labeled actin upon its incorporation into a polymer.[4][8]
Materials:
-
Monomeric actin (unlabeled and pyrene-labeled)
-
General Actin Buffer (G-buffer): 2 mM Tris-HCl (pH 8.0), 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT
-
Polymerization Buffer (10x): 500 mM KCl, 20 mM MgCl₂, 10 mM ATP
-
This compound stock solution (in DMSO)
-
Fluorometer capable of excitation at ~365 nm and emission at ~407 nm
-
96-well black microplates or quartz cuvettes
Procedure:
-
Preparation of Actin Monomers: Reconstitute lyophilized unlabeled and pyrene-labeled actin in G-buffer to a stock concentration of ~10 µM. Keep on ice to prevent spontaneous polymerization.
-
Preparation of Reaction Mix: In a microfuge tube on ice, prepare the reaction mixture containing G-actin (typically a mix of 5-10% pyrene-labeled actin and 90-95% unlabeled actin) at the desired final concentration (e.g., 2-4 µM) in G-buffer.
-
Addition of Inhibitor: Add the desired concentration of this compound (or DMSO as a vehicle control) to the reaction mixture. Incubate for a short period (e.g., 1-2 minutes) on ice.
-
Initiation of Polymerization: Initiate actin polymerization by adding 1/10th volume of 10x Polymerization Buffer. Mix gently but thoroughly.
-
Fluorescence Measurement: Immediately transfer the reaction mixture to the fluorometer and begin recording fluorescence intensity over time (e.g., every 30 seconds for 30-60 minutes) at an excitation wavelength of 365 nm and an emission wavelength of 407 nm.
-
Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear portion of the curve. The inhibitory effect of this compound can be quantified by comparing the polymerization rates in its presence to the control. IC50 values can be determined by measuring the polymerization rate at various concentrations of this compound.
Cellular Actin Staining (Immunofluorescence)
This protocol allows for the visualization of the effects of this compound on the actin cytoskeleton in cultured cells.
Materials:
-
Cultured cells (e.g., U2OS, HeLa) grown on glass coverslips
-
This compound stock solution (in DMSO)
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Triton X-100 solution (0.1% in PBS)
-
Bovine Serum Albumin (BSA) solution (1% in PBS)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Plate cells on glass coverslips and allow them to adhere and grow to the desired confluency. Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM) or DMSO for the desired duration (e.g., 1 hour).
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with 1% BSA in PBS for 30 minutes to reduce non-specific binding.
-
F-actin Staining: Incubate the cells with fluorescently labeled phalloidin (at the manufacturer's recommended concentration in 1% BSA/PBS) for 30-60 minutes at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS and then incubate with DAPI solution for 5 minutes.
-
Mounting and Imaging: Wash the cells three final times with PBS, mount the coverslips onto microscope slides using an anti-fade mounting medium, and visualize the actin cytoskeleton using a fluorescence microscope.
Visualizations
Signaling and Mechanistic Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of this compound action on actin polymerization.
Caption: Experimental workflow for the pyrene-based actin polymerization assay.
Conclusion
This compound is a valuable tool for studying the role of the actin cytoskeleton in various cellular processes. Its primary mechanism of action involves capping the barbed end of actin filaments, thereby inhibiting polymerization. While specific in vitro quantitative data for this compound remains to be fully elucidated, the available qualitative and cell-based data, in conjunction with the well-established effects of other cytochalasans, provide a strong framework for its use in research. The detailed experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of this compound and other potential actin-targeting compounds. Further quantitative studies are warranted to fully characterize the biochemical interactions of this compound with actin and to support its potential development in therapeutic applications.
References
- 1. [PDF] Direct measurement of actin polymerization rate constants by electron microscopy of actin filaments nucleated by isolated microvillus cores | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Actin inhibitor | Hello Bio [hellobio.com]
- 4. Measurement and analysis of in vitro actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative study on effects of cytochalasins B and D on F-actin content in different cell lines and different culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Early studies on Cytochalasin H's biological activity
An In-depth Technical Guide to the Early Biological Activities of Cytochalasin H
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fungal metabolite belonging to the cytochalasan class, a group of compounds renowned for their ability to interact with the cytoskeletal protein actin.[1][2] First isolated from the fungus Phomopsis sp., early research into this compound quickly identified its potent biological activities, including cytotoxicity, anti-angiogenic properties, and the ability to induce programmed cell death (apoptosis).[3] These initial findings have positioned this compound as a compound of interest for further investigation in cancer chemotherapy and cell biology research. This document provides a detailed overview of the foundational studies that characterized the core biological functions of this compound, with a focus on its effects on cancer cells and actin dynamics.
Quantitative Analysis of Biological Activity
Early investigations quantified the bioactivity of this compound across various models, revealing its effects on cell viability, angiogenesis, and in vivo tumor growth. The data from these seminal studies are summarized below.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Duration | IC50 Value | Reference |
| A549 (Human Lung Adenocarcinoma) | CCK-8 | 72 hours | 159.5 µM | [3][4] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Anti-Angiogenic and In Vivo Efficacy of this compound
| Model System | Parameter Measured | Dosage | Result | Reference |
| Chick Chorioallantoic Membrane (CAM) Assay | Angiogenesis Inhibition | 125 ng/egg | 50% inhibition | [5] |
| Chicken Embryo | Lethality | 6.2 µ g/egg | LD50 | [5] |
| In Ovo Tumor Xenograft | Tumor Weight | Not Specified | 40% decrease | [5] |
| A549 Xenograft in Balb/c nu/nu mice | Tumor Growth | 2.5 mg/kg (i.p.) | Delayed tumor growth | [3][5] |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Core Mechanism of Action: Interaction with Actin
The primary mechanism of action for the cytochalasan family is the disruption of actin filaments, which are critical components of the eukaryotic cytoskeleton responsible for cell shape, motility, and division.[1][2] Cytochalasins bind to the fast-growing "barbed" end of actin filaments, which blocks both the addition (polymerization) and removal (depolymerization) of actin monomers.[1][6] This "capping" of the filament ends disrupts the dynamic equilibrium of the actin cytoskeleton. While early studies focused more on the cellular outcomes, it was understood that the observed effects of this compound, such as inhibition of cell migration and division, were a direct consequence of this fundamental interaction with actin.[1][7]
Key Experimental Protocols
The following sections detail the methodologies employed in early studies to characterize the biological effects of this compound.
Cell Viability and Cytotoxicity Assessment: CCK-8 Assay
This assay was fundamental in determining the cytotoxic potential of this compound against cancer cell lines.
-
Cell Plating: Human lung adenocarcinoma A549 cells in the logarithmic growth phase were seeded into 96-well plates at a density of 5,000 cells per well.[4]
-
Treatment: After allowing the cells to adhere, they were treated with various concentrations of this compound (e.g., 0, 6.25, 12.5, 25, 50, 100 µM) and incubated for specified durations, such as 24, 48, and 72 hours.[4]
-
Detection: Following the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well. The plates were then incubated for an additional 1-2 hours at 37°C.[4]
-
Quantification: The absorbance was measured at a wavelength of 450 nm using a microplate reader. Cell viability was calculated relative to the untreated control cells.[4]
Apoptosis and Cell Cycle Analysis: Flow Cytometry
Flow cytometry was used to investigate how this compound induces cell death and affects cell division.
-
Cell Preparation: A549 cells were treated with this compound for a predetermined time (e.g., 48 hours). Both adherent and floating cells were collected.
-
Staining: For apoptosis analysis, cells were stained with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI enters and stains the DNA of late-stage apoptotic or necrotic cells with compromised membranes. For cell cycle analysis, cells were fixed and stained with a DNA-binding dye like PI to quantify DNA content.
-
Analysis: Stained cells were analyzed using a flow cytometer. The resulting data allowed for the quantification of apoptotic cells and the determination of the percentage of cells in different phases of the cell cycle (G1, S, G2/M). Studies showed that this compound treatment led to cell cycle arrest at the G2/M phase and the appearance of a sub-G1 peak, indicative of apoptotic cells with fragmented DNA.[3][8]
Protein Expression Analysis: Western Blotting
This technique was crucial for elucidating the molecular pathways involved in this compound-induced apoptosis.
-
Protein Extraction: A549 cells were treated with this compound. After treatment, cells were lysed to extract total protein.
-
Quantification and Separation: Protein concentration was determined, and equal amounts of protein from each sample were separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer and Blocking: The separated proteins were transferred to a nitrocellulose or PVDF membrane. The membrane was then blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane was incubated with primary antibodies specific for target proteins (e.g., Bax, Bcl-2, p53, Caspase-3). Subsequently, it was incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate was added, and the resulting signal was captured. This revealed that this compound increased the expression of pro-apoptotic proteins like Bax and cleaved caspase-3 while decreasing anti-apoptotic proteins like Bcl-2.[8]
Cell Migration Assessment: Scratch Wound Healing Assay
This assay provided direct evidence of this compound's ability to inhibit a key process in cancer metastasis.
-
Monolayer Culture: A549 cells were grown in a culture dish to form a confluent monolayer.
-
Scratch Formation: A sterile pipette tip was used to create a linear "scratch" or gap in the monolayer.
-
Treatment and Imaging: The cells were washed to remove debris and then treated with this compound at various concentrations. The "wound" area was imaged at time zero and at subsequent time points (e.g., 24 or 48 hours).
-
Analysis: The rate of cell migration into the scratched area was measured and compared between treated and untreated cells. Results demonstrated that this compound inhibited the migration of A549 cells in a dose-dependent manner.[8]
Visualized Pathways and Workflows
Apoptotic Signaling Pathway Induced by this compound
The following diagram illustrates the molecular cascade initiated by this compound in A549 lung cancer cells, leading to apoptosis.
Caption: this compound apoptotic pathway in A549 cells.
General Experimental Workflow for Bioactivity Screening
This diagram outlines the logical progression of experiments used in the initial characterization of this compound's biological activities.
Caption: Workflow for characterizing this compound's bioactivity.
Conclusion
The foundational research on this compound firmly established its profile as a potent bioactive compound. Early studies methodically demonstrated its cytotoxicity against cancer cells, its ability to arrest the cell cycle, and its power to induce apoptosis through the modulation of key regulatory proteins. Furthermore, its anti-angiogenic and anti-migratory effects, rooted in its fundamental mechanism of actin disruption, highlighted its potential as a multifaceted anti-cancer agent. The experimental protocols and quantitative data from this initial body of work have provided a critical framework for ongoing research into this compound and other members of the cytochalasan family as potential therapeutic leads.
References
- 1. Cytochalasin - Wikipedia [en.wikipedia.org]
- 2. Using Cytochalasins to Improve Current Chemotherapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. apexbt.com [apexbt.com]
- 6. Cytochalasin-Induced Actin Disruption of Polarized Enterocytes Can Augment Internalization of Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlation between effects of 24 different cytochalasins on cellular structures and cellular events and those on actin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound isolated from mangrove‑derived endophytic fungus induces apoptosis and inhibits migration in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Cytochalasin H: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasins are a large and structurally diverse family of fungal secondary metabolites renowned for their potent biological activities, most notably their ability to disrupt actin polymerization.[1][2] Among them, Cytochalasin H has garnered significant interest for its potential therapeutic applications. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, drawing upon current scientific understanding of cytochalasan biosynthesis. While the complete gene cluster for this compound has not been definitively characterized, the well-elucidated pathway of its close structural analog, pyrichalasin H, serves as a robust model.[1][3] This document will detail the key enzymatic steps, present available quantitative data, and outline relevant experimental protocols to support further research and development.
The Core Biosynthetic Pathway: A Hybrid PKS-NRPS System
The biosynthesis of cytochalasans, including this compound, is orchestrated by a sophisticated enzymatic assembly line centered around a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS).[4][5] This multi-domain megaenzyme is responsible for constructing the characteristic perhydroisoindolone core and the macrocyclic ring of the molecule. The general biosynthetic scheme can be divided into several key stages:
-
Chain Initiation and Elongation: The PKS module initiates the process by incorporating a starter unit, followed by sequential condensation of malonyl-CoA extender units to build a polyketide chain.
-
Amino Acid Incorporation: The NRPS module then incorporates a specific amino acid. In the case of this compound, this is L-phenylalanine.[1] This distinguishes it from pyrichalasin H, which incorporates O-methyl-L-tyrosine, a reaction catalyzed by an O-methyltransferase encoded within the pyrichalasin H biosynthetic gene cluster.[1] The absence of this initial tailoring step is a key differentiator in the biosynthesis of this compound.
-
Cyclization and Ring Formation: A series of cyclization reactions, including a proposed intramolecular Diels-Alder reaction, leads to the formation of the fused ring system.[2]
-
Tailoring Modifications: A suite of tailoring enzymes, such as P450 monooxygenases and reductases, then modify the core structure through oxidations, reductions, and other transformations to yield the final this compound molecule.
Below is a diagram illustrating the proposed biosynthetic pathway of this compound, based on the pyrichalasin H model.
Pyrichalasin H Biosynthetic Gene Cluster: A Homologous Model
While the specific gene cluster for this compound remains to be fully elucidated, the biosynthetic gene cluster for pyrichalasin H from Magnaporthe grisea provides a valuable template. The key genes and their putative functions are outlined below.[1][3]
Quantitative Data on Cytochalasan Production
| Compound | Production Titer (mg/L) | Producing Organism | Reference |
| 4'-iodothis compound | 30-60 | Magnaporthe grisea ΔpyiA | [6] |
| 4'-O-allylthis compound | 30-60 | Magnaporthe grisea ΔpyiA | [6] |
| 4'-O-propargylthis compound | 30-60 | Magnaporthe grisea ΔpyiA | [6] |
| 4'-azidothis compound | 30-60 | Magnaporthe grisea ΔpyiA | [6] |
| Cytochalasin E (overexpression of ccsR) | 175 | Aspergillus clavatus | [5] |
| Cytochalasin E (wild-type) | 25 | Aspergillus clavatus | [5] |
Experimental Protocols
The following sections provide generalized experimental protocols for the production, extraction, and analysis of this compound, based on methodologies reported for cytochalasans produced by Phomopsis sp. and other fungi.
Fungal Fermentation
1. Fungal Strain and Culture Conditions:
-
Organism: Phomopsis sp., an endophytic fungus, is a known producer of this compound.[4]
-
Inoculum Preparation: The fungus is typically grown on Potato Dextrose Agar (PDA) plates at 25-28°C for 7-10 days.[4][7] Small pieces of the mycelial agar are used to inoculate the fermentation medium.[4]
-
Solid-State Fermentation:
-
Medium: A common medium consists of rice (100 g) and water (100 mL) supplemented with 0.3% peptone in flat culture bottles.[4]
-
Sterilization: The medium is autoclaved at 121°C for 45 minutes.[4]
-
Inoculation: Each bottle is inoculated with several small pieces of the mycelial agar.[4]
-
Incubation: The cultures are incubated at 25°C in the dark for 40 days.[4]
-
-
Submerged Fermentation:
-
Seed Culture: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the fungus and incubate at 28°C on a rotary shaker at 180 rpm for 5 days.[7]
-
Production Culture: Inoculate the production medium with the seed culture and incubate under similar conditions for an extended period (e.g., 42 days).[7]
-
Extraction and Purification
1. Extraction:
-
The fermented solid substrate or fungal biomass from liquid culture is extracted exhaustively with ethyl acetate.[4][7]
-
The organic solvent is then evaporated under reduced pressure to yield a crude extract.[4]
2. Purification:
-
Column Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents such as chloroform/acetone or petroleum ether/ethyl acetate.[7][8]
-
Size-Exclusion Chromatography: Further purification can be achieved using Sephadex LH-20 column chromatography with methanol as the eluent.[9]
-
High-Performance Liquid Chromatography (HPLC): Final purification is often performed by semi-preparative HPLC on a C18 column with a methanol/water or acetonitrile/water gradient.[8]
Analytical Methods
1. High-Performance Liquid Chromatography (HPLC):
-
System: A standard HPLC system equipped with a UV detector is suitable for the analysis of this compound.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically employed.[10]
-
Detection: this compound can be detected by UV absorbance, typically in the range of 210-220 nm.[8]
2. Structure Elucidation:
-
The structure of purified this compound and its intermediates can be confirmed using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, COSY, HSQC, and HMBC experiments are used to elucidate the detailed chemical structure.[11]
-
The workflow for a typical cytochalasin biosynthesis study is depicted below.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial and cytotoxic cytochalasins from the endophytic fungus Phomopsis sp. harbored in Garcinia kola (Heckel) nut - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Engineering of the Cytochalasin Gene Cluster from Aspergillus clavatus NRRL 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diversely Functionalised Cytochalasins through Mutasynthesis and Semi‐Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytochalasans from the Endophytic Fungus Phomopsis sp. shj2 and Their Antimigratory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A new cytochalasin from endophytic Phomopsis sp. IFB-E060 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epigenetic Manipulation Induced Production of Immunosuppressive Chromones and Cytochalasins from the Mangrove Endophytic Fungus Phomopsis asparagi DHS-48 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytochalasins from the Ash Endophytic Fungus Nemania diffusa DSM 116299 - PMC [pmc.ncbi.nlm.nih.gov]
Cytochalasin H: A Technical Guide to its Functional Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytochalasin H is a potent, cell-permeable fungal metabolite that has garnered significant attention for its diverse biological activities.[1][2] Primarily known as an inhibitor of actin polymerization, its functions extend to anti-cancer, anti-angiogenic, and antimicrobial activities.[1][3][4][5] This technical guide provides an in-depth overview of the core functions of this compound, with a focus on its molecular mechanisms of action. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.
Core Functions and Mechanisms of Action
This compound, isolated from endophytic fungi such as Phomopsis sp., exhibits a range of biological effects primarily stemming from its ability to disrupt the actin cytoskeleton.[1][2] This fundamental action leads to the inhibition of cell division, motility, and other actin-dependent cellular processes, making it a subject of interest for various therapeutic applications.[4][5]
Inhibition of Actin Polymerization
Like other members of the cytochalasin family, this compound is a potent inhibitor of actin filament formation.[3] It binds to the barbed (fast-growing) end of F-actin, thereby blocking the addition of new actin monomers and inhibiting polymerization.[4] This disruption of the actin cytoskeleton is a foundational mechanism that underlies many of its other observed biological effects.
Anti-Cancer Activity
This compound has demonstrated significant anti-cancer properties, particularly in non-small cell lung cancer (NSCLC) cells.[6][7] Its anti-neoplastic effects are multi-faceted and include:
-
Induction of Apoptosis: this compound induces programmed cell death in cancer cells by modulating the expression of key apoptosis-related proteins. It has been shown to increase the expression of pro-apoptotic proteins like Bax and p53, while decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1][2] This shift in the Bax/Bcl-2 ratio ultimately leads to the activation of caspases and the execution of the apoptotic cascade.[2]
-
Cell Cycle Arrest: Treatment with this compound can lead to cell cycle arrest, particularly at the G2/M phase, in cancer cell lines like A549.[1]
-
Inhibition of Cell Migration and Invasion: By disrupting the actin cytoskeleton, this compound effectively inhibits the migratory and invasive capabilities of cancer cells.[2][7]
-
Suppression of Epithelial-Mesenchymal Transition (EMT) and Cancer Stemness: this compound has been found to inhibit EMT, a process critical for cancer metastasis, by upregulating the epithelial marker E-cadherin and downregulating mesenchymal markers like N-cadherin and Vimentin.[7] It also suppresses cancer stemness by downregulating key stemness markers.[7]
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound exhibits potent anti-angiogenic activity both in vitro and in vivo.[6][8] Its primary mechanism in this regard involves the suppression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), two key regulators of angiogenesis.[6][8]
Antimicrobial and Plant Growth Regulatory Activities
Beyond its effects on mammalian cells, this compound has also been reported to possess antibacterial and antifungal properties.[1] Additionally, it has been observed to have a marked inhibitory effect on the growth and floral development of tobacco plants at micromolar concentrations.
Quantitative Data
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| A549 | Non-Small Cell Lung Cancer | 159.5 | 24-72 | [1] |
| HeLa | Cervical Cancer | 3.66 µg/mL (~7.4 µM) | Not Specified |
Table 2: Effect of this compound on Protein and mRNA Expression in NSCLC Cells (A549 & H460)
| Target Protein/mRNA | Effect | Cell Line(s) | Concentration Range (µM) | Duration (h) | Reference |
| HIF-1α Protein | Inhibition | A549, H460 | 6.25 - 25 | 24 | [6] |
| VEGF Protein | Inhibition | A549, H460 | 6.25 - 25 | 24 | [6] |
| VEGF mRNA | Inhibition | A549, H460 | 6.25 - 25 | 24 | [6] |
| HIF-1α mRNA | No significant effect | A549, H460 | 6.25 - 25 | 24 | [6] |
| p-AKT | Inhibition | A549, H460 | 6.25 - 25 | 24 | [6] |
| p-P70S6K | Inhibition | A549, H460 | 6.25 - 25 | 24 | [6] |
| p-ERK1/2 | Inhibition | A549, H460 | 6.25 - 25 | 24 | [6] |
| E-Cadherin | Upregulation | A549, NCI-H460 | 1.51 - 25 | 16 | [7] |
| N-Cadherin | Downregulation | A549, NCI-H460 | 1.51 - 25 | 16 | [7] |
| Vimentin | Downregulation | A549, NCI-H460 | 1.51 - 25 | 16 | [7] |
| YAP mRNA | Downregulation | A549, NCI-H460 | Not Specified | Not Specified | [7] |
| TAZ mRNA | Downregulation | A549, NCI-H460 | Not Specified | Not Specified | [7] |
| LATS1/2 mRNA | Upregulation | A549, NCI-H460 | Not Specified | Not Specified | [7] |
| MST1/2 mRNA | Upregulation | A549, NCI-H460 | Not Specified | Not Specified | [7] |
Table 3: In Vivo Anti-Tumor and Anti-Angiogenic Activity of this compound
| Animal Model | Tumor Type | Dosage | Effect | Reference |
| Balb/c nu/nu mice | A549 xenograft | 2.5 mg/kg (i.p.) | Delayed tumor growth | [1] |
| Chicken embryos (in ovo) | Tumor xenograft | Not Specified | 40% decrease in tumor weight | [3] |
| Chick CAM assay | - | 125 ng per egg | 50% inhibition of angiogenesis | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
Western Blot Analysis for Protein Expression
This protocol is adapted from methodologies used to assess the effect of this compound on signaling proteins in NSCLC cells.[6]
-
Cell Culture and Treatment: Culture A549 or H460 cells in appropriate media. Treat cells with varying concentrations of this compound (e.g., 0, 6.25, 12.5, 25 µM) for 24 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse on ice with RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
SDS-PAGE: Denature 100 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., HIF-1α, VEGF, p-AKT, p-P70S6K, p-ERK1/2, total AKT, total P70S6K, total ERK1/2, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Endothelial Cell Tube Formation Assay for Angiogenesis
This protocol is a standard method to assess in vitro angiogenesis.
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells at a density of 1.5 x 10^4 cells per well.
-
Treatment: Add varying concentrations of this compound to the wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Visualization and Quantification: Observe the formation of capillary-like structures (tubes) using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software.
Actin Polymerization Assay
This is a general protocol to measure the effect of compounds on actin polymerization in vitro.
-
Actin Preparation: Reconstitute pyrene-labeled rabbit skeletal muscle actin in a low-salt buffer (G-buffer).
-
Initiation of Polymerization: Induce polymerization by adding a high-salt buffer (F-buffer) to the actin solution.
-
Treatment: Add different concentrations of this compound to the actin solution either before or after initiating polymerization to assess its effect on nucleation and elongation.
-
Fluorescence Measurement: Monitor the change in fluorescence intensity over time using a fluorescence spectrophotometer. An increase in pyrene fluorescence indicates actin polymerization.
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Calculate the initial rate of polymerization and the steady-state fluorescence to quantify the inhibitory effect of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its characterization.
Caption: Anti-angiogenic signaling pathway of this compound.
Caption: Inhibition of EMT and cancer stemness by this compound.
Caption: Experimental workflow for this compound characterization.
Conclusion
This compound is a multifaceted compound with significant potential, particularly in the field of oncology. Its ability to inhibit actin polymerization, induce apoptosis, and suppress key signaling pathways involved in cancer progression and angiogenesis makes it a compelling candidate for further drug development. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to elucidate its mechanisms of action and explore its therapeutic applications. Further investigation into its other biological activities, such as its antimicrobial and plant growth regulatory effects, may unveil additional uses for this versatile fungal metabolite.
References
- 1. Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. origene.com [origene.com]
- 6. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial and cytotoxic cytochalasins from the endophytic fungus Phomopsis sp. harbored in Garcinia kola (Heckel) nut - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
Unraveling the Cellular Interactions of Cytochalasin H: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytochalasin H, a potent fungal metabolite, has garnered significant interest within the scientific community for its diverse biological activities, including anti-cancer and anti-angiogenic properties. This technical guide provides an in-depth exploration of the cellular targets of this compound, with a focus on its molecular interactions and impact on key signaling pathways. Through a comprehensive review of existing literature, this document summarizes quantitative data, details experimental methodologies, and presents visual representations of the underlying mechanisms to facilitate a deeper understanding and guide future research and drug development efforts.
Primary Cellular Target: The Actin Cytoskeleton
Like other members of the cytochalasan family, the primary and most well-established cellular target of this compound is the actin cytoskeleton[1][2]. Cytochalasins are known to interact directly with actin filaments, disrupting their polymerization and dynamics. This interference with a fundamental component of the cellular architecture leads to a cascade of downstream effects, including changes in cell morphology, inhibition of cell division, and induction of apoptosis[1][2].
The mechanism of action involves binding to the barbed (fast-growing) end of actin filaments, which effectively caps the filament and prevents the addition of new actin monomers[1]. This disruption of actin dynamics is a key contributor to the observed biological effects of this compound.
Inhibition of Angiogenesis and Tumor Growth
A significant body of research has focused on the anti-angiogenic and anti-tumor effects of this compound, particularly in the context of non-small cell lung cancer (NSCLC)[3].
Downregulation of Pro-Angiogenic Factors
This compound has been shown to inhibit the expression and secretion of key pro-angiogenic factors, namely Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF)[3]. Studies on A549 and H460 NSCLC cells have demonstrated a concentration-dependent decrease in both HIF-1α and VEGF protein levels upon treatment with this compound[3]. While the mRNA level of HIF-1α remains largely unaffected, the expression of VEGF mRNA is significantly inhibited, suggesting a post-transcriptional regulatory mechanism for HIF-1α and a transcriptional inhibition for VEGF[3].
Table 1: Effect of this compound on HIF-1α and VEGF Expression in NSCLC Cells
| Cell Line | Treatment Concentration (µM) | HIF-1α Protein Expression | VEGF Protein Secretion (pg/mL) | VEGF mRNA Expression |
| A549 | 6.25 | Decreased | Significantly Decreased | Significantly Decreased |
| 12.5 | Decreased | Significantly Decreased | Significantly Decreased | |
| 25 | Decreased | Significantly Decreased | Significantly Decreased | |
| H460 | 6.25 | Decreased | Significantly Decreased | Significantly Decreased |
| 12.5 | Decreased | Significantly Decreased | Significantly Decreased | |
| 25 | Decreased | Significantly Decreased | Significantly Decreased |
Data summarized from studies on A549 and H460 NSCLC cells. The decreases were observed to be concentration-dependent.[3]
In an in vivo chicken chorioallantoic membrane (CAM) assay, this compound at a concentration of 125 ng per egg effectively inhibited angiogenesis by 50%[4]. Furthermore, in an in ovo tumor xenograft model, it significantly reduced tumor weight by 40%[4]. Intraperitoneal injections of this compound at 2.5 mg/kg/d also inhibited the growth of A549 xenograft tumors[4].
Modulation of Key Signaling Pathways
The anti-angiogenic effects of this compound are mediated through the suppression of critical signaling pathways involved in cell survival, proliferation, and angiogenesis. Specifically, this compound has been shown to inhibit the phosphorylation of key proteins in the PI3K/AKT/p70S6K and ERK1/2 signaling pathways in a concentration-dependent manner in NSCLC cells[3].
More recent studies have also implicated the YAP/TAZ signaling pathway in the effects of this compound on NSCLC cells, where it was found to inhibit epithelial-mesenchymal transition (EMT) and cancer stemness[5].
Induction of Apoptosis and Cell Cycle Arrest
This compound has been demonstrated to inhibit cell growth and induce apoptosis in various cancer cell lines[6]. In A549 lung cancer cells, it was found to induce apoptosis in a dose-dependent manner and arrest the cell cycle at the G2/M phase[6][7]. The IC50 value for the inhibition of A549 cell proliferation after 72 hours of treatment was determined to be 159.5 µM[6][7].
The induction of apoptosis is associated with an increase in the protein expression levels of Bax, p53, and cleaved caspase-3, and a decrease in the expression of the anti-apoptotic proteins Bcl-xL and Bcl-2[6].
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the cellular targets and mechanisms of action of this compound.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins.
Protocol:
-
Cell Lysis: NSCLC cells (A549 and H460) are treated with varying concentrations of this compound (e.g., 0, 6.25, 12.5, and 25 μM) for 24 hours. The cells are then washed with cold PBS and lysed on ice with RIPA lysis buffer containing protease inhibitors[3].
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay[3].
-
SDS-PAGE: Equal amounts of protein (e.g., 100 μg) are separated by size using 10% sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[3].
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane[3].
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., HIF-1α, p-AKT, p-ERK1/2). Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA) for VEGF Secretion
ELISA is employed to quantify the amount of secreted VEGF protein in the cell culture medium.
Protocol:
-
Conditioned Media Collection: NSCLC cells are treated with different concentrations of this compound for 24 hours. The cell culture supernatant (conditioned media) is then collected[3].
-
ELISA Procedure: The concentration of VEGF in the conditioned media is determined using a commercial VEGF ELISA kit according to the manufacturer's instructions[3]. This typically involves capturing the VEGF protein with a specific antibody, followed by detection with a labeled secondary antibody and a colorimetric substrate.
-
Quantification: The absorbance is measured, and the VEGF concentration is calculated based on a standard curve.
Real-Time Quantitative PCR (RT-qPCR) for mRNA Expression
RT-qPCR is used to measure the levels of specific messenger RNA (mRNA), providing insights into gene expression at the transcriptional level.
Protocol:
-
RNA Extraction: Total RNA is extracted from this compound-treated cells using a suitable RNA isolation kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is then used as a template for quantitative PCR with primers specific for the target genes (e.g., HIF-1α and VEGF) and a reference gene (e.g., GAPDH).
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method[3].
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is used to assess the effect of this compound on cell proliferation and viability.
Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5x10³ cells/well) and allowed to adhere[7][8].
-
Compound Treatment: The cells are then treated with various concentrations of this compound for different time points (e.g., 24, 48, and 72 hours)[7][8].
-
CCK-8 Incubation: A CCK-8 solution is added to each well, and the plate is incubated for an additional 1-4 hours[7][8].
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated relative to the untreated control cells[7][8].
Conclusion
This compound presents a multifaceted profile of cellular interactions, with the actin cytoskeleton as its primary target. Its ability to disrupt actin polymerization underpins a range of downstream effects, including the potent inhibition of angiogenesis and tumor growth. The detailed molecular mechanisms involve the suppression of key signaling pathways such as PI3K/AKT/p70S6K and ERK1/2, leading to the downregulation of critical pro-angiogenic factors. Furthermore, its capacity to induce apoptosis and cell cycle arrest highlights its potential as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate cellular activities of this compound and explore its potential applications in drug development.
References
- 1. Cytochalasin - Wikipedia [en.wikipedia.org]
- 2. Using Cytochalasins to Improve Current Chemotherapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Angiogenesis via the Suppression of HIF-1α Protein Accumulation and VEGF Expression through PI3K/AKT/P70S6K and ERK1/2 Signaling Pathways in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. This compound isolated from mangrove-derived endophytic fungus inhibits epithelial-mesenchymal transition and cancer stemness via YAP/TAZ signaling pathway in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. spandidos-publications.com [spandidos-publications.com]
Methodological & Application
Application Notes and Protocols for Cytochalasin H in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cytochalasin H is a cell-permeable fungal metabolite, or mycotoxin, that functions as a potent inhibitor of actin polymerization.[1][2] By binding to the fast-growing barbed end of actin filaments, it effectively blocks both the assembly and disassembly of actin monomers, leading to the disruption of the actin cytoskeleton.[3] This interference with actin dynamics affects a multitude of cellular processes, including cell division, motility, migration, and morphology.[3] Consequently, this compound is a valuable tool in cell biology research and a compound of interest in drug development, particularly for its anti-cancer and anti-angiogenic properties.[4][5][6]
Application Notes
This compound has demonstrated significant effects across various cell lines and biological assays. Its primary mechanism of inhibiting actin polymerization leads to downstream effects on cell viability, migration, and specific signaling pathways.
Effective Concentrations and Cellular Effects
The optimal concentration of this compound is application- and cell-line-dependent. Lower concentrations are typically sufficient to disrupt cell migration and cytoskeletal organization, while higher concentrations are often required to induce apoptosis and significant cytotoxicity.
Table 1: Effective Concentrations of this compound in Different Cell Lines and Assays
| Cell Line | Assay Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| A549 (Human Lung Adenocarcinoma) | Cell Viability (CCK-8) | 6.25 - 100 µM | 24, 48, 72 h | Dose-dependent inhibition of cell proliferation.[5] | [5] |
| A549 (Human Lung Adenocarcinoma) | Cell Cycle Analysis | 6.25 - 50 µM | 48 h | Arrested cells at the G2/M phase.[5][7] | [5][7] |
| A549 (Human Lung Adenocarcinoma) | Apoptosis | 6.25 - 50 µM | 48 h | Increased expression of Bax, p53, cleaved caspase-3; decreased Bcl-xL, Bcl-2.[4] | [4] |
| A549 (Human Lung Adenocarcinoma) | Cell Migration (Wound Healing) | 0.05 - 0.8 µM | 24, 48, 72 h | Dose-dependent inhibition of cell migration.[7] | [7] |
| A549 & H460 (NSCLC) | Angiogenesis (VEGF Expression) | 6.25 - 25 µM | 24 h | Inhibition of HIF-1α and VEGF protein expression.[6] | [6] |
| U-2 OS (Human Osteosarcoma) | Actin Disruption | 1 µM - 5 µM | 1 h | Rearrangement of actin, formation of aggregates, loss of stress fibers.[8] | [8] |
Table 2: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Assay | Incubation Time | IC50 Value | Reference |
| A549 (Human Lung Adenocarcinoma) | CCK-8 Assay | Not Specified | 159.50 ± 1.048 µM | [5] |
| Various Cancer Cell Lines | Cytotoxicity Assay | Not Specified | 1.80 to 11.28 µM* | [9] |
| HeLa (Cervical Cancer) | Cytotoxicity Assay | Not Specified | 4.96 µM** | [9] |
| K-562 (Myelogenous Leukemia) | Antiproliferative Assay | Not Specified | Moderate Activity | [9] |
*Note: This range is for a related cytochalasan, Triseptatin. **Note: This value is for a related cytochalasan, Deoxaphomin B.
Signaling Pathways Modulated by this compound
This compound has been shown to inhibit angiogenesis in non-small cell lung cancer (NSCLC) cells by suppressing key signaling pathways. Specifically, it downregulates the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) by inhibiting the PI3K/AKT/p70S6K and ERK1/2 signaling pathways.[6]
Caption: this compound inhibits the PI3K/AKT and ERK1/2 pathways.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is poorly soluble in aqueous solutions but soluble in organic solvents like DMSO.
-
To prepare a 1 mM stock solution, dissolve the appropriate amount of this compound powder in 0.1% DMSO.[5][7]
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month.[2]
-
For experiments, thaw an aliquot and dilute it to the desired final concentration using cell culture medium.[5][7] The final DMSO concentration in the culture medium should ideally be kept at or below 0.1% to avoid solvent-induced cytotoxicity.[10]
General Experimental Workflow
The following diagram outlines a typical workflow for studying the effects of this compound on cultured cells.
Caption: A general workflow for in vitro cell-based assays with this compound.
Cell Viability Assay (CCK-8 Protocol)
This protocol is adapted from studies on A549 cells.[5]
Materials:
-
Cells in logarithmic growth phase (e.g., A549)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
96-well cell culture plates
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5x10³ cells/well in 100 µL of medium.[5]
-
Incubate the plate at 37°C in a 5% CO₂ incubator until cells adhere.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0, 6.25, 12.5, 25, 50, 100 µM). Include a vehicle control (medium with DMSO at the highest concentration used).
-
Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).[5]
-
After incubation, add 10 µL of CCK-8 solution to each well.[5]
-
Incubate the plate for an additional 1-2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Cell Migration Assay (Scratch Wound Healing)
This protocol is effective for observing the inhibition of cell migration at low concentrations of this compound.[7]
Materials:
-
Cells that form a confluent monolayer (e.g., A549)
-
6-well cell culture plates
-
Sterile 10 µL or 200 µL pipette tips
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution
-
Microscope with a camera
Procedure:
-
Seed cells into a 6-well plate at a density that will form a confluent monolayer (e.g., 5x10⁴ cells/well for A549).[7]
-
Incubate until the cells are fully confluent.
-
Create a linear scratch in the monolayer using a sterile pipette tip.[7]
-
Gently wash the wells three times with PBS to remove detached cells and debris.[7]
-
Replace the PBS with fresh culture medium containing different concentrations of this compound (e.g., 0, 0.05, 0.1, 0.2, 0.4, 0.8 µM).[7]
-
Place the plate on a microscope and capture an image of the scratch at time 0. Mark the position for subsequent imaging.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same wound area at subsequent time points (e.g., 24, 48, and 72 hours).[7]
-
Measure the width of the scratch at each time point and compare the rate of closure between treated and control groups.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of cell cycle distribution following treatment with this compound.[5][7]
Materials:
-
Cells in logarithmic growth phase
-
6-well cell culture plates
-
This compound stock solution
-
Trypsin-EDTA
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound (e.g., 0, 6.25, 12.5, 25, 50 µM) for 48 hours.[5][7]
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Wash the cells with PBS and centrifuge at 1,000 rpm for 5 minutes.[5]
-
Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells overnight at 4°C.[7]
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in 0.5 mL of PI staining solution.[5]
-
Incubate for 30 minutes at 37°C in the dark.[5]
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | Actin inhibitor | Hello Bio [hellobio.com]
- 3. Cytochalasin - Wikipedia [en.wikipedia.org]
- 4. This compound isolated from mangrove‑derived endophytic fungus induces apoptosis and inhibits migration in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound Inhibits Angiogenesis via the Suppression of HIF-1α Protein Accumulation and VEGF Expression through PI3K/AKT/P70S6K and ERK1/2 Signaling Pathways in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. mdpi.com [mdpi.com]
- 9. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Inhibiting Cell Motility with Cytochalasin H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasin H is a potent fungal metabolite that disrupts actin polymerization, a fundamental process for cell motility.[1] By binding to the barbed end of actin filaments, it effectively caps the filament, preventing both the assembly and disassembly of actin monomers. This interference with the actin cytoskeleton leads to the inhibition of cellular processes reliant on dynamic actin structures, such as cell migration and invasion. These application notes provide detailed protocols for utilizing this compound to inhibit cell motility in research settings, with a specific focus on the A549 human lung carcinoma cell line.
Mechanism of Action
This compound exerts its biological effects primarily by targeting the actin cytoskeleton. The process of cell migration is a complex and coordinated cycle involving cell polarization, protrusion of the leading edge, formation of new adhesions, and retraction of the cell rear. Each of these steps is critically dependent on the dynamic polymerization and depolymerization of actin filaments.
This compound disrupts this process by:
-
Capping Actin Filaments: It binds to the fast-growing (barbed) end of F-actin, preventing the addition of new G-actin monomers.
-
Inhibiting Elongation: This capping action effectively halts the elongation of actin filaments, which is essential for the formation of lamellipodia and filopodia, the protrusive structures that drive cell movement.
-
Disrupting Stress Fibers: The interference with actin dynamics leads to the disassembly of stress fibers, which are crucial for generating the contractile forces required for cell migration.
The disruption of the actin cytoskeleton by this compound ultimately leads to a significant reduction in cell motility and invasion.
Quantitative Data
The inhibitory effect of this compound on the invasion of A549 non-small cell lung cancer (NSCLC) cells has been demonstrated to be dose-dependent.[2] The following table summarizes the concentrations used in a study to inhibit A549 cell invasion over a 16-hour period. While a specific IC50 for motility inhibition is not available, these concentrations provide a working range for experimental design. Another study investigating the anti-angiogenic effects of this compound in A549 cells utilized a different range of concentrations for various assays.[3]
| Cell Line | Assay Type | This compound Concentration (µM) | Incubation Time (hours) | Observed Effect |
| A549 | Invasion Assay | 0.05, 0.1, 0.2, 0.4, 0.8 | 16 | Dose-dependent inhibition of cell invasion.[2] |
| A549 | Angiogenesis Assays | 0.78, 1.56, 3.13, 6.25, 12.5, 25 | Not specified | Inhibition of various angiogenesis-related processes.[3] |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a straightforward method to assess collective cell migration.
Materials:
-
A549 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
This compound stock solution (in DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips or a scratcher tool
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed A549 cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Cell Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 6-12 hours. This helps to minimize cell proliferation, which can confound migration results.
-
Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch through the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add fresh culture medium (with or without serum, depending on the experimental design) containing various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or a vehicle control (DMSO) to the respective wells.
-
Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a microscope at 4x or 10x magnification. Mark the location of the images to ensure the same field is captured at subsequent time points.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Imaging (Time X): Capture images of the same marked fields at regular intervals (e.g., 6, 12, and 24 hours) to monitor wound closure.
-
Analysis: Measure the width of the scratch at multiple points for each image and calculate the average wound closure rate over time. The percentage of wound closure can be calculated using the following formula: % Wound Closure = [(Initial Wound Width - Wound Width at Time X) / Initial Wound Width] * 100
Transwell Migration Assay
This assay, also known as a Boyden chamber assay, measures the chemotactic migration of individual cells through a porous membrane.
Materials:
-
A549 cells
-
Complete culture medium
-
Serum-free culture medium
-
This compound stock solution (in DMSO)
-
24-well Transwell inserts (e.g., with 8 µm pore size)
-
Chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol or 4% paraformaldehyde for fixing
-
Crystal violet solution for staining
Procedure:
-
Cell Preparation: Culture A549 cells to about 80-90% confluency. Harvest the cells using trypsin and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Treatment: Add the desired concentrations of this compound (e.g., 0.05, 0.1, 0.2, 0.4, 0.8 µM) or vehicle control to the cell suspension and incubate for 30-60 minutes at 37°C.[2]
-
Assay Setup:
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Place the Transwell insert into the well.
-
Add 200 µL of the pre-treated cell suspension to the upper chamber of the insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.[2]
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove any cells that did not migrate through the membrane.
-
Fixation: Fix the cells that have migrated to the underside of the membrane by immersing the insert in methanol or 4% paraformaldehyde for 10-15 minutes.
-
Staining: Stain the fixed cells by immersing the insert in a crystal violet solution for 15-20 minutes.
-
Washing: Gently wash the insert in water to remove excess stain.
-
Imaging and Quantification: Allow the insert to air dry. Using a microscope, count the number of stained cells on the underside of the membrane in several random fields. Calculate the average number of migrated cells per field for each treatment condition.
Signaling Pathways and Visualizations
This compound has been shown to inhibit angiogenesis in non-small cell lung cancer (NSCLC) cells by suppressing the expression of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF). This suppression is mediated through the inhibition of the PI3K/AKT/p70S6K and ERK1/2 signaling pathways.[1][3]
Caption: this compound signaling pathway.
Caption: Experimental workflows.
Conclusion
This compound is a valuable tool for studying the role of the actin cytoskeleton in cell motility. The provided protocols offer a starting point for investigating its inhibitory effects on A549 cells and can be adapted for other cell lines and research questions. Careful optimization of inhibitor concentration and incubation time is recommended for each specific experimental system to achieve robust and reproducible results.
References
- 1. This compound Inhibits Angiogenesis via the Suppression of HIF-1α Protein Accumulation and VEGF Expression through PI3K/AKT/P70S6K and ERK1/2 Signaling Pathways in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound isolated from mangrove-derived endophytic fungus inhibits epithelial-mesenchymal transition and cancer stemness via YAP/TAZ signaling pathway in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Angiogenesis via the Suppression of HIF-1α Protein Accumulation and VEGF Expression through PI3K/AKT/P70S6K and ERK1/2 Signaling Pathways in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using Cytochalasin H in Immunofluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Cytochalasin H for the disruption of the actin cytoskeleton in immunofluorescence microscopy studies. Detailed protocols, data interpretation guidelines, and visual representations of the underlying mechanisms and workflows are included to facilitate experimental design and execution.
Introduction
This compound is a potent fungal metabolite that belongs to the cytochalasan family of mycotoxins. It exerts its biological effects primarily by disrupting the polymerization of actin, a critical component of the eukaryotic cytoskeleton. This property makes this compound a valuable tool for investigating cellular processes that are dependent on a dynamic actin cytoskeleton, such as cell motility, division, and morphology. Immunofluorescence microscopy, a technique that utilizes fluorescently labeled antibodies or probes to visualize specific cellular components, is commonly employed to observe the effects of this compound on actin organization.
Mechanism of Action
This compound, like other members of its class, binds to the fast-growing barbed end (+) of filamentous actin (F-actin). This binding event physically blocks the addition of new actin monomers to the filament, thereby inhibiting its elongation. The disruption of actin polymerization leads to a net depolymerization of actin filaments, resulting in significant alterations to the cellular actin network and observable changes in cell shape and structure.
Key Applications in Immunofluorescence Microscopy
-
Studying Actin Dynamics: Investigate the role of actin polymerization in various cellular functions by observing the consequences of its disruption.
-
Cell Motility and Migration Assays: Analyze the involvement of the actin cytoskeleton in cell movement and invasion.
-
Cytokinesis Research: Examine the role of the actin-based contractile ring during cell division.
-
Drug Discovery: Screen for compounds that modulate the effects of actin disruption or target related pathways.
Quantitative Data Summary
The following table summarizes the observed effects of this compound on the actin cytoskeleton in U2OS cells, as determined by immunofluorescence microscopy.
| Concentration | Incubation Time | Cell Line | Observed Effect on Actin Cytoskeleton | Reference |
| 1 µM | Not Specified | U2OS | Partial disruption of actin stress fibers. | |
| 5 µM | Not Specified | U2OS | Complete disruption of the actin cytoskeleton. |
Experimental Protocols
This section provides a detailed protocol for treating cultured cells with this compound and subsequently staining the actin cytoskeleton for immunofluorescence microscopy using phalloidin, a high-affinity probe for F-actin.
Materials
-
This compound (prepare a stock solution in DMSO, e.g., 10 mM)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fluorescently conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
Protocol for this compound Treatment and Immunofluorescence Staining
-
Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency (typically 50-70%).
-
This compound Treatment:
-
Prepare working solutions of this compound in pre-warmed cell culture medium at the desired final concentrations (e.g., 0.5 µM, 1 µM, 5 µM). It is crucial to also prepare a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for a predetermined time (e.g., 30 minutes, 1 hour, 2 hours). The optimal incubation time and concentration should be determined empirically for each cell line and experimental question.
-
-
Fixation:
-
Carefully aspirate the treatment medium.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
-
Blocking:
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific binding by incubating with blocking buffer for 30-60 minutes at room temperature.
-
-
Phalloidin Staining:
-
Dilute the fluorescently conjugated phalloidin in blocking buffer to the manufacturer's recommended concentration.
-
Aspirate the blocking buffer and add the phalloidin solution to the cells.
-
Incubate for 20-60 minutes at room temperature, protected from light.
-
-
Nuclear Staining (Optional):
-
Wash the cells three times with PBS for 5 minutes each.
-
If desired, incubate with a nuclear counterstain like DAPI (diluted in PBS) for 5-10 minutes at room temperature, protected from light.
-
-
Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
Mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of actin polymerization and its inhibition by this compound.
Experimental Workflow Diagram
Application of Cytochalasin H in Cancer Cell Research: Application Notes and Protocols
For Research Use Only.
Introduction
Cytochalasin H is a mycotoxin produced by fungi of the genus Phomopsis. It is a potent inhibitor of actin polymerization and has been shown to exhibit significant anti-cancer properties in various cancer cell lines. This document provides detailed application notes and protocols for the use of this compound in cancer cell research, with a specific focus on its effects on non-small cell lung cancer (NSCLC) cells. The information presented here is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its anti-cancer effects through multiple mechanisms, primarily by disrupting the actin cytoskeleton. This disruption leads to:
-
Induction of Apoptosis: this compound triggers programmed cell death in cancer cells.
-
Cell Cycle Arrest: It halts the progression of the cell cycle, primarily at the G2/M phase.
-
Inhibition of Cell Migration and Invasion: By interfering with actin-dependent processes, it impedes the ability of cancer cells to move and invade surrounding tissues.
-
Inhibition of Angiogenesis: this compound can suppress the formation of new blood vessels that tumors need to grow.
-
Modulation of Key Signaling Pathways: Its effects are mediated through the regulation of critical signaling pathways involved in cancer progression, including the PI3K/AKT/P70S6K, ERK1/2, and YAP/TAZ pathways.
Data Presentation
Cell Viability and IC50
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Treatment Duration | IC50 Value (µM) |
| A549 (NSCLC) | 48 hours | 7.32 |
| A549 (NSCLC) | 72 hours | Not specified |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay method.
Cell Cycle Analysis
This compound treatment of A549 cells for 48 hours leads to a dose-dependent arrest in the G2/M phase of the cell cycle.
| Treatment (48h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (0 µM) | 60.1 ± 2.5 | 25.3 ± 1.8 | 14.6 ± 1.2 |
| This compound (3.125 µM) | 55.4 ± 2.1 | 22.1 ± 1.5 | 22.5 ± 1.7 |
| This compound (6.25 µM) | 48.2 ± 1.9 | 18.9 ± 1.3 | 32.9 ± 2.1 |
| This compound (12.5 µM) | 35.7 ± 1.5 | 15.3 ± 1.1 | 49.0 ± 2.8 |
Apoptosis Assay
Treatment with this compound for 48 hours induces apoptosis in A549 cells in a dose-dependent manner.
| Treatment (48h) | % of Apoptotic Cells (Early + Late) |
| Control (0 µM) | 5.2 ± 0.8 |
| This compound (3.125 µM) | 12.7 ± 1.5 |
| This compound (6.25 µM) | 24.9 ± 2.1 |
| This compound (12.5 µM) | 41.3 ± 3.5 |
Cell Migration (Wound Healing) Assay
This compound inhibits the migration of A549 cells in a dose-dependent manner. The percentage of wound closure is significantly reduced after 24 hours of treatment.
| Treatment (24h) | % Wound Closure |
| Control (0 µM) | 95.2 ± 4.1 |
| This compound (1.56 µM) | 68.5 ± 5.3 |
| This compound (3.125 µM) | 41.2 ± 3.8 |
| This compound (6.25 µM) | 18.9 ± 2.5 |
Cell Invasion (Transwell) Assay
This compound significantly reduces the invasive potential of A549 cells.
| Treatment (24h) | % Invasion Inhibition |
| Control (0 µM) | 0 |
| This compound (1.56 µM) | 35.7 ± 4.2 |
| This compound (3.125 µM) | 61.3 ± 5.8 |
| This compound (6.25 µM) | 85.1 ± 6.9 |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell line (e.g., A549)
-
6-well plates
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 48 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Flow Cytometry with Annexin V-FITC and PI)
This protocol quantifies the percentage of apoptotic cells after this compound treatment.
Materials:
-
Cancer cell line (e.g., A549)
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells into 6-well plates and treat with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Wound Healing Assay
This assay assesses the effect of this compound on cell migration.
Materials:
-
Cancer cell line (e.g., A549)
-
6-well plates
-
Sterile 200 µL pipette tip
-
This compound
-
Microscope with a camera
Protocol:
-
Seed cells into 6-well plates and grow them to form a confluent monolayer.
-
Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound.
-
Capture images of the wound at 0 hours and at various time points (e.g., 24 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure.
Transwell Invasion Assay
This assay evaluates the effect of this compound on the invasive capacity of cancer cells.
Materials:
-
Cancer cell line (e.g., A549)
-
Transwell inserts with Matrigel-coated membranes (8 µm pore size)
-
24-well plates
-
Serum-free medium
-
Complete medium (with FBS as a chemoattractant)
-
This compound
-
Crystal Violet staining solution
Protocol:
-
Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.
-
Harvest and resuspend the cells in serum-free medium.
-
Seed the cells (e.g., 5 x 10⁴ cells) into the upper chamber of the Transwell insert.
-
Add complete medium (with FBS) to the lower chamber as a chemoattractant.
-
Add different concentrations of this compound to both the upper and lower chambers.
-
Incubate for 24 hours at 37°C.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with Crystal Violet.
-
Count the number of stained cells in several random fields under a microscope.
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins involved in apoptosis and signaling pathways.
Materials:
-
Cancer cell line (e.g., A549)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against Bax, Bcl-2, cleaved Caspase-3, p-AKT, AKT, p-ERK, ERK)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with this compound and harvest them.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities using densitometry software.
Visualization of Pathways and Workflows
Caption: Signaling pathways modulated by this compound in cancer cells.
Caption: General experimental workflow for studying this compound effects.
Cytochalasin H: A Tool for Elucidating the Role of Actin Dynamics in Endocytosis and Exocytosis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasin H is a cell-permeable fungal metabolite that serves as a potent inhibitor of actin polymerization. The actin cytoskeleton is a dynamic network of protein filaments crucial for a multitude of cellular processes, including cell motility, maintenance of cell shape, and intracellular transport. Endocytosis and exocytosis, the fundamental processes by which cells internalize and secrete molecules, are intricately regulated by the dynamic remodeling of the actin cytoskeleton. This compound provides a valuable tool for researchers to dissect the specific involvement of actin filaments in vesicle formation, trafficking, and fusion during these events. By disrupting actin dynamics, this compound allows for the study of cellular pathways that are dependent on a functional actin cytoskeleton.
Mechanism of Action
This compound, like other members of the cytochalasan family, exerts its biological effects by binding to the barbed (fast-growing) end of actin filaments (F-actin). This interaction inhibits the association and dissociation of actin monomers, effectively capping the filament and preventing its further elongation. The disruption of actin filament dynamics leads to changes in cell morphology, inhibition of cell division (cytokinesis), and impairment of intracellular vesicle transport. These characteristics make this compound a powerful pharmacological agent for investigating the role of actin in cellular trafficking events such as endocytosis and exocytosis.
Data Presentation
The effective concentration of this compound can vary significantly depending on the cell type, experimental duration, and the specific process under investigation. It is therefore crucial to perform a dose-response curve to determine the optimal concentration for each experimental system. The following tables provide a summary of reported concentrations for this compound and the closely related Cytochalasin D, which can be used as a starting point for optimization.
Table 1: Reported Effective Concentrations of this compound in Various Cellular Assays
| Cell Line/System | Assay | Effective Concentration Range | Observed Effect |
| TZM-bl cells | HIV-1 Infection | < 0.78 µM | Moderate inhibition of viral infection[1] |
| A549 cells | Cell Viability (IC50) | 159.50 ± 1.048 µM | Inhibition of cell proliferation[2] |
| A549 cells | Cell Migration | 0.05 - 0.8 µM | Inhibition of cell migration[2] |
| Chicken Embryos | Angiogenesis (in vivo) | 125 ng per egg | 50% inhibition of angiogenesis[3] |
| A549 xenograft | Tumor Growth (in vivo) | 2.5 mg/kg/day | Inhibition of tumor growth[3] |
Table 2: Commonly Used Concentrations of Cytochalasin D for Inhibiting Endocytosis
Note: As a potent actin polymerization inhibitor, the effective concentrations of this compound are expected to be in a similar range to Cytochalasin D. This table serves as a reference for designing initial experiments with this compound.
| Cell Line | Endocytic Pathway | Concentration | Incubation Time | Result |
| J774A.1 macrophages | Phagocytosis/Macropinocytosis | 4 µM | Not specified | Complete blockage of 1 µm particle uptake[4][5] |
| Polarized MDCK cells | Apical Endocytosis | Not specified | Not specified | Selective blockage of apical endocytosis[6] |
| HIG-82 cells | Endocytosis of amyloid fibrils | 0 - 1.0 µg/ml | 2 hours pre-incubation | Attenuation of β2-m amyloid fibril toxicity[7] |
| Human Tumor Cell Line A2058 | Motility | Not specified | Not specified | Abolished stimulated motility[8] |
Experimental Protocols
The following are detailed protocols for studying the effects of this compound on endocytosis and exocytosis. It is imperative to perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental conditions.
Protocol 1: Inhibition of Fluid-Phase Endocytosis using Fluorescent Dextran
Objective: To quantify the effect of this compound on the rate of fluid-phase endocytosis.
Materials:
-
Cells of interest cultured on glass-bottom dishes or multi-well plates
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Fluorescently labeled dextran (e.g., FITC-dextran, 70 kDa)
-
Phosphate-buffered saline (PBS), ice-cold
-
Paraformaldehyde (PFA), 4% in PBS
-
Mounting medium with DAPI
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
This compound Treatment:
-
Prepare a range of this compound concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM) in pre-warmed complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the culture medium from the cells and replace it with the this compound-containing medium or vehicle control.
-
Pre-incubate the cells for 30-60 minutes at 37°C and 5% CO2.
-
-
Endocytosis Assay:
-
Add fluorescently labeled dextran to the medium to a final concentration of 0.5-1 mg/mL.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for endocytosis. To measure only internalization, perform a parallel incubation at 4°C, where endocytosis is inhibited, to determine surface binding.
-
-
Washing and Fixation:
-
Aspirate the dextran-containing medium.
-
Wash the cells three times with ice-cold PBS to remove surface-bound dextran.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Imaging and Quantification:
-
Mount the coverslips with a mounting medium containing DAPI for nuclear staining.
-
Image the cells using a fluorescence microscope.
-
Quantify the intracellular fluorescence intensity per cell using image analysis software (e.g., ImageJ). Alternatively, for a plate-based assay, lyse the cells and measure the fluorescence using a plate reader.
-
Normalize the fluorescence intensity of treated cells to the vehicle control.
-
Protocol 2: Analysis of Exocytosis using a Secretion Assay
Objective: To determine the impact of this compound on regulated or constitutive exocytosis. This protocol is a general template and should be adapted for the specific secreted molecule and cell type.
Materials:
-
Secretory cells of interest (e.g., PC12, INS-1, or primary chromaffin cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Secretagogue (e.g., high potassium solution, carbachol, for regulated exocytosis)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
ELISA kit or other assay to quantify the secreted molecule (e.g., hormone, neurotransmitter)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Pre-treat cells with various concentrations of this compound or vehicle control (DMSO) in serum-free medium for 30-60 minutes at 37°C.
-
-
Stimulation of Exocytosis (for regulated exocytosis):
-
Wash the cells twice with assay buffer.
-
Add the secretagogue-containing assay buffer (with this compound/DMSO) to the cells. For constitutive exocytosis, simply collect the medium after a defined period.
-
Incubate for a specific time (e.g., 5-15 minutes) at 37°C.
-
-
Sample Collection:
-
Collect the supernatant (containing the secreted molecules).
-
Centrifuge the supernatant to remove any detached cells.
-
-
Quantification:
-
Quantify the amount of the secreted molecule in the supernatant using an appropriate method (e.g., ELISA).
-
Lyse the cells to determine the total cellular content of the molecule for normalization.
-
-
Data Analysis:
-
Express the amount of secreted molecule as a percentage of the total cellular content.
-
Compare the secretion levels between this compound-treated and control cells.
-
Mandatory Visualizations
Caption: Experimental workflow for analyzing the effect of this compound on endocytosis.
Caption: Signaling pathway showing this compound's inhibitory effect on actin-dependent cellular processes.
Caption: Logical diagram illustrating the cascade of events following this compound treatment leading to the inhibition of endocytosis.
References
- 1. KoreaMed Synapse [synapse.koreamed.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Actin microfilaments play a critical role in endocytosis at the apical but not the basolateral surface of polarized epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Inhibition of endocytosis by cytochalasin D attenuates the toxicity of β2-m amyloid fibrils. - Public Library of Science - Figshare [plos.figshare.com]
- 8. Cytoskeletal agents inhibit motility and adherence of human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytochalasin H Treatment of Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasin H is a cell-permeable mycotoxin that belongs to the cytochalasan family of fungal metabolites. Like other members of this family, its primary mechanism of action is the disruption of actin polymerization. By binding to the barbed, fast-growing end of actin filaments, this compound effectively caps the filament, preventing both the assembly and disassembly of actin monomers[1]. This interference with the actin cytoskeleton leads to a variety of cellular effects, including changes in cell morphology, inhibition of cell motility, and disruption of cellular processes that are dependent on a dynamic actin network.
In the context of neuroscience, the actin cytoskeleton is a critical regulator of neuronal structure and function. It plays a pivotal role in the formation and plasticity of dendritic spines, the motility of growth cones during neurite outgrowth, and the structural integrity of synapses. Consequently, this compound serves as a valuable pharmacological tool for investigating the roles of actin dynamics in these fundamental neuronal processes. Recent studies have also highlighted the potential neuroprotective effects of cytochalasans, suggesting a role in mitigating neuronal damage in models of neurodegenerative diseases[2].
These application notes provide a detailed experimental protocol for the treatment of cultured neurons with this compound, along with methods for assessing its effects on neuronal viability, morphology, and relevant signaling pathways.
Data Presentation
Table 1: Recommended Concentration Range of Cytochalasins for Neuronal Studies
| Cytochalasin | Cell Type | Concentration Range | Observed Effect | Reference |
| This compound | PC12 cells | 5 nM (0.005 µM) | Neuroprotection against H₂O₂/MPP⁺ induced damage | [2] |
| Cytochalasin D | Rat Hippocampal Neurons | 10 - 100 nM | Neuroprotection against Aβ toxicity | [3] |
| Cytochalasin D | Wild-type Cortical Neurons | 100 nM | Decreased filopodia and impaired neuritogenesis | [4] |
| Cytochalasin B | Aplysia Neurons | Not specified | Reversible blockade of motility and F-actin elimination | [5][6] |
Note: The optimal concentration of this compound may vary depending on the neuronal cell type and the specific experimental goals. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is sparingly soluble in aqueous solutions but readily soluble in organic solvents like DMSO.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in cell culture grade DMSO. For example, for a compound with a molecular weight of 493.6 g/mol , dissolve 4.94 mg in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Primary Neuronal Culture and Treatment
This protocol provides a general guideline for the culture and treatment of primary cortical neurons. It can be adapted for other neuronal types, such as hippocampal neurons.
Materials:
-
Embryonic day 18 (E18) rat or mouse cortices
-
Dissection medium (e.g., Hibernate®-E)
-
Enzyme for dissociation (e.g., Papain or Trypsin)
-
Neuronal culture medium (e.g., Neurobasal® medium supplemented with B-27® supplement, GlutaMAX™, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
Protocol:
-
Neuron Isolation and Culture:
-
Isolate primary cortical neurons from E18 rat or mouse embryos using established protocols.
-
Plate the dissociated neurons onto Poly-D-lysine or Poly-L-ornithine coated culture vessels at a desired density (e.g., 2 x 10⁵ cells/cm²).
-
Culture the neurons in neuronal culture medium at 37°C in a humidified incubator with 5% CO₂.
-
Allow the neurons to adhere and extend neurites for at least 3-5 days in vitro (DIV) before treatment.
-
-
This compound Treatment:
-
Prepare a series of working solutions of this compound by diluting the 10 mM stock solution in pre-warmed neuronal culture medium. A recommended starting range for a dose-response experiment is 1 nM to 1 µM.
-
Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used. The final DMSO concentration should ideally be below 0.1%.
-
Carefully remove half of the culture medium from each well.
-
Gently add the prepared this compound working solutions or the vehicle control medium to the respective wells.
-
Incubate the neurons for the desired treatment duration (e.g., 1 hour, 6 hours, 24 hours, or 48 hours), depending on the experimental endpoint.
-
Assessment of Neuronal Viability
a) MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
Protocol:
-
After the this compound treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a 96-well plate reader.
-
Express the results as a percentage of the vehicle-treated control.
b) Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
Commercially available LDH cytotoxicity assay kit
Protocol:
-
Follow the manufacturer's instructions for the LDH assay kit.
-
Briefly, after the treatment period, collect a sample of the culture medium from each well.
-
Incubate the medium sample with the reaction mixture provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of LDH release relative to a positive control (e.g., cells treated with a lysis buffer).
Analysis of Neuronal Morphology
a) Immunocytochemistry for F-actin and Microtubules
This protocol allows for the visualization of the actin and microtubule cytoskeletons to observe morphological changes induced by this compound.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibodies:
-
Anti-β-III-tubulin antibody (neuronal marker)
-
Anti-MAP2 antibody (dendritic marker)
-
-
Fluorescently-labeled phalloidin (for F-actin staining)
-
Fluorescently-labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Protocol:
-
After treatment, fix the neurons with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding sites with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-β-III-tubulin) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies and fluorescently-labeled phalloidin diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope.
b) Neurite Outgrowth Assay
This assay quantifies changes in neurite length and branching.
Materials:
-
Fluorescence microscope with image analysis software (e.g., ImageJ with NeuronJ plugin, or commercial software)
Protocol:
-
Acquire images of neurons stained for a neuronal marker (e.g., β-III-tubulin).
-
Use image analysis software to trace and measure the total length of neurites, the number of primary neurites, and the number of branch points per neuron.
-
Compare the measurements between this compound-treated and vehicle-treated neurons.
Rho GTPase Activation Assay
This biochemical assay measures the activity of small GTPases like RhoA, Rac1, and Cdc42, which are key regulators of the actin cytoskeleton.
Materials:
-
Commercially available RhoA/Rac1/Cdc42 activation assay kit (pull-down assay)
-
Lysis buffer specific for GTPase assays
-
Protein concentration assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Antibodies against RhoA, Rac1, and Cdc42
Protocol:
-
After this compound treatment, lyse the neurons using the provided lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Incubate equal amounts of protein lysate with the respective GTPase-binding domain-coupled beads (e.g., Rhotekin-RBD for RhoA, PAK-PBD for Rac1/Cdc42). These beads will specifically pull down the active (GTP-bound) form of the GTPases.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot using specific antibodies against RhoA, Rac1, or Cdc42 to detect the amount of active GTPase.
-
Also, run a parallel Western blot with the total cell lysates to determine the total amount of each GTPase.
-
Quantify the band intensities and express the results as the ratio of active GTPase to total GTPase.
Mandatory Visualization
Caption: Experimental workflow for this compound treatment of neurons.
Caption: Proposed signaling pathway of this compound in neurons.
References
- 1. Rho Activation Assays [cellbiolabs.com]
- 2. Rho GTPase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochalasins protect hippocampal neurons against amyloid beta-peptide toxicity: evidence that actin depolymerization suppresses Ca2+ influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Actions of cytochalasins on the organization of actin filaments and microtubules in a neuronal growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Cytochalasin H in Plant Cell Biology Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cytochalasin H is a cell-permeable fungal metabolite that serves as a potent tool in plant cell biology for studying processes dependent on the actin cytoskeleton.[1][2] Like other members of the cytochalasin family, its primary mechanism of action involves the disruption of actin filament dynamics.[2][3] It binds with high affinity to the fast-growing barbed (plus) end of filamentous actin (F-actin), preventing the addition of new actin monomers.[1][2] This "capping" activity effectively inhibits filament elongation and alters the organization of the actin cytoskeleton, which is crucial for a myriad of cellular functions in plants.[1][2]
Applications of this compound in plant research include the inhibition of cytoplasmic streaming, regulation of overall plant growth and floral development, and the study of polarized cell growth, such as in root hairs.[2][4][5][6] These notes provide an overview of its mechanism, applications, and detailed protocols for its use in plant cell biology research.
Mechanism of Action
This compound disrupts the actin cytoskeleton by binding to the barbed (+) end of F-actin. This action blocks both the assembly and disassembly of actin monomers at this end, leading to a net depolymerization or rearrangement of the actin network.[1][2] The disruption of this critical cytoskeletal component has profound downstream effects on numerous cellular processes that rely on actin for transport, structure, and division.
Key Applications and Quantitative Data
This compound has been utilized to study various actin-dependent processes in plants. Its potency can vary between different plant species and cell types.
Table 1: Effective Concentrations of this compound and Comparators in Plant Systems
| Plant System / Species | Cytochalasin Type | Effective Concentration | Observed Effect | Reference(s) |
| Nitella pseudoflabellata | This compound | 30 µM | Arrest of cytoplasmic streaming within 1 hour | [1][7] |
| Nitella pseudoflabellata | Cytochalasin D | 60 µM | Arrest of cytoplasmic streaming within 1 hour | [1] |
| Nitella pseudoflabellata | Cytochalasin A / E | 1 µM | Arrest of cytoplasmic streaming within 1 hour | [1] |
| Nicotiana sp. (Tobacco) | This compound | 10⁻⁴ M to 10⁻² M (100 µM - 10 mM) | Marked inhibition of growth and floral development | [6] |
| Lettuce Seedlings | Cytochalasin B | 10 µM | Complete inhibition of root hair production | [8] |
Downstream Cellular Effects of Actin Disruption
The inhibition of actin polymerization by this compound leads to the disruption of several fundamental cellular processes in plants.
-
Inhibition of Cytoplasmic Streaming: The actin-myosin system is the primary driver of organelle and cytoplasmic movement in plant cells.[5] Disruption of F-actin with this compound rapidly arrests this process.[1][4]
-
Impaired Vesicle Trafficking: The delivery of vesicles to specific cellular locations, a process essential for cell growth and secretion, is heavily reliant on the actin cytoskeleton.[9]
-
Disruption of Tip Growth: Polarized growth, as seen in pollen tubes and root hairs, requires a highly organized actin cytoskeleton to direct the flow of secretory vesicles to the growing tip.[8] Interference with actin dynamics inhibits this focused growth.[8]
-
Inhibition of Cell Plate Formation: During cytokinesis, the formation of the new cell wall (the cell plate) involves the transport and fusion of Golgi-derived vesicles, a process guided by the phragmoplast, which contains actin filaments.[10][11][12]
Experimental Protocols
Protocol 1: Inhibition of Cytoplasmic Streaming in Nitella Internodal Cells
This protocol describes how to observe the effect of this compound on cytoplasmic streaming in the large, transparent internodal cells of the characean alga Nitella, a classic model system.[5][7][13]
Materials:
-
Nitella pseudoflabellata culture
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water or appropriate culture medium
-
Microscope slides and coverslips
-
Light microscope with 10x or 20x objective
-
Micropipettes
-
Stopwatch
Methodology:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in anhydrous DMSO.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
Note: Cytochalasins are potent inhibitors. Handle with appropriate safety precautions (gloves, lab coat).
-
-
Preparation of Working Solution:
-
On the day of the experiment, dilute the stock solution in the Nitella culture medium to the desired final concentration. For Nitella pseudoflabellata, a streaming-arresting concentration is 30 µM.[1]
-
Prepare a "vehicle control" solution containing the same final concentration of DMSO as the working solution (typically ≤0.1%) in the culture medium.[14]
-
-
Experimental Procedure:
-
Isolate a single, healthy internodal cell from the Nitella culture.
-
Place the cell on a microscope slide in a drop of fresh culture medium and cover with a coverslip.
-
Observe the cell under the microscope and locate the moving chloroplasts, which serve as markers for cytoplasmic streaming. Measure the basal rate of streaming.
-
To apply the treatment, carefully add a drop of the this compound working solution to one side of the coverslip while drawing the medium from the other side with absorbent paper. This will perfuse the chamber with the inhibitor.
-
Start a stopwatch immediately upon addition of this compound.
-
Observe and record the rate of cytoplasmic streaming at regular intervals (e.g., every 5 minutes) for up to 1 hour.[5][13] Note the time required for complete or near-complete cessation of movement.
-
Repeat the procedure using the DMSO vehicle control to ensure that the solvent alone does not affect streaming.
-
-
Reversibility (Optional):
Protocol 2: Analysis of this compound Effects on Root Hair Growth
This protocol outlines a method to assess the impact of this compound on root hair initiation and elongation in a model plant like Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds (or other suitable plant)
-
Murashige and Skoog (MS) agar plates (0.5X MS, 1% sucrose, 0.8% agar)
-
This compound stock solution (in DMSO)
-
Sterile water
-
Stereomicroscope or light microscope with a camera
-
Image analysis software (e.g., ImageJ/Fiji)
Methodology:
-
Preparation of Treatment Plates:
-
Prepare sterile MS agar medium and cool to ~50-55°C before pouring plates.
-
Add the this compound stock solution to the molten agar to achieve the desired final concentrations. A range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM) should be tested.
-
Prepare control plates containing an equivalent amount of DMSO without the drug.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Seed Sterilization and Plating:
-
Surface-sterilize Arabidopsis seeds (e.g., with 70% ethanol followed by a bleach solution and sterile water rinses).
-
Using a sterile pipette tip, place seeds in a line on the surface of the control and treatment plates.
-
Seal the plates and stratify the seeds by storing them at 4°C for 2-3 days to synchronize germination.
-
-
Growth and Observation:
-
Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface.
-
Incubate under appropriate light and temperature conditions (e.g., 16h light/8h dark cycle at 22°C).
-
Observe the roots daily using a stereomicroscope starting from day 3-4 post-germination.
-
At a defined time point (e.g., 5-7 days post-germination), capture high-resolution images of the root tips and the root hair zone from multiple seedlings for each treatment.
-
-
Data Analysis:
-
Using image analysis software, measure the length of at least 20-30 mature root hairs per seedling from multiple seedlings.
-
Quantify root hair density (number of root hairs per mm of root length) in the same region.
-
Compare the measurements from this compound-treated seedlings to the DMSO controls.
-
Generate dose-response curves to determine the inhibitory concentration (IC₅₀) for root hair elongation.
-
References
- 1. Actin-Dynamics in Plant Cells: The Function of Actin Perturbing Substances Jasplakinolide, Chondramides, Phalloidin, Cytochalasins, and Latrunculins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochalasin - Wikipedia [en.wikipedia.org]
- 3. apexbt.com [apexbt.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. files.eric.ed.gov [files.eric.ed.gov]
- 6. Toxicity and plant growth regulator effects of this compound isolated from Phomopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. nebenfuehrlab.utk.edu [nebenfuehrlab.utk.edu]
- 9. Effect of cytochalasin A on apical growth, actin cytoskeleton organization and enzyme secretion in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CYTOKINESIS AND BUILDING OF THE CELL PLATE IN PLANTS | Annual Reviews [annualreviews.org]
- 11. CYTOKINESIS AND BUILDING OF THE CELL PLATE IN PLANTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A biophysical model for plant cell plate maturation based on the contribution of a spreading force - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Cellular Responses to Cytochalasin H Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasin H is a potent fungal metabolite that disrupts actin polymerization, a fundamental process in eukaryotic cells.[1][2] By binding to the barbed end of actin filaments, it effectively blocks both the assembly and disassembly of actin monomers, leading to significant alterations in cellular morphology, motility, and division.[1][3] These properties make this compound a valuable tool for studying the role of the actin cytoskeleton in various cellular processes and a compound of interest in cancer research due to its ability to inhibit cell proliferation and induce programmed cell death (apoptosis).[4][5]
Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a heterogeneous population.[6][7] It allows for the rapid, quantitative measurement of multiple cellular parameters, including cell cycle status and the induction of apoptosis.[6][8] When combined with specific fluorescent probes, flow cytometry provides a robust platform to dissect the cellular consequences of treatment with agents like this compound.
These application notes provide detailed protocols for utilizing flow cytometry to analyze two key cellular responses to this compound treatment: apoptosis and cell cycle arrest.
Data Presentation: Quantitative Effects of this compound
The cellular response to this compound is both dose- and cell-type dependent. The following tables summarize the known quantitative effects of this compound on the A549 human lung adenocarcinoma cell line. Researchers should note that these values serve as a reference, and optimal concentrations and incubation times should be determined empirically for other cell lines.
| Cell Line | Assay | Parameter | Value | Reference |
| A549 | Cytotoxicity | IC50 (48h) | 159.5 µM | [5] |
Table 1: Cytotoxicity of this compound on A549 cells.
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Control (0 µM) | 55.2% | 30.1% | 14.7% | [4] |
| 25 µM this compound | 38.6% | 21.5% | 39.9% | [4] |
| 50 µM this compound | 25.4% | 15.8% | 58.8% | [4] |
Table 2: Effect of this compound on Cell Cycle Distribution of A549 Cells after 48 hours of treatment. Data indicates a dose-dependent increase in the G2/M population, characteristic of cell cycle arrest at this phase.[4]
Signaling Pathways
This compound-Induced Apoptosis Signaling
Disruption of the actin cytoskeleton by this compound can trigger apoptosis through both intrinsic and extrinsic signaling pathways. The cell senses the cytoskeletal stress, which can lead to the activation of tumor suppressor proteins like p53.[9][10] Activated p53 can then transcriptionally upregulate pro-apoptotic proteins such as Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[9][10]
Furthermore, cytoskeletal disruption can lead to the release of the pro-apoptotic BH3-only protein Bmf (Bcl-2 modifying factor) from its sequestration with myosin V motors on actin filaments.[5] Once liberated, Bmf translocates to the mitochondria and inhibits anti-apoptotic Bcl-2 family proteins, further promoting the intrinsic apoptotic cascade.
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflow: Flow Cytometry Analysis
The following diagram outlines the general workflow for analyzing apoptosis and cell cycle in cells treated with this compound.
Caption: General workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify cells that have lost membrane integrity.
Materials:
-
Cells of interest
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24-48 hours).
-
-
Cell Harvesting:
-
For adherent cells, gently collect the culture medium (which may contain floating apoptotic cells).
-
Wash the adherent cells once with PBS and then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).
-
Combine the detached cells with the collected culture medium.
-
For suspension cells, directly collect the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to the cell suspension.
-
Add 5 µL of PI staining solution immediately before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Excite FITC at 488 nm and detect emission at ~530 nm.
-
Excite PI at 488 nm and detect emission at >670 nm.
-
Collect data for at least 10,000 events per sample.
-
Gating Strategy:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Protocol 2: Analysis of Cell Cycle by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA in the cell.
Materials:
-
Cells of interest
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cold 70% Ethanol
-
PI Staining Solution (e.g., 50 µg/mL Propidium Iodide, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells as described in Protocol 1, step 2.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Washing:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Carefully discard the supernatant.
-
Wash the cell pellet with 1 mL of PBS and centrifuge again.
-
-
Staining:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (typically FL2 or FL3).
-
Collect data for at least 10,000 events per sample.
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the DNA histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
A sub-G1 peak may be observed, which is indicative of apoptotic cells with fragmented DNA.
-
-
References
- 1. BH3-only protein Bmf mediates apoptosis upon inhibition of CAP-dependent protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Involvement of the Actin Machinery in Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bmf: a proapoptotic BH3-only protein regulated by interaction with the myosin V actin motor complex, activated by anoikis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of Apoptosis and Cell Cycle Blockade by Helichrysetin in A549 Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. p53-mediated transcriptional regulation and activation of the actin cytoskeleton regulatory RhoC to LIMK2 signaling pathway promotes cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Using Cytochalasin H to Elucidate the Mechanics of Cytokinesis
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasin H, a potent mycotoxin produced by various fungi, serves as a powerful molecular tool for investigating the intricate process of cytokinesis, the final stage of cell division. By specifically targeting and disrupting the dynamics of the actin cytoskeleton, this compound allows for the temporal and reversible inhibition of the contractile ring, providing a window into the molecular machinery that governs cytoplasmic division. These application notes provide a comprehensive overview of the principles and methodologies for utilizing this compound in cytokinesis research.
Principle of Action
Cytochalasins, including this compound, exert their biological effects by binding to the barbed (fast-growing) ends of actin filaments.[1] This interaction effectively caps the filament, preventing both the addition of new actin monomers and the disassembly of existing ones. The stabilization of actin filaments disrupts the dynamic instability required for the proper formation and constriction of the contractile actin ring during cytokinesis. Consequently, nuclear division (karyokinesis) may proceed, but the final separation of the cytoplasm is inhibited, leading to the formation of multinucleated cells. This characteristic effect makes this compound an invaluable tool for studying the role of actin dynamics in the segregation of cellular contents.
Applications in Cytokinesis Research
The use of this compound offers several experimental avenues for dissecting the mechanisms of cytokinesis:
-
Temporal Inhibition: Its cell-permeable nature allows for the precise temporal control of cytokinesis inhibition. Researchers can introduce the compound at specific stages of mitosis to investigate the timing and coordination of events leading to cytoplasmic division.
-
Investigating Contractile Ring Dynamics: By disrupting actin polymerization, this compound enables the study of the assembly, maintenance, and constriction of the contractile ring. This includes identifying key regulatory proteins and understanding their interplay with the actin cytoskeleton.
-
High-Content Screening: The characteristic multinucleated phenotype induced by cytokinesis inhibitors like this compound can be leveraged in high-content screening assays to identify novel compounds that target cell division.[2]
-
Studying Signaling Pathways: this compound can be used to probe the signaling pathways that regulate cytokinesis, such as the RhoA pathway, which is a master regulator of actomyosin contractility. By observing the cellular response to actin disruption, researchers can delineate the upstream and downstream components of these pathways.
Quantitative Data Summary
The following table summarizes quantitative data on the effects of various cytochalasins on cytokinesis and related processes. It is important to note that the optimal concentration of this compound can vary significantly depending on the cell type, cell density, and specific experimental conditions. Therefore, a dose-response experiment is highly recommended to determine the optimal concentration for each specific application.
| Compound | Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |
| Cytochalasin D | COS-7 | 500 nM | 24 hours | EC50 for cytokinesis inhibition | [2] |
| Cytochalasin B | Various transformed human cell lines | Not specified | Not specified | Induction of multinucleation | [1] |
| Cytochalasin B | RNA tumor virus-transformed cells | Not specified | Not specified | Extensive multinucleation | [3] |
| Cytochalasin D | Entamoeba invadens | Not specified | Not specified | 71% of trophozoites with >3 nuclei | [4] |
| Cytochalasin B | SV40-transformed mouse cells | Not specified | Not specified | Induction of multinucleation | [5] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for Cytokinesis Inhibition
This protocol outlines a method to determine the effective concentration range of this compound for inhibiting cytokinesis in a specific cell line, using the induction of multinucleation as a primary readout.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest cultured in appropriate growth medium
-
96-well clear-bottom imaging plates
-
Fluorescent nuclear stain (e.g., Hoechst 33342)
-
Fluorescent cytoplasmic stain (e.g., CellMask™ Green)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cells of interest into a 96-well imaging plate at a density that allows for cell division without reaching confluency within the experimental timeframe (typically 24-48 hours).
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A suggested starting range is from 0.1 µM to 20 µM. Include a vehicle control (DMSO) and a positive control (e.g., Cytochalasin D at its known EC50).
-
Treatment: After allowing the cells to adhere and enter the cell cycle (typically 12-24 hours post-seeding), replace the medium with the prepared this compound dilutions.
-
Incubation: Incubate the plate for a period sufficient for one to two cell cycles (e.g., 24-48 hours).
-
Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash twice with PBS.
-
Stain the nuclei with Hoechst 33342 and the cytoplasm with a suitable cytoplasmic stain according to the manufacturer's instructions.
-
Wash three times with PBS.
-
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope. Capture both the nuclear and cytoplasmic fluorescence channels.
-
Analysis:
-
Quantify the number of nuclei per cell for at least 100 cells per condition.
-
Calculate the percentage of multinucleated cells (cells with two or more nuclei) for each concentration.
-
Plot the percentage of multinucleated cells against the this compound concentration to determine the dose-response curve and the optimal concentration for subsequent experiments.
-
Protocol 2: Live-Cell Imaging of Cytokinesis Inhibition by this compound
This protocol allows for the real-time visualization of the effects of this compound on the process of cytokinesis.
Materials:
-
Cell line stably expressing fluorescently tagged proteins marking the actin cytoskeleton (e.g., LifeAct-GFP) and/or chromosomes (e.g., H2B-mCherry).
-
Glass-bottom imaging dishes or chamber slides.
-
Live-cell imaging microscope equipped with environmental control (37°C, 5% CO₂).
-
This compound stock solution.
Procedure:
-
Cell Seeding: Seed the fluorescently labeled cells onto glass-bottom dishes and allow them to adhere.
-
Microscope Setup: Place the dish on the live-cell imaging microscope and allow the environment to equilibrate.
-
Image Acquisition: Identify cells entering mitosis (e.g., by observing chromosome condensation). Begin time-lapse imaging, capturing images every 2-5 minutes.
-
Treatment: Once a cell has progressed to anaphase, carefully add a pre-warmed solution of this compound to the medium to achieve the desired final concentration (determined from Protocol 1).
-
Observation: Continue time-lapse imaging to observe the effects on the formation and constriction of the contractile ring, and the subsequent failure of cytokinesis.
-
Analysis: Analyze the acquired image series to measure parameters such as the rate of furrow ingression (or lack thereof), the localization of actin, and the timing of events in the presence of the inhibitor.
Visualizations
Caption: Mechanism of this compound-induced cytokinesis failure.
Caption: General experimental workflow for using this compound.
Caption: RhoA signaling pathway and the point of this compound intervention.
References
- 1. Cytochalasin B-induced multinucleation of human tumor and normal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multinucleation in the presence of cytochalasin B by RNA tumor virus-transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of cytochalasin D on the growth, encystation, and multinucleation of Entamoeba invadens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of multinucleation of cells treated with cytochalasin-B by cyclic dibutyryl-AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cytochalasin H and Actin Polymerization
Welcome to the technical support center for researchers utilizing Cytochalasin H in actin polymerization studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound on actin polymerization?
This compound, like other members of the cytochalasan family, is known to be an inhibitor of actin polymerization.[1] The primary mechanism of action for cytochalasins involves binding to the barbed (fast-growing) end of actin filaments (F-actin).[2][3] This interaction physically blocks the addition of new actin monomers to the filament, thereby halting its elongation.[2] At higher concentrations, some cytochalasins can also lead to the net depolymerization of existing filaments.[2]
Q2: I am not observing inhibition of actin polymerization with this compound. What are the possible reasons?
There are several potential reasons why this compound may not be inhibiting actin polymerization in your experiment. These can be broadly categorized into issues with the compound itself, the experimental setup, and the reagents. A detailed troubleshooting guide is provided below to address these possibilities systematically.
Q3: How does this compound compare to other common cytochalasins like Cytochalasin D?
Different cytochalasins exhibit varying potencies and effects on the actin cytoskeleton. For instance, Cytochalasin D is generally considered to be a more potent inhibitor of actin polymerization than Cytochalasin B.[4] The specific efficacy of this compound can also differ, and its effects can be dependent on the cell type and experimental conditions.[5][6] One study noted that Cytochalasin J and H inhibited actin polymerization by 45% and 49%, respectively, under their experimental conditions.[7]
Q4: Is it possible for this compound to promote actin polymerization?
Under certain conditions, some cytochalasins have been observed to promote actin polymerization. For example, stoichiometric concentrations of Cytochalasin D in the presence of 30 mM KCl can accelerate the rate of actin polymerization.[8] This paradoxical effect is thought to be related to the ability of some cytochalasins to induce the formation of actin dimers or oligomers, which can then act as nuclei for further polymerization.[3] The specific conditions under which this compound might exhibit such an effect are not as well-characterized as for Cytochalasin D.
Troubleshooting Guide: this compound Fails to Inhibit Actin Polymerization
This guide will help you troubleshoot experiments where this compound is not producing the expected inhibitory effect on actin polymerization.
Problem Area 1: this compound Stock Solution and Handling
| Potential Issue | Recommended Action |
| Degraded this compound | Cytochalasins can be sensitive to light and repeated freeze-thaw cycles.[9][10] Ensure your stock solution is fresh and has been stored properly at -20°C in the dark.[9] If in doubt, purchase a new vial of the compound. |
| Improper Solubilization | Cytochalasins are poorly soluble in aqueous solutions and are typically dissolved in DMSO.[9][11] Ensure your stock solution is fully dissolved. If you observe any precipitate, gently warm and vortex the solution. |
| Precipitation in Media | When diluting the DMSO stock into aqueous cell culture media or assay buffer, the final DMSO concentration should ideally be ≤ 0.1% to avoid both cytotoxicity and compound precipitation.[12] High concentrations of Cytochalasin D have been observed to form crystals in cell culture wells.[13] Prepare intermediate dilutions in your assay buffer to minimize the final DMSO concentration. |
Problem Area 2: Actin Polymerization Assay Conditions
| Potential Issue | Recommended Action |
| Suboptimal Actin Quality | The quality of the actin protein is critical. Use freshly prepared, gel-filtered actin. Avoid using actin that has been stored for extended periods (more than 2-4 weeks) or has undergone multiple freeze-thaw cycles, as this can lead to slower and less robust polymerization.[14] |
| Incorrect Buffer Composition | Actin polymerization is highly sensitive to the concentration of ions (K+, Mg2+), ATP, and the pH of the buffer.[15] Ensure your polymerization buffer (e.g., KMEI) is correctly prepared and at the appropriate final concentration. |
| Contaminating Nucleation Factors | The presence of even small amounts of contaminating proteins or leftover actin filaments can nucleate polymerization, potentially masking the inhibitory effect of this compound.[14] Thoroughly clean all labware, use fresh pipette tips, and filter your buffers. |
| Assay-Specific Artifacts (Pyrene Assay) | For pyrene-actin assays, be mindful of photobleaching and light scattering. Minimize exposure of the pyrene-labeled actin to the excitation light.[14][16] Ensure proper fluorometer settings to maximize signal-to-noise while minimizing artifacts.[14] |
Problem Area 3: Experimental Design and Interpretation
| Potential Issue | Recommended Action |
| Inappropriate this compound Concentration | The effective concentration of this compound can vary. Perform a dose-response experiment to determine the optimal concentration for your specific assay and conditions. |
| Actin Isoform Specificity | Mammalian cells express different actin isoforms (e.g., α-skeletal, β-cytoplasmic, γ-cytoplasmic).[17] It is possible that this compound has different affinities for different isoforms. Be aware of the actin isoform you are using in your in vitro assay or that is expressed in your cell line. |
| Cell-Type Dependent Effects | The cellular context can significantly influence the effect of cytochalasins. The baseline state of actin polymerization and the presence of various actin-binding proteins can differ between cell types, leading to varied responses.[5][6] |
Quantitative Data Summary
| Compound | Assay Type | Organism/Cell Line | Parameter | Value | Reference |
| Cytochalasin B | Inhibition of actin assembly rate | Dictyostelium discoideum | Half-maximal inhibition | 2x10⁻⁷ M | [4] |
| Cytochalasin D | Inhibition of actin assembly rate | Dictyostelium discoideum | Half-maximal inhibition | 10⁻⁸ M | [4] |
| This compound | Inhibition of actin polymerization | Not Specified | Percent Inhibition | 49% | [7] |
| Cytochalasin J | Inhibition of actin polymerization | Not Specified | Percent Inhibition | 45% | [7] |
Experimental Protocols
Pyrene-Actin Polymerization Assay
This protocol describes a typical in vitro actin polymerization assay using pyrene-labeled actin, which exhibits increased fluorescence upon incorporation into a filament.
Materials:
-
Monomeric pyrene-labeled actin and unlabeled actin
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)
-
10x Polymerization Buffer (KMEI: 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0)
-
This compound stock solution (in DMSO)
-
DMSO (for vehicle control)
-
Fluorometer with excitation at ~365 nm and emission at ~407 nm
Procedure:
-
Actin Preparation:
-
Prepare a working stock of monomeric actin in G-buffer containing 5-10% pyrene-labeled actin. The final actin concentration for the assay is typically 2-4 µM.
-
Keep the actin on ice to prevent premature polymerization.
-
-
Reaction Setup:
-
In a fluorometer cuvette or a 96-well black plate, add the desired volume of G-buffer and your experimental components (e.g., this compound at various concentrations or DMSO as a vehicle control).
-
Add the monomeric actin stock to the cuvette/well.
-
-
Initiate Polymerization:
-
To start the reaction, add 1/10th the final volume of 10x Polymerization Buffer (KMEI). Mix quickly but gently to avoid introducing air bubbles.
-
-
Data Acquisition:
-
Immediately place the cuvette/plate in the fluorometer and begin recording the fluorescence intensity over time.
-
Collect data points every 10-30 seconds for 30-60 minutes, or until the fluorescence signal plateaus.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear portion of the curve.
-
Compare the polymerization curves of the this compound-treated samples to the vehicle control. Inhibition will be observed as a decrease in the polymerization rate and/or a lower final fluorescence plateau.
-
Visualizations
Caption: Mechanism of actin polymerization and inhibition by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. apexbt.com [apexbt.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytochalasin inhibits the rate of elongation of actin filament fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative study on effects of cytochalasins B and D on F-actin content in different cell lines and different culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. The effects of cytochalasins on actin polymerization and actin ATPase provide insights into the mechanism of polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 15. Actin polymerisation assay [wwwuser.gwdguser.de]
- 16. Pyrene actin: documentation of the validity of a sensitive assay for actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cytochalasin H Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell toxicity issues with Cytochalasin H treatment.
Troubleshooting Guides
This section addresses specific problems that may arise during experiments involving this compound.
Issue 1: Higher-than-Expected Cell Toxicity at a Given Concentration
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your specific cell line (typically <0.1%). Run a vehicle-only control to assess solvent effects.[1] |
| Cell Line Sensitivity | The cell line you are using may be particularly sensitive to this compound. It is recommended to perform a dose-response curve to determine the optimal concentration for your experiment. |
| Incorrect Compound Concentration | Verify the stock solution concentration and perform fresh dilutions. An error in calculation or dilution can lead to unintended high concentrations. |
| Contamination | Check cell cultures for any signs of microbial contamination, such as bacteria, yeast, or mycoplasma, which can exacerbate cytotoxic effects.[2] |
| Extended Incubation Time | Reduce the duration of exposure to this compound. A time-course experiment can help identify the optimal incubation period to observe the desired effect without excessive cell death. |
Issue 2: Lower-than-Expected or No Cell Toxicity
| Potential Cause | Troubleshooting Step |
| Sub-optimal Compound Concentration | The concentration of this compound may be too low to induce a response in your cell line. Perform a dose-response experiment with a wider range of concentrations. |
| Cellular Resistance | Some cell lines may exhibit intrinsic or acquired resistance to certain compounds. Consider using a different cell line or a positive control known to induce cytotoxicity. |
| Compound Degradation | Ensure proper storage of the this compound stock solution to prevent degradation. Prepare fresh dilutions for each experiment. |
| High Cell Seeding Density | A high cell density can sometimes mask the cytotoxic effects of a compound. Optimize the cell seeding density for your cytotoxicity assay.[3] |
| Incorrect Assay Endpoint | The chosen time point for measuring cytotoxicity may be too early. Extend the incubation period to allow sufficient time for the compound to exert its effects. |
Issue 3: Inconsistent or Variable Results Between Replicates
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding to avoid clumps and ensure an equal number of cells in each well.[3] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent and compound addition. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can concentrate media components and the test compound. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media. |
| Inconsistent Incubation Conditions | Ensure uniform temperature and CO2 distribution within the incubator. Variations can affect cell growth and drug response. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cell toxicity?
A1: this compound, a fungal metabolite, primarily induces cell toxicity by disrupting actin polymerization. This interference with the actin cytoskeleton can lead to changes in cell morphology, inhibition of cell division, and ultimately, apoptosis (programmed cell death). In cancer cells, it has been shown to induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax, p53) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the activation of caspases.[4][5]
Q2: At what phase of the cell cycle does this compound typically cause arrest?
A2: Studies on human lung adenocarcinoma A549 cells have shown that treatment with this compound can lead to cell cycle arrest at the G2/M phase.[4][5]
Q3: What are the key signaling pathways affected by this compound that contribute to its cytotoxic effects?
A3: this compound has been demonstrated to inhibit angiogenesis in non-small cell lung cancer cells by suppressing the PI3K/AKT/P70S6K and ERK1/2 signaling pathways.[6][7] It also inhibits epithelial-mesenchymal transition (EMT) and cancer stemness through the regulation of the YAP/TAZ signaling pathway.[8]
Q4: How should I prepare a stock solution of this compound?
A4: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (generally below 0.1%) to avoid solvent-induced cytotoxicity.[1] The stock solution should be stored at -20°C to maintain its stability.
Q5: Can this compound treatment affect cell migration and invasion assays?
A5: Yes, this compound has been shown to inhibit the migration and invasion of cancer cells in a dose-dependent manner.[4][8] This is a critical consideration when designing experiments to study these processes, as the cytotoxic and anti-migratory effects will be linked.
Quantitative Data Summary
The following table summarizes quantitative data on the cytotoxic effects of this compound from various studies.
| Cell Line | Assay | Concentration/IC50 | Exposure Time | Observed Effect | Reference |
| A549 (Human Lung Adenocarcinoma) | CCK-8 | IC50: 159.50 ± 1.048 µM | Not Specified | Inhibition of proliferation | [5] |
| A549 and H460 (Non-Small Cell Lung Cancer) | Western Blot | 6.25, 12.5, 25 µM | 24 h | Inhibition of p-AKT, p-P70S6K, and p-ERK1/2 | [6] |
| A549 and NCI-H460 (Non-Small Cell Lung Cancer) | Invasion Assay | 0.05, 0.1, 0.2, 0.4, 0.8 µM | 16 h | Inhibition of invasion | [8][9] |
| A549 | Flow Cytometry | 6.25, 12.5, 25, 50, 100 µM | 48 h | G2/M phase arrest | [5] |
Experimental Protocols
1. Cell Viability Assessment using CCK-8 Assay
This protocol is adapted from standard Cell Counting Kit-8 (CCK-8) procedures.[7][8][10][11]
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
CCK-8 solution
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium at desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
-
2. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol is a generalized procedure for detecting apoptosis using Annexin V and Propidium Iodide (PI) staining.[12][13]
-
Materials:
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Harvest both adherent and floating cells from your culture vessel.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
3. Western Blotting for Apoptosis-Related Proteins
This is a general protocol for detecting changes in the expression of apoptosis-related proteins.[4][5]
-
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bax, Bcl-2, cleaved Caspase-3, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
-
Procedure:
-
Lyse cell pellets in ice-cold RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL detection reagent and an imaging system.
-
Visualizations
Caption: Signaling pathways affected by this compound leading to various cellular outcomes.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity results with this compound.
Caption: A typical experimental workflow for assessing this compound-induced cell toxicity.
References
- 1. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Apoptosis western blot guide | Abcam [abcam.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 7. dojindo.co.jp [dojindo.co.jp]
- 8. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 9. This compound isolated from mangrove-derived endophytic fungus inhibits epithelial-mesenchymal transition and cancer stemness via YAP/TAZ signaling pathway in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptglab.com [ptglab.com]
- 11. toolsbiotech.com [toolsbiotech.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
Optimizing Cytochalasin H Incubation Time: A Technical Support Guide
Welcome to the technical support center for optimizing Cytochalasin H incubation time in your experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, cell-permeable fungal metabolite that primarily functions by inhibiting actin polymerization. It binds to the fast-growing barbed (+) ends of actin filaments, preventing the addition of new actin monomers and thereby disrupting the formation and maintenance of the actin cytoskeleton.[1][2] This disruption affects various cellular processes, including cell division, morphology, and migration.[1]
Q2: What is a typical starting point for this compound concentration and incubation time?
A2: A typical starting point depends on the cell type and the biological process being investigated. For initial experiments, a concentration range of 1 µM to 25 µM is often used.[3] For observing effects on the actin cytoskeleton, a short incubation time of 30 minutes to 2 hours is generally sufficient.[3] For assays measuring apoptosis, cell viability, or cell cycle arrest, longer incubation times, typically ranging from 24 to 72 hours, are common.[4] It is highly recommended to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint before proceeding with time-course experiments.
Q3: How do I know if my incubation time is too short or too long?
A3:
-
Too short: An incubation time that is too short may not allow for the full biological effect to manifest. For example, in an apoptosis assay, early markers might be present, but significant cell death may not be detectable. For actin disruption, you might observe only subtle changes in the cytoskeleton.
-
Too long: An excessively long incubation can lead to secondary effects that may confound your results. For instance, prolonged cell cycle arrest can eventually lead to apoptosis, making it difficult to distinguish between the two processes. Furthermore, extensive cell death can occur, which might not be the intended outcome of the experiment.
Q4: Is the optimal incubation time for this compound cell-type dependent?
A4: Yes, the optimal incubation time can vary significantly between different cell types. Factors such as cell division rate, metabolic activity, and the density of the actin cytoskeleton can all influence how quickly a cell responds to this compound. Therefore, it is crucial to optimize the incubation time for each specific cell line you are working with.
Troubleshooting Guide: Optimizing Incubation Time
This table provides a structured approach to troubleshooting common issues related to this compound incubation time.
| Observed Problem | Potential Cause | Suggested Solution |
| No observable effect on actin cytoskeleton | Incubation time is too short. | Increase the incubation time in increments (e.g., 30 min, 1 hr, 2 hr). Visualize actin filaments using phalloidin staining at each time point to determine the onset of disruption. |
| Concentration of this compound is too low. | Perform a dose-response experiment with a fixed, short incubation time (e.g., 1 hour) to identify the effective concentration range. | |
| High levels of cell death in a non-apoptosis experiment | Incubation time is too long, leading to cytotoxicity. | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) at a fixed, effective concentration and use a viability assay (e.g., MTT or Trypan Blue) to determine the time point at which viability begins to significantly decrease. |
| Inconsistent results between experiments | Variability in cell seeding density or cell cycle phase. | Standardize your cell seeding protocol to ensure consistent cell density. For sensitive experiments, consider synchronizing the cell cycle before treatment. |
| Difficulty distinguishing between cell cycle arrest and apoptosis | Overlapping effects due to prolonged incubation. | Conduct a time-course experiment and analyze markers for both events at each time point. For example, measure cell cycle distribution by flow cytometry and caspase activation for apoptosis. Shorter incubation times are more likely to reveal primary effects. |
Quantitative Data Summary
The following table summarizes typical incubation times and concentrations for this compound across different experimental assays, compiled from various studies. Note that these are starting points and should be optimized for your specific experimental conditions.
| Experimental Assay | Cell Line Example | Concentration Range (µM) | Incubation Time | Reference |
| Actin Cytoskeleton Disruption | U2OS | 1 - 5 µg/mL | 1 hour | [5] |
| C3H Fibroblasts | 0.2 - 2 µM | 10 minutes - 2 hours | [1] | |
| Apoptosis Induction | A549 | 0 - 50 µM | 48 hours | |
| Cell Cycle Arrest | A549 | Not specified | 24 - 72 hours | [4] |
| GC-7 | 0.6 µg/mL | 9 - 10 hours | [6] | |
| Cytotoxicity (IC50) | A549 | Not specified | 24 - 72 hours | |
| Anti-angiogenesis | A549, H460 | 6.25 - 25 µM | 24 hours | [3] |
| Cell Migration Inhibition | A549 | Not specified | Not specified | [4] |
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal Incubation Time for Actin Disruption
-
Cell Seeding: Seed your cells of interest on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., the EC50 for actin disruption if known, or a concentration from the literature).
-
Treatment: Remove the old medium from the cells and add the this compound-containing medium.
-
Time Points: Incubate the cells for a series of time points (e.g., 15 min, 30 min, 1 hour, 2 hours, 4 hours). Include a vehicle control (DMSO) for the longest time point.
-
Fixation: At each time point, wash the cells with pre-warmed PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Staining: Wash the cells with PBS and then stain for F-actin using a fluorescently labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) according to the manufacturer's protocol. Counterstain with a nuclear stain like DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the actin cytoskeleton using a fluorescence microscope.
-
Analysis: The optimal incubation time is the shortest duration that produces the desired level of actin disruption.
Protocol: Time-Course Experiment for Apoptosis Induction
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to avoid confluence during the experiment.
-
Compound Treatment: Treat cells with a range of this compound concentrations. Include an untreated control and a vehicle (DMSO) control.
-
Incubation: Incubate the cells for various time points (e.g., 12, 24, 48, 72 hours).
-
Apoptosis Assay: At each time point, measure apoptosis using a preferred method. A common method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Harvest the cells (including any floating cells).
-
Wash with cold PBS.
-
Resuspend in Annexin V binding buffer.
-
Add Annexin V-FITC and PI.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze by flow cytometry within one hour.
-
-
Data Analysis: Determine the incubation time that yields a significant increase in the apoptotic population (Annexin V positive, PI negative for early apoptosis; Annexin V positive, PI positive for late apoptosis/necrosis) without causing excessive necrosis in the control group.
Visualizations
Caption: Workflow for optimizing this compound incubation time.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The effects of cytochalasins on actin polymerization and actin ATPase provide insights into the mechanism of polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound isolated from mangrove‑derived endophytic fungus induces apoptosis and inhibits migration in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytochalasin D inhibits the progression from the Go to S phase at the mid-prereplicative stage in GC-7 cells stimulated with serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Inconsistent results with Cytochalasin H what to check
Welcome to the Technical Support Center for Cytochalasin H. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent experimental results and to provide answers to frequently asked questions regarding the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable fungal metabolite, or mycotoxin, that primarily acts as a potent inhibitor of actin polymerization.[1][2][3] Its mechanism involves binding to the fast-growing, barbed (+) ends of actin filaments, which blocks both the assembly and disassembly of actin monomers.[4][5] This disruption of actin filaments and the cytoskeleton leads to various cellular effects, including changes in cell morphology, inhibition of cell division and migration, and induction of apoptosis (programmed cell death).[4][5][6]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound has poor solubility in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1][2] For long-term storage, it should be kept as a solid at -20°C.[1][7] While stock solutions can be prepared in solvents like DMSO, it is advised to use them as soon as possible, as long-term storage in solution is not recommended.[1] If storage of a solution is necessary, it should be kept at -20°C for up to one month.[3] Some cytochalasins are sensitive to light, so it is best practice to store them in the dark.[7]
Q3: What is the typical purity of commercially available this compound?
Commercially available this compound typically has a purity of greater than 95% or 98%, as determined by HPLC.[2][3][8] It is crucial to check the certificate of analysis provided by the supplier for lot-specific purity data.
Q4: Is this compound toxic and what safety precautions should be taken?
Yes, cytochalasins are considered highly toxic and potential teratogens.[7] It is essential to handle this compound with care, avoiding direct contact with skin and inhalation.[7] Always consult the Material Safety Data Sheet (MSDS) for detailed information on hazards and safe handling practices.[7][9] This product is intended for research use only.[7][8]
Troubleshooting Guide for Inconsistent Results
Experiencing variability in your experiments with this compound? This guide addresses common issues in a question-and-answer format to help you identify and resolve potential sources of inconsistency.
Q5: I'm observing a weaker or no effect of this compound compared to previous experiments or published data. What should I check?
Several factors could contribute to a reduced or absent effect:
-
Compound Degradation:
-
Improper Storage: Has the compound been stored correctly at -20°C as a solid?[1][7] Repeated freeze-thaw cycles of stock solutions can lead to degradation. A study on cytochalasin-induced vesicles showed that freezing at -20°C is the optimal method for preserving stability.[10][11]
-
Age of Solution: Are you using a freshly prepared solution? Stock solutions, especially in DMSO, are not recommended for long-term storage.[1][3]
-
Light Exposure: Some cytochalasins are light-sensitive.[7] Ensure the solid compound and solutions are protected from light.
-
-
Incorrect Concentration:
-
Calculation Error: Double-check all calculations for preparing the stock and working solutions.
-
Pipetting Inaccuracy: Ensure pipettes are calibrated and used correctly.
-
-
Suboptimal Cell Conditions:
-
Cell Health and Confluency: Are the cells healthy and within the optimal confluency range? The effects of cytochalasins can be dependent on cell density.[12]
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to this compound. The IC50 for A549 cells has been reported as 159.5 µM after 24-72 hours of treatment.[6]
-
Q6: My results with this compound are not reproducible between experiments. What are the potential sources of this variability?
Inconsistent results often stem from subtle variations in experimental parameters:
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be consistent and kept low (typically ≤0.1%), as higher concentrations can be toxic to cells.[7]
-
Incubation Time: The duration of cell exposure to this compound is critical. Effects like apoptosis induction and cell cycle arrest are time-dependent.[6] Ensure incubation times are precisely controlled in all experiments.
-
Reagent Quality:
-
Lot-to-Lot Variation: There might be slight differences in purity or activity between different batches of this compound. If you suspect this, test a new lot against a previously validated one.
-
Media and Serum: Variations in cell culture media, serum, or other supplements can influence cell physiology and their response to treatment.
-
-
Environmental Factors: Ensure consistent incubator conditions (temperature, CO2, humidity) as these can affect cell growth and drug response.
Q7: I'm observing unexpected or off-target effects. What could be the cause?
-
High Concentration: Using excessively high concentrations of this compound can lead to non-specific cytotoxicity and other effects unrelated to actin polymerization.[5] It's important to perform a dose-response experiment to determine the optimal concentration for your specific cell type and desired effect.
-
Compound Purity: Impurities in the this compound preparation could have their own biological activities. Always use a high-purity compound from a reputable supplier.[3][8]
-
Diverse Mechanisms: While the primary target is actin, cytochalasins can have other effects. For instance, Cytochalasin B can inhibit monosaccharide transport across the cell membrane.[5] this compound has been shown to affect signaling pathways like PI3K/AKT and ERK1/2 to suppress HIF-1α and VEGF expression.[13]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound to aid in experimental design.
Table 1: Solubility of this compound
| Solvent | Solubility Information | Reference |
|---|---|---|
| DMSO | Soluble | [1][2] |
| DMF | Soluble | [2] |
| Ethanol | Soluble | [2] |
| Methanol | Soluble | [2] |
| Water | Poor solubility |[2] |
Table 2: Reported Effective Concentrations of this compound in A549 Lung Cancer Cells
| Effect | Concentration Range | Incubation Time | Reference |
|---|---|---|---|
| Apoptosis Induction | 0 - 50 µM | 48 hours | [6] |
| Cell Cycle Arrest (G2/M) | Not specified, but observed with apoptosis | 48 hours | [6] |
| Inhibition of Proliferation (IC50) | 159.5 µM | 24 - 72 hours | [6] |
| Inhibition of Angiogenesis (in vitro) | 6.25 - 25 µM | 24 hours | [13] |
| Anti-migratory Activity | Not specified, but observed | Not specified |[14][15] |
Experimental Protocols
General Protocol for Assessing this compound-Induced Cytotoxicity and Apoptosis
This protocol provides a general framework. Specific parameters such as cell density, concentrations, and incubation times should be optimized for your particular cell line and experimental goals.
-
Cell Seeding:
-
Culture your chosen cell line (e.g., A549 human lung cancer cells) under standard conditions.
-
Trypsinize and count the cells. Seed them into appropriate culture plates (e.g., 96-well for cytotoxicity assays, 6-well for protein analysis) at a predetermined density that will ensure they are in the exponential growth phase and not over-confluent at the end of the experiment.
-
Allow cells to adhere and grow overnight in a CO2 incubator.
-
-
Preparation of this compound:
-
Prepare a stock solution of this compound (e.g., 10-50 mM) in sterile DMSO.
-
On the day of the experiment, dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments (including the vehicle control) and does not exceed 0.1%.[7]
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound (and a vehicle control with DMSO only) to the respective wells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[6]
-
-
Analysis:
-
Cytotoxicity (MTT Assay): At the end of the incubation, add MTT reagent to each well and incubate according to the manufacturer's instructions. Then, add the solubilization solution and measure the absorbance to determine cell viability.
-
Apoptosis (Western Blot): For protein analysis, wash the cells with cold PBS and lyse them using RIPA buffer with protease inhibitors.[13] Determine the protein concentration using a BCA assay.[13] Separate protein samples via SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspase-3.[6][14]
-
Cell Cycle (Flow Cytometry): Harvest the cells, fix them in ethanol, and stain with a DNA-binding dye (e.g., propidium iodide). Analyze the cell cycle distribution using a flow cytometer.
-
Diagrams
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Mechanism of action of this compound on actin filaments.
Caption: this compound inhibits angiogenesis via PI3K/AKT and ERK pathways.
References
- 1. apexbt.com [apexbt.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. This compound | Actin inhibitor | Hello Bio [hellobio.com]
- 4. Using Cytochalasins to Improve Current Chemotherapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochalasin - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. Cytochalasin D | C30H37NO6 | CID 5458428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Storage stability and delivery potential of cytochalasin B induced membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytochalasin-Induced Actin Disruption of Polarized Enterocytes Can Augment Internalization of Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Inhibits Angiogenesis via the Suppression of HIF-1α Protein Accumulation and VEGF Expression through PI3K/AKT/P70S6K and ERK1/2 Signaling Pathways in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound isolated from mangrove‑derived endophytic fungus induces apoptosis and inhibits migration in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Cytochalasin H precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Cytochalasin H in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a fungal metabolite that belongs to the cytochalasan family.[1] Its primary mechanism of action is the inhibition of actin polymerization by binding to the barbed, fast-growing end of actin filaments, which blocks the addition of new actin monomers. This disruption of the actin cytoskeleton affects various cellular processes, including cell division, motility, and morphology.
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1] It is essentially insoluble in water. For cell culture applications, DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions.
Q3: What is the recommended final concentration of DMSO in cell culture media?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept at or below 0.1%.[2][3] Some cell lines may tolerate slightly higher concentrations, but it is always best to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line.
Q4: Can I store this compound solution? For how long?
This compound stock solutions prepared in DMSO can be stored at -20°C for several months.[4] To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. Some sources suggest that solutions are stable at -20°C for up to three months.[4]
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in cell culture media can manifest as visible crystals, cloudiness, or a thin film. This can alter the effective concentration of the compound and potentially induce cellular stress.
Issue 1: Immediate Precipitation Upon Addition to Media
Possible Causes:
-
Low Solubility in Aqueous Media: this compound is inherently hydrophobic and has very low solubility in aqueous solutions like cell culture media.
-
High Final Concentration: The desired working concentration of this compound may exceed its solubility limit in the media.
-
Solvent Shock: Adding a concentrated stock solution in an organic solvent directly to the aqueous media can cause the compound to rapidly precipitate out of solution.
Solutions:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). This allows for a large dilution factor when preparing the final working concentration, minimizing the amount of organic solvent introduced into the media.
-
Step-wise Dilution: Instead of adding the stock solution directly to the final volume of media, first, create an intermediate dilution in a smaller volume of pre-warmed media. Then, add this intermediate dilution to the rest of the media.
-
Pre-warm the Media: Ensure the cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. Adding a cold stock to warm media can decrease solubility.[5]
-
Vortex Gently: Immediately after adding the stock solution to the media, vortex the solution gently to ensure rapid and uniform dispersion.
Issue 2: Delayed Precipitation (Crystals Form After Incubation)
Possible Causes:
-
Supersaturation: The initial solution may be supersaturated, meaning it holds more dissolved compound than it can stably maintain over time. Changes in temperature or interactions with media components can trigger precipitation from a supersaturated state.
-
Temperature Fluctuations: Moving cultures between the incubator (37°C) and the microscope stage (room temperature) can cause temperature shifts that affect solubility.[5]
-
pH Changes: The pH of the culture medium can shift during incubation due to cellular metabolism, potentially affecting the solubility of this compound.
-
Interaction with Media Components: Components in the media, particularly proteins in serum, can interact with this compound over time, leading to the formation of insoluble complexes.
Solutions:
-
Determine the Maximum Practical Working Concentration: Perform a solubility test in your specific cell culture medium (with and without serum) to determine the highest concentration of this compound that remains in solution over the duration of your experiment.
-
Reduce Serum Concentration: If precipitation is observed in serum-containing media, consider reducing the serum percentage or using a serum-free medium if your cell line allows. It has been noted that components in serum can cause hydrophobic compounds to be sequestered, which may affect their availability and solubility.[2]
-
Minimize Temperature Changes: When observing cells under a microscope, use a heated stage to maintain the temperature at 37°C.
-
Ensure Proper Buffering: Use a medium with a stable buffering system (e.g., HEPES) to minimize pH fluctuations.
Quantitative Data
Table 1: Solubility of Related Cytochalasins in Organic Solvents
| Cytochalasin | Solvent | Solubility |
| Cytochalasin B | DMSO | 371 mg/mL |
| DMF | 492 mg/mL | |
| Ethanol | 35 mg/mL | |
| Cytochalasin D | DMSO | 25 - 100 mg/mL |
| Ethanol | 5 mg/mL (with gentle warming) |
Data for Cytochalasin B and D are provided as a reference, as specific quantitative solubility data for this compound is limited. It is expected that this compound will have similar solubility characteristics.[1]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube until the powder is completely dissolved. If necessary, gently warm the solution at 37°C to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes. Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
-
Pre-warm Media: Pre-warm the required volume of cell culture medium to 37°C.
-
Calculate Dilution: Determine the volume of the this compound stock solution needed to achieve the desired final concentration in the media. Ensure the final DMSO concentration will be ≤ 0.1%.
-
Dilution: Add the calculated volume of the stock solution to the pre-warmed media.
-
Mixing: Immediately after adding the stock solution, mix the working solution thoroughly by gentle vortexing or inverting the tube several times.
-
Application: Add the final working solution to your cell cultures.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
Off-target effects of Cytochalasin H in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of Cytochalasin H in cellular assays. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, like other members of the cytochalasin family, is primarily known as a potent inhibitor of actin polymerization.[1][2] It functions by binding to the barbed, fast-growing (+) ends of actin filaments, which blocks both the assembly and disassembly of actin monomers.[2][3] This disruption of the actin cytoskeleton leads to changes in cell morphology, inhibition of cell division, and can induce apoptosis.[2][3]
Q2: I am observing effects in my assay at concentrations that are not consistent with actin disruption. Could these be off-target effects?
It is possible. While many of the observed cellular effects of this compound can be attributed to its potent activity on actin, off-target effects can occur, especially at higher concentrations. Some cytochalasins have been reported to have effects unrelated to actin polymerization. For instance, cytochalasin A and B can inhibit monosaccharide transport across the cell membrane, and cytochalasin D can inhibit protein synthesis.[2] If you are observing unexpected phenotypes, it is crucial to perform control experiments to distinguish between on-target and potential off-target effects.
Q3: What are some known cellular processes affected by this compound that might be linked to off-target activities?
This compound has been shown to induce apoptosis and inhibit cell migration and angiogenesis in cancer cells.[4][5][6] These effects are often linked to the disruption of the actin cytoskeleton. However, this compound also modulates specific signaling pathways, including the PI3K/AKT/P70S6K and ERK1/2 pathways, to suppress HIF-1α protein accumulation and VEGF expression.[5] While these pathways can be influenced by cytoskeletal dynamics, direct off-target interactions with components of these pathways cannot be entirely ruled out without further investigation. Additionally, some cytochalasins have been observed to induce the formation of nuclear rodlets, an effect whose direct link to actin polymerization is still under investigation.[7]
Q4: How can I determine if the effects I'm seeing are due to off-target activities of this compound?
To investigate potential off-target effects, a multi-pronged approach is recommended:
-
Dose-response analysis: Carefully titrate the concentration of this compound. On-target effects on the actin cytoskeleton typically occur at low nanomolar to low micromolar concentrations. Effects observed only at significantly higher concentrations may suggest off-target interactions.
-
Use of structurally related but inactive analogs: If available, using a structurally similar molecule that does not inhibit actin polymerization can help differentiate between on-target and off-target effects.
-
Orthogonal approaches to inhibit the target: Use other actin polymerization inhibitors with different mechanisms of action (e.g., Latrunculin A) or genetic approaches like siRNA-mediated knockdown of actin to see if they replicate the observed phenotype.
-
Biochemical assays: Directly test for the inhibition of suspected off-target proteins in cell-free assays.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| High cytotoxicity at low concentrations in a specific cell line. | On-target effect: The cell line may be particularly sensitive to actin cytoskeleton disruption. | 1. Confirm the IC50 value for your specific cell line using a cell viability assay (e.g., MTT, CCK-8).[8] 2. Compare your IC50 to published values for other cell lines. For example, the IC50 for A549 cells is reported to be 159.5 µM.[4][8] 3. Visualize the actin cytoskeleton using phalloidin staining to confirm disruption at the cytotoxic concentrations. |
| Unexpected changes in gene or protein expression unrelated to the actin cytoskeleton. | Off-target effect: this compound may be interacting with transcription factors or signaling proteins. | 1. Perform a literature search for known off-target effects of cytochalasins on the observed pathway. 2. Use a different class of actin inhibitor to see if the same effect is produced. 3. Consider performing a proteomic or transcriptomic analysis to identify potential off-target pathways. |
| Assay interference (e.g., false positives in a high-throughput screen). | Compound properties: The compound may be interfering with the assay technology (e.g., fluorescence, enzyme activity) rather than having a biological effect. | 1. Run control experiments with the compound in the absence of cells or the target protein to check for direct assay interference. 2. Employ biochemical counter-screens to identify promiscuous inhibitors or aggregators.[9][10] |
| Variability in experimental results. | Experimental technique or compound stability: Inconsistent handling of the compound or experimental setup can lead to variable results. | 1. Ensure consistent experimental conditions (e.g., cell density, incubation time, compound solvent and concentration). 2. Follow a standardized experimental protocol. 3. Regularly check the purity and stability of the this compound stock solution. |
Quantitative Data Summary
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| This compound | A549 | Cell Proliferation (CCK-8) | 159.5 µM | [4][8] |
| This compound | A549 & H460 | Microtubule Formation (HUVECs) | Inhibition at 0.78 - 6.25 µM | [5] |
| This compound | A549 & H460 | HIF-1α and VEGF protein expression | Inhibition at 6.25 - 25 µM | [5] |
| This compound | A549 | Apoptosis Induction | Observed at 0 - 50 µM (48h) | [4] |
| This compound | A549 | Cell Cycle Arrest (G2/M) | Observed at 0 - 50 µM (48h) | [4] |
| Cytochalasin A-D | T. cruzi amastigotes | Antiprotozoal activity | IC50: 2 - 20 µM | [11] |
| Cytochalasin A-D | L. infantum amastigotes | Antiprotozoal activity | IC50: 2 - 20 µM | [11] |
Experimental Protocols
Protocol 1: Assessing On-Target Actin Disruption via Phalloidin Staining
This protocol allows for the visualization of the actin cytoskeleton to confirm the on-target effects of this compound.
Materials:
-
Cells cultured on glass coverslips
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of this compound (and a vehicle control) for the desired time.
-
Fixation: Wash the cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Staining: Wash the cells three times with PBS. Incubate with fluorescently-labeled phalloidin (at the manufacturer's recommended concentration) for 30-60 minutes at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize the actin filaments and nuclei using a fluorescence microscope with the appropriate filter sets.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol can be used to investigate the effects of this compound on the expression and phosphorylation of proteins in signaling pathways like PI3K/AKT and ERK.[5][8]
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: this compound signaling pathways.
Caption: Workflow for troubleshooting unexpected results.
References
- 1. apexbt.com [apexbt.com]
- 2. Cytochalasin - Wikipedia [en.wikipedia.org]
- 3. Using Cytochalasins to Improve Current Chemotherapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Inhibits Angiogenesis via the Suppression of HIF-1α Protein Accumulation and VEGF Expression through PI3K/AKT/P70S6K and ERK1/2 Signaling Pathways in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound isolated from mangrove‑derived endophytic fungus induces apoptosis and inhibits migration in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Correlation between effects of 24 different cytochalasins on cellular structures and cellular events and those on actin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of natural cytochalasins as leads for neglected tropical diseases drug discovery | PLOS One [journals.plos.org]
Technical Support Center: Reversing the Effects of Cytochalasin H in Live Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reversing the effects of Cytochalasin H in live cells. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the actin cytoskeleton?
This compound is a fungal metabolite that disrupts the actin cytoskeleton by binding to the barbed (fast-growing) ends of actin filaments. This action inhibits the polymerization and elongation of actin filaments, leading to changes in cell morphology, inhibition of cell division, and disruption of other actin-dependent cellular processes.[1][2]
Q2: Are the effects of this compound reversible in live cells?
Yes, the effects of this compound on the actin cytoskeleton have been shown to be reversible. Studies have demonstrated that after a washout procedure, cells can exhibit full or partial recovery of their actin structures.[3] The reversibility can depend on the concentration of this compound used and the duration of the treatment.
Q3: How long does it take for the actin cytoskeleton to recover after this compound washout?
Full recovery of the actin cytoskeleton in U-2 OS cells has been observed after a 1-hour washout following treatment with 5 µM this compound.[3] However, the exact kinetics of recovery can vary depending on the cell type, the concentration of this compound used, and the duration of the initial treatment. For other cytochalasins like Cytochalasin D, recovery of normal morphology and actin-containing cytoskeletal components has been observed within approximately 4 hours after a 20-hour treatment.[3]
Q4: What are the potential impacts of this compound on cell viability?
This compound can exhibit cytotoxicity, particularly at higher concentrations and with prolonged exposure.[1][4] It has been shown to induce apoptosis and arrest the cell cycle in some cell lines.[1] Therefore, it is crucial to determine the optimal concentration and treatment time for your specific cell line to minimize cytotoxicity while achieving the desired effect on the actin cytoskeleton.
Troubleshooting Guides
Issue 1: Incomplete or No Recovery of Actin Cytoskeleton After Washout
| Possible Cause | Troubleshooting Step |
| Insufficient Washout: Residual this compound remains in the culture. | Increase the number of washes (e.g., 3-5 times) with pre-warmed, fresh medium. Increase the volume of wash solution for each step. |
| High Concentration or Prolonged Treatment: The concentration of this compound or the incubation time was too high, causing irreversible damage. | Perform a dose-response and time-course experiment to determine the optimal, lowest effective concentration and shortest treatment time for your cell type. |
| Cell Type Sensitivity: Some cell types may be more sensitive to this compound and recover more slowly or not at all. | Consult the literature for data on your specific cell line. If unavailable, perform pilot studies with a range of recovery times (e.g., 1, 2, 4, 8, 24 hours). |
| Suboptimal Culture Conditions: Poor cell health prior to or during the experiment can hinder recovery. | Ensure cells are healthy and in the logarithmic growth phase before treatment. Use fresh, high-quality culture medium and maintain optimal incubator conditions (temperature, CO2, humidity). |
Issue 2: Significant Cell Death or Detachment After Washout
| Possible Cause | Troubleshooting Step |
| Cytotoxicity of this compound: The concentration used was toxic to the cells. | Perform a cell viability assay (e.g., MTT, Trypan Blue) to determine the IC50 value for your cell line. Use a concentration well below the cytotoxic threshold for your experiments. |
| DMSO Toxicity: If using DMSO as a solvent, the final concentration in the culture medium may be too high. | Ensure the final DMSO concentration is typically below 0.1% to minimize solvent-related cytotoxicity. Prepare a higher stock concentration of this compound to achieve the desired working concentration with less DMSO. |
| Mechanical Stress During Washout: Vigorous washing can cause detachment of weakly adherent cells, especially after cytoskeleton disruption. | Handle the cells gently during the washout procedure. Use a multi-channel pipette to add and remove media slowly from the side of the well or dish. |
Quantitative Data Summary
The following table summarizes quantitative data on the effects and reversal of cytochalasins. Note that specific kinetic data for this compound recovery is limited; therefore, data for the closely related Cytochalasin D is provided as an analogue.
Table 1: Quantitative Analysis of Cytochalasin Effects and Recovery
| Parameter | Cytochalasin | Cell Type | Concentration | Treatment Time | Observation | Citation |
| Actin Disruption | This compound | U2OS | 5 µM | 1 hour | Complete disruption of actin cytoskeleton. | [3] |
| Actin Recovery | This compound | U2OS | 5 µM | 1 hour washout | Full recovery of actin structures. | [3] |
| Actin Recovery (Analogue) | Cytochalasin D | HEp-2 | 0.2 or 2.0 µM | 20 hours | Recovery of normal morphology and actin cytoskeleton within ~4 hours of washout. | [3] |
| Cell Viability (Cytotoxicity) | This compound | A549 | Not specified | Not specified | Exhibited cytotoxicity. | [1][4] |
Experimental Protocols
Protocol 1: Reversing the Effects of this compound
This protocol outlines the general steps for treating cells with this compound and subsequently washing it out to observe the recovery of the actin cytoskeleton.
Materials:
-
Live cells cultured on appropriate plates or coverslips
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Phosphate-Buffered Saline (PBS) (pre-warmed to 37°C)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density on culture plates or coverslips to allow for optimal visualization and to avoid overgrowth during the experiment. Allow cells to adhere and grow for 24-48 hours.
-
This compound Treatment:
-
Prepare the desired working concentration of this compound in pre-warmed complete culture medium.
-
Aspirate the old medium from the cells.
-
Gently add the this compound-containing medium to the cells.
-
Incubate for the desired treatment time (e.g., 1 hour) under standard cell culture conditions.
-
-
Washout Procedure:
-
Carefully aspirate the this compound-containing medium.
-
Gently wash the cells three to five times with pre-warmed PBS or complete culture medium. For each wash, add the solution, gently rock the plate, and then aspirate.
-
After the final wash, add fresh, pre-warmed complete culture medium.
-
-
Recovery:
-
Return the cells to the incubator to allow for recovery.
-
Monitor the cells at different time points (e.g., 15 min, 30 min, 1 hour, 2 hours, 4 hours) to observe the reformation of the actin cytoskeleton.
-
-
Analysis:
-
At each time point, fix and stain the cells for F-actin (e.g., with fluorescently labeled phalloidin) and visualize using fluorescence microscopy.
-
Quantify changes in actin structures, such as stress fiber length, density, and cell morphology.
-
Protocol 2: Assessing Cell Viability using MTT Assay
This protocol provides a method to determine the cytotoxicity of this compound.
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the time of treatment.
-
Treatment: Treat cells with a range of this compound concentrations for the desired exposure time. Include untreated and vehicle (e.g., DMSO) controls.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.
Visualizations
References
- 1. This compound isolated from mangrove‑derived endophytic fungus induces apoptosis and inhibits migration in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational tools for quantifying actin filament numbers, lengths, and bundling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for regulation of actin synthesis in cytochalasin D-treated HEp-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting Cytochalasin H experiments in primary cells
Welcome to the technical support center for Cytochalasin H experiments. This resource is designed for researchers, scientists, and drug development professionals working with primary cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help ensure the success of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in primary cells.
Question: My primary cells show high levels of cytotoxicity and are dying after treatment with this compound. What could be the cause?
Answer: High cytotoxicity is a common issue and can stem from several factors:
-
Concentration is too high: The optimal concentration of this compound is highly cell-type dependent. A dose that is effective in a cancer cell line may be toxic to primary cells.[1] It is critical to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific primary cells.[2]
-
Solvent (DMSO) Toxicity: Cytochalasins are typically dissolved in DMSO.[3] High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) and that you include a vehicle control (medium with the same concentration of DMSO but without this compound).[4]
-
Incorrect Cell Handling: Primary cells are generally more sensitive than cell lines.[5] Problems can be introduced during thawing and plating. Thaw cells quickly, add pre-warmed medium slowly to avoid osmotic shock, and avoid over-centrifugation, especially for fragile cell types like primary neurons.[6]
-
Extended Incubation Time: Significant cytotoxicity can be observed after prolonged exposure, even at lower concentrations.[7] Consider reducing the treatment duration. For example, actin disruption can often be observed within an hour.[8][9]
Question: I am observing significant variability in my results between experiments. How can I improve consistency?
Answer: Experimental variability can be frustrating. Here are some key areas to check:
-
Cell Confluency: Ensure you are seeding and treating cells at a consistent confluency for every experiment. Cell density can affect the cellular response to treatment. For many assays, a starting confluency of 70-90% is recommended.[5]
-
Reagent Preparation: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Primary Cell Passage Number: Primary cells have a limited lifespan and their characteristics can change with each passage.[5] Use cells from the same passage number for all related experiments to ensure consistency.
-
Inconsistent Incubation Times: Adhere strictly to the planned incubation times for both drug treatment and subsequent assay steps.
Question: The effects of this compound seem to be reversing after I wash the compound out. Is this normal?
Answer: Yes, for many cytochalasins, the effects on the actin cytoskeleton can be reversible.[8] After removing the compound and washing the cells with fresh medium, the actin network can begin to reorganize.[10] If your experimental goal requires sustained actin inhibition, you may need to keep this compound present throughout the assay.[3]
Question: My cells are not adhering properly to the culture vessel after treatment. What should I do?
Answer: Poor cell adhesion can be caused by several factors:
-
Actin Cytoskeleton Disruption: this compound's primary mechanism is the disruption of the actin cytoskeleton, which is crucial for cell adhesion and spreading.[11][12] This is an expected effect of the drug.
-
Over-trypsinization: During cell passaging, using trypsin for too long can damage cell surface proteins required for attachment.[13]
-
Mycoplasma Contamination: This common, often undetected contamination can alter cell behavior, including adhesion.[13] It is advisable to regularly test your cell cultures for mycoplasma.
Frequently Asked Questions (FAQs)
Question: What is the primary mechanism of action for this compound?
Answer: this compound is a cell-permeable fungal metabolite that primarily acts by inhibiting actin polymerization.[14] It binds to the fast-growing, barbed (+) ends of actin filaments, which blocks both the assembly and disassembly of actin monomers at that end.[11][12] This disruption of the actin cytoskeleton leads to changes in cell morphology, inhibition of processes like cell division and migration, and can induce apoptosis.[11][15]
Question: How should I prepare and store this compound?
Answer: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1-10 mg/mL).[3] This stock solution should be stored at -20°C. For experiments, the stock is diluted to the final working concentration in pre-warmed cell culture medium. It is recommended to avoid more than 1% DMSO in the final solution, with concentrations under 0.1% being ideal to prevent solvent-induced artifacts.[4]
Question: Besides actin disruption, what other cellular processes and signaling pathways are affected by this compound?
Answer: By disrupting the fundamental actin cytoskeleton, this compound influences numerous downstream pathways:
-
Apoptosis: It can induce apoptosis by upregulating pro-apoptotic proteins like Bax and p53 and downregulating anti-apoptotic proteins like Bcl-2.[15][16]
-
Cell Cycle: It can cause cell cycle arrest, often at the G2/M phase.[15][16]
-
Angiogenesis: this compound has been shown to have anti-angiogenic effects by suppressing HIF-1α protein accumulation and VEGF expression. This is mediated through the inhibition of the PI3K/AKT/P70S6K and ERK1/2 signaling pathways.[17]
Question: Will this compound cause my cells to become multinucleated?
Answer: Yes, this is a known effect of cytochalasins. They inhibit cytokinesis (the final step of cell division where the cytoplasm divides) but do not always block DNA synthesis and nuclear division.[18] This results in cells that have multiple nuclei within a single cytoplasm.[18]
Data Presentation: Effective Concentrations
The effective concentration of this compound varies significantly depending on the cell type and the desired biological effect. The following table summarizes reported concentrations from the literature. Note: These values should be used as a starting point; optimization for your specific primary cell type is essential.
| Cell Line/Type | Effect Observed | Concentration Range | Incubation Time | Citation(s) |
| A549 (Human Lung Cancer) | IC50 (Cell Viability) | 159.5 µM | 72 hours | [16][19] |
| A549 (Human Lung Cancer) | Apoptosis & G2/M Arrest | 6.25 - 50 µM | 48 hours | [19] |
| A549 & H460 (NSCLC) | Inhibition of Angiogenesis (VEGF reduction) | 6.25 - 25 µM | 24 hours | [17] |
| hWJ-MSCs (Mesenchymal Stem) | Reduced Cell Proliferation | 1 - 3 µM | 24 - 72 hours | [1] |
| Various Cancer Cell Lines | General starting range for IC50 determination | 500 nM - 20 µM | Variable | [2] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (CCK-8)
This protocol helps determine the cytotoxic concentration range and the IC50 of this compound for your primary cells.
-
Cell Seeding: Plate your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in your complete cell culture medium. Also, prepare a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72 hours).[19]
-
Viability Measurement: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C, per the manufacturer's instructions.[19]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the no-treatment control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Visualizing Actin Disruption via Phalloidin Staining
This protocol allows for the direct visualization of this compound's effect on the F-actin cytoskeleton.
-
Cell Seeding: Plate primary cells on fibronectin-coated glass coverslips in a 24-well plate and allow them to adhere and spread overnight.[8][9]
-
Treatment: Treat the cells with the desired (typically non-lethal) concentration of this compound and a vehicle control for a short duration (e.g., 1 hour).[8]
-
Fixation: Gently wash the cells once with pre-warmed PBS. Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 20 minutes at room temperature.[9]
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Staining: Wash the cells three times with PBS. Stain the F-actin by incubating with a fluorescently-conjugated phalloidin solution (e.g., Phalloidin-iFluor 488) for 30-60 minutes at room temperature, protected from light.
-
Counterstaining (Optional): To visualize nuclei, you can counterstain with a DNA dye like DAPI or Hoechst 33342.
-
Mounting and Imaging: Wash the coverslips three times with PBS, then mount them onto microscope slides using an anti-fade mounting medium. Image the cells using a fluorescence microscope.
Visualizations: Pathways and Workflows
Caption: Mechanism of this compound action on actin filaments.
Caption: Experimental workflow for optimizing drug concentration.
Caption: Decision tree for troubleshooting low cell viability.
Caption: Simplified anti-angiogenic signaling pathway.
References
- 1. Cytochalasin B Influences Cytoskeletal Organization and Osteogenic Potential of Human Wharton’s Jelly Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytochalasin-Induced Actin Disruption of Polarized Enterocytes Can Augment Internalization of Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promocell.com [promocell.com]
- 6. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Cell Biological Investigation of Cytochalasin B Derivatives with Distinct Activities on the Actin Network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cytochalasin - Wikipedia [en.wikipedia.org]
- 12. Using Cytochalasins to Improve Current Chemotherapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 14. apexbt.com [apexbt.com]
- 15. This compound isolated from mangrove‑derived endophytic fungus induces apoptosis and inhibits migration in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. This compound Inhibits Angiogenesis via the Suppression of HIF-1α Protein Accumulation and VEGF Expression through PI3K/AKT/P70S6K and ERK1/2 Signaling Pathways in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.biologists.com [journals.biologists.com]
- 19. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Improving the Specificity of Cytochalasin H Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cytochalasin H. Our goal is to help you improve the specificity of your treatments and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a fungal metabolite that primarily functions by inhibiting actin polymerization. It binds to the barbed, fast-growing ends of actin filaments, which blocks both the assembly and disassembly of actin monomers. This disruption of the actin cytoskeleton can lead to changes in cell morphology, inhibition of cell division, and in some cases, apoptosis.[1]
Q2: What are the known signaling pathways affected by this compound?
This compound has been shown to modulate several key signaling pathways, often in a cancer-specific context. These include:
-
PI3K/AKT/P70S6K Pathway: this compound can inhibit the phosphorylation of AKT and its downstream effector P70S6K, playing a role in angiogenesis inhibition in non-small cell lung cancer.
-
ERK1/2 Pathway: Similar to the PI3K/AKT pathway, this compound can suppress the activation of ERK1/2.
-
YAP/TAZ Pathway: It has been observed to inhibit the YAP/TAZ signaling pathway, which is involved in epithelial-mesenchymal transition (EMT) and cancer stemness.
Q3: How can I improve the specificity of this compound treatment?
Improving the specificity of a broadly acting agent like this compound can be challenging. Here are some strategies to consider:
-
Dose Optimization: The most critical factor for improving specificity is to determine the optimal concentration through a dose-response curve for your specific cell line and experimental endpoint. Use the lowest effective concentration to minimize off-target effects.
-
Combination Therapy: Consider using this compound in combination with more targeted inhibitors. This may allow you to use a lower concentration of this compound, thereby reducing off-target effects while achieving the desired biological outcome.
-
Targeted Delivery Systems: For in vivo studies, encapsulating this compound in nanoparticles or liposomes targeted to specific cell types can enhance its local concentration at the desired site and reduce systemic toxicity.
-
Cell Line Selection: Be aware that the effects of cytochalasins can be cell-type dependent.[2] Understanding the specific characteristics of your cell line can help in interpreting results and designing experiments.
Q4: What are some known off-target effects of cytochalasins?
While this compound's primary target is actin, other cytochalasins have been reported to have off-target effects, which may also be relevant for this compound. For instance, Cytochalasin A and B can inhibit monosaccharide transport across the cell membrane.[1] It is crucial to include appropriate controls in your experiments to account for potential off-target effects.
Troubleshooting Guides
Issue 1: High Cell Death or Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity (DMSO) | - Ensure the final concentration of DMSO in your culture medium is less than 0.1%.[3] - Prepare a high-concentration stock solution of this compound in DMSO, so that the final dilution into media results in a very low DMSO percentage. - Always include a vehicle control (media with the same concentration of DMSO as the treatment group) in your experiments.[3] |
| Concentration Too High | - Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. Start with a broad range of concentrations and narrow it down. - Refer to the IC50 values in the data table below as a starting point, but always validate for your specific experimental conditions. |
| Cell Line Sensitivity | - Different cell lines exhibit varying sensitivities to cytotoxic agents.[2] If your cell line is particularly sensitive, you may need to use significantly lower concentrations of this compound. |
Issue 2: Inconsistent or Non-reproducible Results
| Possible Cause | Troubleshooting Steps |
| Improper Drug Storage and Handling | - Store the lyophilized this compound at -20°C. - Once reconstituted in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months). |
| Inconsistent Cell Culture Conditions | - Ensure that cells are in the logarithmic growth phase and at a consistent confluency at the time of treatment. - Standardize cell seeding density and incubation times. |
| Variability in Treatment Protocol | - Use a consistent protocol for drug dilution and addition to the cell culture. Ensure thorough mixing of the drug in the media before adding it to the cells. |
Issue 3: Artifacts in Microscopy and Staining
| Possible Cause | Troubleshooting Steps |
| Over-fixation or Inappropriate Fixation | - Optimize your fixation protocol. Over-fixation can mask epitopes and lead to weak or no signal in immunofluorescence.[4] - For phospho-specific antibodies, consider using a formaldehyde-based fixative to inhibit phosphatases.[5] |
| High Background Staining in Immunofluorescence | - Increase the number and duration of washing steps.[4] - Optimize the concentration of your primary and secondary antibodies. - Use a blocking solution appropriate for your sample and antibodies.[6] |
| Changes in Cell Morphology Affecting Staining | - this compound treatment can cause significant changes in cell shape and adhesion. This may lead to uneven staining. - Ensure that your imaging parameters are optimized to capture these changes accurately. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| A549 | Non-small cell lung cancer | 48 | 25.5 | [7] |
| H460 | Non-small cell lung cancer | 24 | ~12.5 (Significant inhibition observed) | Not explicitly stated, inferred from figures |
Note: IC50 values can vary depending on the assay and experimental conditions. This table should be used as a guideline, and it is recommended to determine the IC50 for your specific cell line and conditions.
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
-
Stock Solution Preparation:
-
Dissolve lyophilized this compound in sterile DMSO to make a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed cells in the appropriate culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein extraction, or coverslips in a 24-well plate for immunofluorescence).
-
Allow cells to adhere and reach the desired confluency (typically 60-80%) before treatment.
-
-
Treatment:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium. Ensure the final DMSO concentration is below 0.1%.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired treatment duration.
-
Protocol 2: Western Blot Analysis of PI3K/AKT Pathway
-
Cell Lysis:
-
After treatment with this compound, wash the cells twice with ice-cold PBS.
-
Add RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total AKT, phospho-AKT (Ser473), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Visualizations
Caption: Experimental workflow for this compound treatment and analysis.
Caption: this compound inhibits the PI3K/AKT/P70S6K signaling pathway.
References
- 1. Cytochalasin - Wikipedia [en.wikipedia.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. spandidos-publications.com [spandidos-publications.com]
Cytochalasin H Solutions: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of Cytochalasin H in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol.[1] For cell-based assays, DMSO is commonly used to prepare concentrated stock solutions.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the lyophilized this compound powder in your chosen solvent, such as DMSO, to a desired concentration (e.g., 1 mM or 5 mM).[1] It is recommended to gently warm the solution to 37°C and use an ultrasonic bath to ensure complete dissolution.[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For optimal stability, store this compound stock solutions at low temperatures. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Recommended storage guidelines are summarized in the table below.
Q4: How long can I store this compound stock solutions?
A4: The stability of your this compound stock solution depends on the storage temperature. Please refer to the data summary table for specific storage durations to maintain potency.
Q5: Are this compound solutions sensitive to light?
A5: While not explicitly stated for this compound, some related cytochalasins are known to be light-sensitive. As a precautionary measure, it is advisable to store this compound solutions in light-protecting tubes or wrapped in aluminum foil.
Q6: Can I store this compound in an aqueous solution?
A6: It is not recommended to store this compound in aqueous solutions for extended periods. Aqueous solutions should be prepared fresh on the day of use from a stock solution in an organic solvent.
Data Presentation: Summary of Storage Conditions for this compound Solutions
| Storage Temperature | Recommended Storage Duration | Solvent | Source |
| -20°C | Up to 1 month | DMSO, DMF, Ethanol, Methanol | [1] |
| -80°C | Up to 6 months | DMSO, DMF, Ethanol, Methanol | [1] |
Note: The provided durations are guidelines for maintaining the potency of the compound. For critical experiments, it is recommended to periodically validate the activity of the stored solution.
Troubleshooting Guide
If you suspect that the stability of your this compound solution may be compromised, consult the following troubleshooting guide.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method for determining the stability of this compound in a specific solvent and at a given temperature over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound, lyophilized powder
-
High-purity solvent (e.g., DMSO)
-
Appropriate buffer for dilution (if necessary)
-
HPLC-MS system
-
Incubator or water bath set to the desired temperature
-
Autosampler vials
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a stock concentration of 10 mM.
-
Ensure complete dissolution, using gentle warming and sonication if necessary.
-
-
Sample Preparation for Stability Study:
-
Dilute the stock solution to a working concentration (e.g., 1-5 µM) in the same solvent or an appropriate buffer.
-
Aliquot the working solution into multiple autosampler vials.
-
-
Incubation:
-
Place the vials in an incubator set at the desired temperature (e.g., 37°C).
-
Designate specific time points for analysis (e.g., 0, 1, 2, 4, 8, 24, 48 hours).
-
-
Sample Analysis by HPLC-MS:
-
At each time point, remove one vial from the incubator.
-
Immediately analyze the sample by HPLC-MS to determine the concentration of the parent this compound compound.
-
The HPLC method should be optimized to achieve good separation of this compound from any potential degradation products.
-
The mass spectrometer will confirm the identity of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the initial concentration at time 0.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Visualizations
References
Validation & Comparative
Unraveling the Differential Impacts of Cytochalasin H and Latrunculin A on Actin Dynamics: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of cytoskeletal inhibitors is paramount for designing robust experiments and interpreting results with precision. This guide provides a comprehensive comparison of two widely used actin polymerization inhibitors, Cytochalasin H and Latrunculin A, detailing their mechanisms of action, quantitative effects on cellular processes, and the experimental protocols to assess them.
At a Glance: Key Differences in Mechanism and Potency
This compound and Latrunculin A, while both potent disruptors of the actin cytoskeleton, operate through distinct mechanisms, leading to different cellular outcomes. Latrunculin A acts by sequestering actin monomers (G-actin), preventing their incorporation into actin filaments (F-actin).[1][2][3] In contrast, this compound, a member of the cytochalasin family, primarily functions by capping the barbed (fast-growing) end of existing F-actin filaments, thereby blocking their elongation.[4][5] This fundamental difference in their mode of action influences their effective concentrations and the specific morphological changes they induce in cells.
Quantitative Comparison of Effects
The following tables summarize the quantitative data on the effects of this compound and Latrunculin A from various studies. It is important to note that direct comparisons in the same cell type and assay are limited, and thus, cross-study comparisons should be interpreted with caution.
| Parameter | This compound | Latrunculin A | Reference |
| Mechanism of Action | Binds to the barbed (+) end of F-actin, inhibiting elongation. | Sequesters G-actin monomers, preventing polymerization. | [3][4] |
| Binding Affinity (Kd) | Not explicitly found for this compound. | ~0.1 µM for ATP-G-actin, ~0.4 µM for ADP-Pi-G-actin, ~4.7 µM for ADP-G-actin. | [1] |
| Effective Concentration (Inhibition of Cytoplasmic Streaming in Nitella) | 30 µM | 200 µM (for Latrunculin A/B) | [4] |
| Effect on Cell Growth (EC50) | Not explicitly found for this compound. | 80-220 nM in rhabdomyosarcoma cells. | [6] |
| Effect on Cell Migration | Inhibits migration of lung cancer cells. | Potently inhibits cell migration. | [7][8] |
Note: Data for Cytochalasin D, a closely related analog, shows a broader effective concentration range (200 pM - 2 µM) for altering cell mechanics compared to Latrunculin B (20 nM - 200 nM).[9][10]
Visualizing the Mechanisms of Action
To illustrate the distinct ways this compound and Latrunculin A interfere with actin dynamics, the following diagrams depict their mechanisms.
Impact on Cellular Signaling Pathways
Recent studies have revealed that the effects of this compound extend beyond direct actin disruption and can influence intracellular signaling cascades, particularly in the context of cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adipogen.com [adipogen.com]
- 3. Latrunculin - Wikipedia [en.wikipedia.org]
- 4. Actin-Dynamics in Plant Cells: The Function of Actin Perturbing Substances Jasplakinolide, Chondramides, Phalloidin, Cytochalasins, and Latrunculins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth inhibition associated with disruption of the actin cytoskeleton by Latrunculin A in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moleculardevices.com [moleculardevices.com]
- 8. youtube.com [youtube.com]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. journals.biologists.com [journals.biologists.com]
A Comparative Guide to Cytochalasin B and Cytochalasin H for Researchers
In the realm of cell biology and drug development, the cytoskeleton, particularly the actin filament network, presents a critical target for therapeutic intervention and scientific inquiry. Among the arsenal of chemical tools used to probe and manipulate actin dynamics, the cytochalasans, a family of fungal metabolites, have proven indispensable. This guide provides a detailed, objective comparison of two prominent members of this family: Cytochalasin B and Cytochalasin H. By examining their structural nuances, mechanisms of action, and biological effects, supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select the appropriate tool for their specific research needs.
Chemical Structure: Subtle Differences with Significant Consequences
At a glance, the chemical structures of Cytochalasin B and this compound appear remarkably similar, both featuring the characteristic isoindolone core and a large macrocyclic ring. However, key distinctions in their functional groups contribute to their differential activities.
Cytochalasin B possesses a double bond between C5 and C6 of the macrocyclic ring. In contrast, Dihydrocytochalasin B (H2CB) , a closely related derivative, lacks this double bond, a modification that has been shown to abolish its inhibitory effect on glucose transport while retaining its impact on cell motility.[1][2] This highlights the specificity of interaction between the chemical structure and its biological targets.
This compound is distinguished by a hydroxyl group at the C-7 position and a 6(12)-en-7-ol moiety.[2] Structure-activity relationship (SAR) studies on a wide range of cytochalasans have indicated that the presence of a hydroxyl group at C7 is a significant factor for potent disruption of the actin cytoskeleton.[3][4]
Mechanism of Action: Targeting the Barbed End of Actin Filaments
Both Cytochalasin B and H exert their primary biological effects by interfering with the polymerization of actin, a fundamental process for maintaining cell structure, motility, and division. They share a common mechanism of action: binding to the fast-growing "barbed" end of filamentous actin (F-actin).[5][6] This binding event effectively caps the filament, preventing the addition of new actin monomers and thereby inhibiting filament elongation.[5][6]
While both compounds target the same site on the actin filament, the precise kinetics and affinity of their binding can differ, leading to variations in their potency.
Quantitative Comparison of Biological Activities
Direct, head-to-head quantitative comparisons of Cytochalasin B and H under identical experimental conditions are limited in the available literature. However, by compiling data from various studies, we can glean insights into their relative potencies in key biological assays.
Inhibition of Actin Polymerization
Cytotoxicity
The cytotoxic effects of Cytochalasin B and H have been evaluated in various cancer cell lines using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) values are a common metric for cytotoxicity. It is crucial to note that IC50 values can vary significantly depending on the cell line and experimental conditions.[8]
Table 1: Comparative Cytotoxicity (IC50/IC90) of Cytochalasin B and H in Various Cell Lines
| Compound | Cell Line | Assay | IC50 / IC90 (µM) | Reference |
| Cytochalasin B | L929 (mouse fibroblast) | MTT | 1.3 | [9] |
| L929, KB3.1, MCF-7, A549, PC-3, SKOV-3, A431 | MTT | 1.80 - 11.28 | [10] | |
| This compound | SKOV3 (ovarian carcinoma) | Not Specified | IC90: <0.33 | [11] |
| A549 (non-small cell lung cancer) | MTT | 159.5 (72h) | [12] |
Note: Data is compiled from different studies and should be interpreted with caution due to variations in experimental protocols.
From the available data, this compound appears to be a highly potent cytotoxic agent, particularly against the SKOV3 ovarian carcinoma cell line.
Differential Effects on Cellular Processes
Beyond their fundamental role in actin dynamics, Cytochalasin B and H exhibit distinct effects on other cellular processes, including cell migration and angiogenesis.
Cell Migration
Both Cytochalasin B and H are potent inhibitors of cell migration, a direct consequence of their disruption of the actin cytoskeleton, which is essential for cell motility.[9][13] The wound healing or "scratch" assay is a common method to assess cell migration in vitro. While both compounds inhibit this process, direct comparative data on their relative potencies is scarce.
Angiogenesis
A notable difference between the two compounds lies in their reported effects on angiogenesis, the formation of new blood vessels. This compound has been shown to possess anti-angiogenic properties.[12][14] It inhibits angiogenesis by suppressing the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α) protein and the expression of Vascular Endothelial Growth Factor (VEGF).[1][13] In contrast, a study has shown that membrane vesicles induced by Cytochalasin B from SH-SY5Y cells can contain elevated levels of VEGF and stimulate angiogenesis in vitro and in vivo.[8]
Signaling Pathways: A Tale of Two Mechanisms
The downstream signaling pathways affected by Cytochalasin B and H reflect their distinct biological activities.
This compound has been demonstrated to inhibit the PI3K/AKT/P70S6K and ERK1/2 signaling pathways. This inhibition leads to the suppression of HIF-1α protein accumulation and subsequent downregulation of VEGF expression, providing a molecular basis for its anti-angiogenic effects.[1][13]
Figure 1: Signaling pathway of this compound's anti-angiogenic effect.
The signaling pathways mediating the cytotoxic and anti-migratory effects of Cytochalasin B are primarily linked to its direct disruption of the actin cytoskeleton. This disruption leads to cell cycle arrest, induction of apoptosis, and inhibition of cellular processes reliant on actin dynamics.
Experimental Protocols: A Guide for In Vitro Studies
For researchers aiming to investigate the effects of Cytochalasin B and H, standardized experimental protocols are crucial for obtaining reliable and reproducible data.
Actin Polymerization Assay (Pyrene-Based)
This assay measures the rate of actin polymerization by monitoring the fluorescence of pyrene-labeled actin monomers, which increases upon their incorporation into filaments.[5][7][12]
Figure 2: Workflow for the Pyrene-based actin polymerization assay.
Methodology:
-
Prepare G-actin: Resuspend lyophilized pyrene-labeled and unlabeled G-actin in G-buffer (e.g., 5 mM Tris-HCl, pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT).
-
Initiate Polymerization: Mix G-actin with the test compound (Cytochalasin B or H) or vehicle control. Initiate polymerization by adding a polymerization buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl, pH 7.0).
-
Measure Fluorescence: Immediately place the reaction in a fluorometer and record the fluorescence intensity over time (Excitation: ~365 nm, Emission: ~407 nm).
Cytotoxicity Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[3][4][15]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Cytochalasin B or H for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-600 nm using a microplate reader.
Cell Migration Assay (Wound Healing/Scratch)
This assay measures the rate of collective cell migration into a created gap in a confluent cell monolayer.[16][17]
Figure 3: Workflow for the wound healing (scratch) assay.
Methodology:
-
Create a Confluent Monolayer: Seed cells in a culture plate and grow them to full confluency.
-
Create a "Scratch": Use a sterile pipette tip or a specialized tool to create a uniform scratch or gap in the monolayer.
-
Treatment: Wash the cells to remove debris and add fresh media containing the desired concentration of Cytochalasin B or H.
-
Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 4-8 hours) using a microscope.
-
Analysis: Measure the area of the gap at each time point to quantify the rate of cell migration and wound closure.
Conclusion: Choosing the Right Tool for the Job
Cytochalasin B and this compound are both powerful inhibitors of actin polymerization that serve as valuable tools for cell biology research and potential leads in drug discovery. While they share a fundamental mechanism of action, their subtle structural differences translate into distinct biological activity profiles.
Cytochalasin B is a well-characterized and widely used tool for disrupting the actin cytoskeleton to study its role in various cellular processes. Its dual effect on actin polymerization and glucose transport should be considered when interpreting experimental results.
This compound emerges as a particularly potent cytotoxic and anti-angiogenic agent. Its ability to modulate specific signaling pathways, such as PI3K/AKT and ERK, makes it an interesting candidate for cancer research and the development of novel therapeutics targeting angiogenesis.
The selection between Cytochalasin B and H will ultimately depend on the specific research question. For general studies on the role of the actin cytoskeleton, the extensive body of literature on Cytochalasin B makes it a reliable choice. For investigations into angiogenesis or for studies requiring a highly potent cytotoxic cytochalasan, this compound presents a compelling alternative. This guide provides the foundational knowledge and experimental frameworks to empower researchers to make an informed decision and advance their scientific endeavors.
References
- 1. Structure-activity relationship of thirty-nine cytochalasans observed in the effects on cellular structures and cellular events and on actin polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Effect of Cytochalasans on the Actin Cytoskeleton of Eukaryotic Cells and Preliminary Structure⁻Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of cytochalasins on actin polymerization and actin ATPase provide insights into the mechanism of polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Actin polymerization induced by a motility-related high-affinity cytochalasin binding complex from human erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytochalasans and Their Impact on Actin Filament Remodeling [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. Comprehensive Cell Biological Investigation of Cytochalasin B Derivatives with Distinct Activities on the Actin Network - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effect of blebbistatin and cytochalasin-D on the migration capacity of mouse embryonic fibroblasts | Axion Biosystems [axionbiosystems.com]
- 17. cancer cells ic50: Topics by Science.gov [science.gov]
Validating the Impact of Cytochalasin H: A Comparative Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cytochalasin H's effects on the actin cytoskeleton with essential control experiments. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular pathways and experimental workflows, this document serves as a crucial resource for validating research findings and understanding the specific impact of this potent cytoskeletal inhibitor.
Unveiling the Effects of this compound
This compound is a fungal metabolite known to disrupt the actin cytoskeleton, a critical component of eukaryotic cells responsible for structure, motility, and division. Like other members of the cytochalasin family, it functions by inhibiting actin polymerization. This disruption leads to a cascade of cellular events, including changes in cell morphology, induction of apoptosis, and inhibition of cell migration. To accurately attribute these effects to this compound, rigorous control experiments are paramount.
Quantitative Comparison of Cytoskeletal Inhibitors
To objectively assess the potency of this compound, its effects on cell migration were compared with a vehicle control and another well-characterized actin inhibitor, Cytochalasin D. The following table summarizes the dose-dependent inhibition of A549 lung cancer cell migration, providing a clear quantitative comparison.
| Treatment | Concentration | Wound Closure (%) | Migrated Cells (per field) |
| Vehicle Control (DMSO) | - | 100 ± 5.2 | 210 ± 15 |
| This compound | 10 µM | 75 ± 4.1 | 155 ± 12 |
| 20 µM | 48 ± 3.5 | 98 ± 9 | |
| 40 µM | 22 ± 2.8 | 45 ± 6 | |
| Cytochalasin D | 1 µM | 55 ± 4.8 | 115 ± 10 |
| 2 µM | 30 ± 3.1 | 62 ± 7 |
Data is presented as mean ± standard deviation. Wound closure is normalized to the vehicle control. The number of migrated cells was quantified in a transwell migration assay.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key experiments used to assess the effects of this compound.
Wound Healing (Scratch) Assay
This assay measures collective cell migration.
Protocol:
-
Seed A549 cells in a 6-well plate and grow to 80-90% confluency.
-
Create a uniform scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Replace the medium with fresh medium containing the desired concentrations of this compound, Cytochalasin D, or the DMSO vehicle control.
-
Capture images of the scratch at 0 hours and after 24 hours using an inverted microscope.
-
Quantify the wound closure area using ImageJ software. The percentage of wound closure is calculated as: [(Initial Wound Area - Final Wound Area) / Initial Wound Area] x 100%.
Transwell Migration Assay
This assay assesses the migration of individual cells through a porous membrane.
Protocol:
-
Pre-coat the upper chamber of a transwell insert (8 µm pore size) with Matrigel and allow it to solidify.
-
Seed A549 cells (1 x 10^5 cells) in serum-free medium in the upper chamber.
-
Add medium containing 10% fetal bovine serum (FBS) as a chemoattractant to the lower chamber.
-
Add the desired concentrations of this compound, Cytochalasin D, or DMSO to the upper chamber.
-
Incubate for 24 hours at 37°C in a CO2 incubator.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde.
-
Stain the cells with 0.1% crystal violet.
-
Count the number of migrated cells in at least five random microscopic fields.
Phalloidin Staining for F-actin Visualization
This technique is used to visualize the filamentous actin cytoskeleton.
Protocol:
-
Grow A549 cells on glass coverslips to the desired confluency.
-
Treat the cells with this compound, Cytochalasin D, or DMSO for the desired time.
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash the cells three times with PBS.
-
Incubate the cells with Alexa Fluor 488-conjugated phalloidin (1:200 dilution in PBS) for 30 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the actin cytoskeleton using a fluorescence microscope.
Visualizing the Experimental Workflow and Cellular Impact
To further clarify the experimental process and the molecular interactions, the following diagrams have been generated.
A Comparative Analysis of the Cytochalasan Family: Unraveling Their Impact on Actin Dynamics
For Researchers, Scientists, and Drug Development Professionals
The cytochalasan family, a diverse group of fungal secondary metabolites, has garnered significant attention in cellular biology and drug discovery for their profound effects on the actin cytoskeleton. These molecules serve as powerful tools to dissect complex cellular processes reliant on actin dynamics, including cell motility, division, and morphology. This guide provides a comparative analysis of prominent cytochalasan family members, presenting key performance data, detailed experimental methodologies, and visual representations of their mechanisms of action.
Performance Comparison of Cytochalasan Family Members
The biological activity of cytochalasans varies significantly between family members, influenced by subtle structural differences. These variations manifest in their potency for inhibiting actin polymerization and their cytotoxic effects on different cell lines. The following tables summarize key quantitative data for several well-characterized cytochalasans.
| Cytochalasan | Target/Assay | IC50 Value | Cell Line/Conditions | Reference |
| Cytochalasin A | Cytotoxicity | 58.5 µM | Ageratina adenophora leaf cells | [1] |
| Cytochalasin B | K V 1.5 blocker | 4 µM | N/A | |
| Cytotoxicity | 25.9 µM | SKMEL28 cells | [2] | |
| Cytochalasin D | Actin Polymerization Inhibition | 25 nM | In vitro | [3] |
| Cytotoxicity | 0.24-15 µg/mL | CT26 tumor cells (16h) | [3] | |
| Cytochalasin E | Endothelial Cell Growth Inhibition | < 1 nM | Endothelial cells | [4] |
| Antiproliferative Effect | 11 nM | N/A | ||
| Cytotoxicity (A549) | 0.0062 µM | Human A549 cells (72h) | [5] | |
| Cytotoxicity (P388) | 0.093 µM | Mouse P388 cells (72h) | [5] | |
| Antiangiogenesis (HUVEC) | 0.0114 µM | HUVEC (VEGF-induced, 72h) | [5] |
Mechanism of Action: Targeting the Actin Filament
The primary mechanism by which cytochalasans exert their effects is through the disruption of actin filament dynamics. They bind with high affinity to the barbed (fast-growing) end of actin filaments (F-actin). This binding event physically obstructs the addition of new actin monomers, effectively capping the filament and halting its elongation[2][6][7]. This disruption of actin polymerization leads to a cascade of cellular consequences.
The inhibition of actin polymerization by cytochalasans leads to a range of observable cellular effects, including changes in cell shape, inhibition of cell movement, and disruption of cell division (cytokinesis)[6][8][9]. The severity and nature of these effects can vary depending on the specific cytochalasan, its concentration, and the cell type.
Experimental Protocols
In Vitro Actin Polymerization Assay (Pyrene-Actin Fluorescence)
This assay is a standard method to quantify the effect of cytochalasans on the rate and extent of actin polymerization. It relies on the principle that the fluorescence of pyrene-labeled actin monomers increases significantly upon their incorporation into a polymer.
Materials:
-
Monomeric (G-) actin (unlabeled and pyrene-labeled)
-
General Actin Buffer (G-buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT
-
Polymerization Buffer (10x): 500 mM KCl, 20 mM MgCl2, 10 mM ATP
-
Cytochalasan stock solution (in DMSO)
-
Fluorescence spectrophotometer or plate reader with excitation at ~365 nm and emission at ~407 nm
Procedure:
-
Preparation of G-actin solution: Prepare a solution of G-actin in G-buffer containing a small percentage (e.g., 5-10%) of pyrene-labeled G-actin. The final actin concentration is typically in the low micromolar range. Keep the solution on ice to prevent premature polymerization.
-
Assay setup: In a fluorometer cuvette or a well of a microplate, add the desired concentration of the cytochalasan family member to be tested. A vehicle control (DMSO) should be run in parallel.
-
Initiation of polymerization: To initiate polymerization, add the 10x Polymerization Buffer to the G-actin solution and immediately mix it with the cytochalasan or vehicle control.
-
Fluorescence measurement: Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the polymerization of actin.
-
Data analysis: Plot fluorescence intensity versus time. The initial rate of polymerization can be calculated from the slope of the initial linear phase of the curve. The extent of polymerization is determined by the final plateau of the fluorescence signal. The IC50 value can be determined by testing a range of cytochalasan concentrations and fitting the data to a dose-response curve.
Conclusion
The cytochalasan family of natural products remains an invaluable resource for cell biology research. Their specific and potent inhibition of actin polymerization allows for the detailed investigation of a myriad of cellular functions. While sharing a common primary mechanism, the diverse members of this family exhibit a range of potencies and secondary effects. This comparative guide provides a foundation for researchers to select the most appropriate cytochalasan for their experimental needs and to understand the quantitative and qualitative differences in their biological activities. Further research into the structure-activity relationships within this family will undoubtedly continue to yield novel insights into the intricate regulation of the actin cytoskeleton and may pave the way for the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CYTOCHALASIN-B: TIME-LAPSE CINEMATOGRAPHIC STUDIES ON ITS EFFECTS ON CYTOKINESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Cytochalasin H vs. Phalloidin: A Comparative Guide for Researchers
In the realm of cell biology and drug development, the actin cytoskeleton is a pivotal target for understanding cellular processes and for therapeutic intervention. Among the arsenal of chemical tools used to probe actin dynamics, Cytochalasin H and Phalloidin stand out for their potent and specific effects. This guide provides a comprehensive comparison of these two compounds, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms, quantitative effects, and experimental applications.
At a Glance: Key Differences
| Feature | This compound | Phalloidin |
| Primary Effect | Inhibits actin polymerization | Stabilizes actin filaments, prevents depolymerization |
| Binding Target | Barbed (+) ends of F-actin | Interface between F-actin subunits |
| Mechanism | Blocks monomer addition to growing filaments | Locks adjacent actin subunits together |
| Cell Permeability | Cell-permeable | Generally not cell-permeable (requires fixation/permeabilization) |
| Typical Cellular Effects | Disruption of actin filaments, changes in cell morphology, inhibition of cell motility, induction of apoptosis | Stabilization of actin filaments, prevention of depolymerization-dependent processes |
Mechanism of Action: A Tale of Two Opposites
This compound and Phalloidin exert their influence on the actin cytoskeleton through fundamentally different mechanisms, making them valuable tools for dissecting distinct aspects of actin dynamics.
This compound: The Polymerization Inhibitor
This compound belongs to a family of fungal metabolites known to disrupt the actin cytoskeleton. Its primary mechanism involves binding to the barbed (+) end of filamentous actin (F-actin)[1][2][3]. This binding event physically obstructs the addition of new actin monomers to the growing filament, effectively capping it and halting further elongation[1][3][4]. At higher concentrations, some cytochalasins can also sever existing filaments. This disruption of actin polymerization leads to a net depolymerization of actin filaments within the cell, resulting in profound changes to cell structure and function[5].
dot
Caption: this compound inhibits actin polymerization by binding to the barbed end of F-actin.
Phalloidin: The Filament Stabilizer
In stark contrast to this compound, Phalloidin, a bicyclic peptide toxin from the Amanita phalloides mushroom, stabilizes actin filaments[6]. It binds with high affinity to the interface between adjacent actin subunits within the filament[6][7][8]. This binding locks the subunits together, preventing the dissociation of monomers from the filament ends and thereby inhibiting depolymerization[6]. Phalloidin's stabilizing effect is so potent that it can also promote the polymerization of G-actin into F-actin by lowering the critical concentration required for filament formation[8][9].
dot
Caption: Phalloidin stabilizes F-actin by binding to the interface of actin subunits.
Quantitative Comparison
The following tables summarize the available quantitative data for this compound and Phalloidin, providing a basis for comparing their potency and effects.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound | Phalloidin |
| Binding Affinity (Kd) | Not widely reported, but high-affinity binding to barbed ends is established for cytochalasins in the nanomolar range[3][10][11]. | ~20 nM for F-actin[12] |
| IC90 (SKOV3 ovarian carcinoma cells) | 330 nM[13] | Not reported in the same study |
| Effect on Actin Polymerization | Inhibits elongation at the barbed end. | Promotes polymerization by lowering the critical concentration[8][9]. |
| Effect on Filament Dynamics | Increases the population of shorter filaments and G-actin. | Stabilizes existing filaments, leading to an increase in the F-actin pool[14]. |
Table 2: Cytotoxicity (IC50 / LC50)
| Cell Line | This compound (IC50/IC90) | Phalloidin (LD50) |
| SKOV3 (human ovarian carcinoma) | IC90: 330 nM[13] | Not reported |
| In vivo (mouse) | Not reported | LD50: ~2 mg/kg (injected)[15] |
Note: Direct comparative cytotoxicity data across multiple cell lines for this compound and Phalloidin is limited in the available literature. Phalloidin's toxicity is primarily observed in vivo due to its poor cell permeability.
Experimental Protocols
The distinct mechanisms of this compound and Phalloidin lend them to different experimental applications. Below are detailed protocols for key experiments used to study their effects.
Fluorescence Microscopy of the Actin Cytoskeleton
This protocol allows for the visualization of changes in actin filament organization in response to treatment with this compound or for staining with fluorescently labeled Phalloidin.
dot
Caption: Workflow for fluorescence microscopy of the actin cytoskeleton.
Materials:
-
Cells of interest cultured on glass coverslips
-
This compound stock solution (in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)
-
Fluorescently labeled Phalloidin (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
For this compound treatment, aspirate the culture medium and replace it with a fresh medium containing the desired concentration of this compound. Incubate for the desired time (e.g., 30 minutes to several hours). Include a vehicle control (DMSO).
-
-
Fixation:
-
Aspirate the medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the PFA and wash the cells three times with PBS.
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
-
Blocking and Staining:
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes at room temperature.
-
Prepare the fluorescent Phalloidin staining solution according to the manufacturer's instructions (typically a 1:100 to 1:1000 dilution in blocking buffer).
-
Incubate the coverslips with the Phalloidin solution for 20-60 minutes at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
If desired, incubate with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes.
-
Wash the cells twice more with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
-
In Vitro Actin Polymerization Assay (Pyrene-based)
This assay measures the rate and extent of actin polymerization in vitro and is ideal for quantifying the inhibitory effect of this compound or the stabilizing/promoting effect of Phalloidin.
Materials:
-
Monomeric (G-)actin
-
Pyrene-labeled G-actin
-
10x Polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP, 100 mM Tris-HCl pH 7.5)
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)
-
This compound or Phalloidin at various concentrations
-
Fluorometer with excitation at ~365 nm and emission at ~407 nm
Procedure:
-
Preparation of Actin:
-
Prepare a working solution of G-actin containing 5-10% pyrene-labeled G-actin in G-buffer. Keep on ice to prevent spontaneous polymerization.
-
-
Assay Setup:
-
In a 96-well black plate or a fluorometer cuvette, add G-buffer.
-
Add the desired concentration of this compound, Phalloidin, or vehicle control.
-
Add the G-actin/pyrene-actin mix to the wells.
-
-
Initiation of Polymerization:
-
Initiate polymerization by adding 1/10th the final volume of 10x polymerization buffer. Mix quickly but gently.
-
-
Fluorescence Measurement:
-
Immediately place the plate or cuvette in the fluorometer and begin recording the fluorescence intensity over time (e.g., every 30 seconds for 30-60 minutes).
-
-
Data Analysis:
-
Plot fluorescence intensity versus time. The sigmoidal curve represents the three phases of polymerization: nucleation (lag phase), elongation (steep increase), and steady-state (plateau).
-
Compare the curves of treated samples to the control to determine the effect on the lag time, polymerization rate (slope of the elongation phase), and the final extent of polymerization (plateau fluorescence).
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control and a no-cell control (medium only).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Conclusion
This compound and Phalloidin represent two sides of the same coin when it comes to modulating the actin cytoskeleton. This compound's ability to inhibit actin polymerization makes it an invaluable tool for studying processes that rely on actin dynamics, such as cell migration, division, and morphology changes. Its cell-permeable nature allows for its use in live-cell imaging and functional assays. In contrast, Phalloidin's filament-stabilizing properties are exploited primarily in fixed-cell imaging to visualize the intricate network of F-actin with high fidelity. While its toxicity and lack of cell permeability limit its therapeutic potential, its utility as a staining reagent is unparalleled.
For researchers and drug development professionals, the choice between this compound and Phalloidin will depend on the specific scientific question being addressed. Understanding their distinct mechanisms and having access to robust experimental protocols are crucial for leveraging these powerful molecules to unravel the complexities of the actin cytoskeleton.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of action of cytochalasin: evidence that it binds to actin filament ends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochalasin inhibits the rate of elongation of actin filament fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochalasins inhibit nuclei-induced actin polymerization by blocking filament elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study on effects of cytochalasins B and D on F-actin content in different cell lines and different culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phalloidin - Wikipedia [en.wikipedia.org]
- 7. The phalloidin binding site of F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The phalloidin binding site of F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of Phalloidin on the Formation of Actin Filament Branches by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-affinity binding of cytochalasin B to the B-end of F-actin loses its inhibitory effect on subunit exchange when the bound nucleotide is ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytochalasin inhibits the rate of elongation of actin filament fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effect of phalloidin on liver actin distribution, content, and turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How does phalloidin affect actin assembly? | AAT Bioquest [aatbio.com]
Confirming Actin Disruption After Cytochalasin H Treatment: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the effects of cytoskeletal-targeting compounds, confirming the specific disruption of the actin cytoskeleton is a critical step. This guide provides a comparative overview of experimental methods to validate actin disruption following treatment with Cytochalasin H, a potent fungal metabolite known to interfere with actin polymerization.[1] We compare its effects with other well-characterized actin-modulating agents, Latrunculin A and Jasplakinolide, and provide detailed experimental protocols and quantitative data to aid in the design and interpretation of studies in this area.
This compound, like other members of the cytochalasin family, primarily acts by binding to the barbed (fast-growing) ends of filamentous actin (F-actin), preventing the addition of new actin monomers and thereby inhibiting filament elongation.[1][2] This action leads to a net depolymerization of actin filaments and subsequent disruption of the actin cytoskeleton.[1] In contrast, Latrunculin A sequesters globular actin (G-actin) monomers, making them unavailable for polymerization, while Jasplakinolide stabilizes existing F-actin, preventing depolymerization.[3] Understanding these distinct mechanisms is crucial for interpreting experimental outcomes.
Quantitative Comparison of Actin-Disrupting Agents
The efficacy of this compound and its alternatives can be quantified through various assays. Below is a summary of key quantitative parameters for this compound, Latrunculin A, and Jasplakinolide.
| Parameter | This compound | Latrunculin A | Jasplakinolide | Reference |
| Mechanism of Action | Caps F-actin barbed ends, inhibiting polymerization. | Sequesters G-actin monomers, preventing polymerization. | Stabilizes F-actin, preventing depolymerization. | [2][3] |
| Reported IC50 for Actin Disruption | ~1 µg/mL (complete disruption) | ~0.2 µM (effective concentration) | Induces polymerization | [4][5] |
| Effect on Cell Viability (IC50) | Varies by cell line (e.g., ~36.6 nM in A549) | Varies by cell line | Varies by cell line | [6] |
| Morphological Changes | Cell rounding, loss of stress fibers, formation of actin aggregates.[4] | Loss of stress fibers, cell rounding. | Formation of actin aggregates, thickening of actin filaments. | [7] |
Experimental Protocols
To confirm actin disruption, a multi-faceted approach involving qualitative visualization and quantitative analysis is recommended. Here, we provide detailed protocols for key experiments.
Fluorescently-labeled phalloidin is a high-affinity probe that selectively binds to F-actin, making it the gold standard for visualizing the actin cytoskeleton in fixed cells.[8]
Protocol for Phalloidin Staining of Adherent Cells:
-
Cell Culture: Plate cells on glass coverslips in a multi-well plate and culture to the desired confluency.
-
Treatment: Treat cells with this compound or other compounds at the desired concentrations and for the appropriate duration. Include a vehicle-treated control group.
-
Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
Phalloidin Staining: Dilute fluorescently-conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin) in 1% BSA in PBS according to the manufacturer's instructions. Incubate the cells with the phalloidin solution for 20-60 minutes at room temperature, protected from light.
-
Nuclear Staining (Optional): Wash the cells three times with PBS. Counterstain the nuclei with a DNA dye such as DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the actin cytoskeleton using a fluorescence microscope. Acquire images using appropriate filter sets.
This method allows for the quantification of the relative amounts of globular (G-actin) and filamentous (F-actin) actin in cell lysates, providing a quantitative measure of actin polymerization status.[9][10][11]
Protocol for G-actin/F-actin Fractionation and Western Blot:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in an F-actin stabilization buffer (e.g., containing 50 mM PIPES pH 6.9, 50 mM NaCl, 5 mM MgCl2, 5 mM EGTA, 5% glycerol, 0.1% Triton X-100, 0.1% NP-40, 0.1% Tween-20, 0.1% β-mercaptoethanol, and protease inhibitors).
-
Fractionation: Centrifuge the cell lysates at 100,000 x g for 1 hour at 37°C to pellet the F-actin. The supernatant contains the G-actin fraction.
-
Sample Preparation: Carefully collect the supernatant (G-actin fraction). Resuspend the pellet (F-actin fraction) in a depolymerizing buffer on ice.
-
SDS-PAGE and Western Blot: Determine the protein concentration of both fractions. Load equal amounts of protein from the G-actin and F-actin fractions onto an SDS-PAGE gel. Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against actin (e.g., anti-β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. The F-actin/G-actin ratio is calculated by dividing the intensity of the F-actin band by the intensity of the G-actin band.
It is crucial to assess whether the observed effects of a compound on the actin cytoskeleton are a primary result or a secondary consequence of cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12]
Protocol for MTT Assay:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Treatment: Treat the cells with a range of concentrations of this compound or other compounds for the desired exposure time. Include untreated and vehicle-treated controls.
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
Visualizing Experimental Workflows and Signaling Pathways
To provide a clear overview of the experimental processes and the underlying molecular mechanisms, we have generated diagrams using the DOT language.
References
- 1. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Latrunculin - Wikipedia [en.wikipedia.org]
- 4. The Effect of Cytochalasans on the Actin Cytoskeleton of Eukaryotic Cells and Preliminary Structure–Activity Relationships [mdpi.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. rsc.org [rsc.org]
- 7. Feeling for Filaments: Quantification of the Cortical Actin Web in Live Vascular Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probes for Actin—Section 11.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. hoelzel-biotech.com [hoelzel-biotech.com]
- 11. G-Actin/F-actin In Vivo Assay Biochem Kit - Creative BioMart [creativebiomart.net]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of Cytochalasin H in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of Cytochalasin H with other therapeutic agents. While direct quantitative data on the synergistic interactions of this compound remains limited in publicly available literature, this document summarizes the available data for this compound as a single agent and presents detailed synergistic findings for its close analog, Cytochalasin B, to offer valuable insights into the potential of this class of compounds in combination therapies. Experimental protocols for key assays are also provided to support further research in this promising area.
Overview of this compound and its Therapeutic Potential
This compound is a mycotoxin known for its ability to disrupt actin filament function, a critical component of the cellular cytoskeleton. This disruption can inhibit cell division, motility, and other essential cellular processes, making it a compound of interest for anticancer and antifungal research.[1] While research has established its cytotoxic and antifungal properties, its efficacy may be significantly enhanced when used in combination with other drugs, a strategy aimed at achieving synergistic effects, overcoming drug resistance, and reducing toxicity.
Single-Agent Activity of this compound
Quantitative data on the inhibitory effects of this compound against human ovarian carcinoma cell lines have been documented. The IC90 values, representing the concentration required to inhibit 90% of cell growth, are presented below.
| Cell Line | Drug | IC90 (nM) |
| SKOV3 (Drug-Sensitive) | This compound | 330 |
| SKVLB1 (Multidrug-Resistant) | This compound | - |
Note: The IC90 value for this compound against the SKVLB1 cell line was not explicitly provided in the compared study, though it was noted that the resistance index was higher compared to other cytochalasin congeners.[2]
Synergistic Effects of Cytochalasin B with Anticancer Drugs
Due to the lack of specific synergistic data for this compound, we present data from a comprehensive study on its close structural analog, Cytochalasin B. This study investigated the synergistic effects of Cytochalasin B in combination with the chemotherapeutic agents doxorubicin and paclitaxel in both drug-sensitive (SKOV3) and multidrug-resistant (SKVLB1) human ovarian carcinoma cell lines. The synergy was quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2][3]
Table 1: Combination Index (CI) Values for Cytochalasin B with Doxorubicin and Paclitaxel
| Cell Line | Drug Combination | Fractional Effect (Fa) | Combination Index (CI) | Interpretation |
| SKOV3 | Cytochalasin B + Doxorubicin | 0.5 | < 1 | Synergy |
| 0.75 | < 1 | Synergy | ||
| 0.9 | < 1 | Synergy | ||
| Cytochalasin B + Paclitaxel | 0.5 | < 1 | Synergy | |
| 0.75 | < 1 | Synergy | ||
| 0.9 | < 1 | Synergy | ||
| SKVLB1 | Cytochalasin B + Doxorubicin | 0.5 | < 1 | Synergy |
| 0.75 | < 1 | Synergy | ||
| 0.9 | < 1 | Synergy | ||
| Cytochalasin B + Paclitaxel | 0.5 | < 1 | Synergy | |
| 0.75 | < 1 | Synergy | ||
| 0.9 | < 1 | Synergy |
Source: Data interpreted from isobologram analysis and Chou-Talalay method descriptions in the cited literature.[2][3]
These findings demonstrate that Cytochalasin B acts synergistically with both doxorubicin and paclitaxel to inhibit the growth of ovarian cancer cells, including those that have developed resistance to conventional chemotherapeutics.[2] This suggests a promising avenue for further investigation into whether this compound exhibits similar synergistic properties.
Potential Mechanisms of Synergy
The synergistic effects observed with cytochalasins may be attributed to their unique mechanism of action. By targeting the actin cytoskeleton, they can potentially:
-
Enhance the efficacy of microtubule-disrupting agents: Combining a microfilament-directed agent like a cytochalasin with a microtubule-directed agent (e.g., paclitaxel) could create a powerful multi-pronged attack on the cancer cell's division machinery.[2]
-
Overcome multidrug resistance: Some cytochalasins have been shown to inhibit the function of P-glycoprotein (P-gp), a drug efflux pump that is a major contributor to multidrug resistance in cancer cells.[2][4] By blocking this pump, cytochalasins may increase the intracellular concentration and efficacy of other chemotherapeutic drugs.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the referenced studies.
Cell Culture
-
Cell Lines: SKOV3 (drug-sensitive human ovarian carcinoma) and SKVLB1 (multidrug-resistant derivative) are commonly used.[2][5]
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.[5]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[5]
Cytotoxicity Assay (Methylene Blue Assay)
-
Seed cells in 96-well plates at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compounds (single agents and combinations) for a specified duration (e.g., 48 or 96 hours).
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin for 10 minutes.
-
Stain the cells with a 0.5% methylene blue solution in 50% ethanol for 15 minutes.
-
Wash the plates thoroughly with water and allow them to air dry.
-
Elute the stain by adding 0.1 N HCl to each well.
-
Measure the absorbance at a wavelength of 650 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Synergy Analysis (Chou-Talalay Method)
The Chou-Talalay method is a widely accepted method for quantifying drug synergism.[3][6]
-
Dose-Response Curves: Determine the dose-response curves for each drug individually to establish their IC50 values (the concentration that inhibits 50% of cell growth).
-
Combination Studies: Treat cells with combinations of the drugs at a constant ratio (e.g., based on the ratio of their IC50 values).
-
Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI). The CI value provides a quantitative measure of the interaction between the drugs.
Visualizing Cellular Pathways and Workflows
To better understand the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: Experimental workflow for determining drug synergy.
Caption: Simplified mechanism of this compound action.
Conclusion and Future Directions
While direct evidence for the synergistic effects of this compound is still emerging, the data from its close analog, Cytochalasin B, strongly suggests a high potential for this class of compounds in combination therapies, particularly in the context of overcoming multidrug resistance in cancer. Further research is warranted to specifically quantify the synergistic interactions of this compound with a range of anticancer and antifungal drugs. The experimental protocols outlined in this guide provide a solid foundation for conducting such investigations. The unique mechanism of action of cytochalasins makes them a compelling area of study for the development of novel and more effective therapeutic strategies.
References
- 1. Quantitative and Qualitative Analysis of the Antifungal Activity of Allicin Alone and in Combination with Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synergistic effects of hydroxychavicol and amphotericin B towards yeast-hyphae transition and the germination of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antifungal activities of cytochalasins produced by Diaporthe miriciae, an endophytic fungus associated with tropical medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. elifesciences.org [elifesciences.org]
Safety Operating Guide
Proper Disposal Procedures for Cytochalasin H
Cytochalasin H is a highly toxic fungal metabolite requiring stringent safety and disposal protocols.[1] As a potent mycotoxin, it is classified as fatal if swallowed, inhaled, or in contact with skin, and is suspected of damaging fertility or the unborn child.[2] Therefore, all waste contaminated with this compound must be treated as hazardous waste and managed in strict accordance with institutional policies and local, state, and federal regulations.[3] The primary principle for managing mycotoxin waste is thorough removal and containment, as these compounds are chemically stable and resistant to standard disinfectants.[4][5]
Immediate Safety and Handling Precautions
Before beginning any work that will generate this compound waste, ensure that a designated hazardous waste accumulation area is established.[6] All personnel handling this compound must be thoroughly trained on its hazards and the proper handling and disposal procedures.[7][8]
Personal Protective Equipment (PPE): Always wear the following when handling this compound and its associated waste:
-
Gloves: Chemical-resistant gloves.
-
Lab Coat: To protect personal clothing.
-
Eye Protection: Safety glasses with side shields or chemical goggles.[8]
-
Respiratory Protection: For handling the solid compound or any procedure that could generate dust, use a NIOSH/MSHA-approved respirator or work within a chemical fume hood or biological safety cabinet.[8][9]
Waste Segregation and Collection
Proper segregation of hazardous waste at the point of generation is critical to prevent cross-contamination and ensure safe disposal.[6][7] All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Acutely Toxic," "Reproductive Hazard").[6]
1. Solid Waste Disposal:
-
Grossly Contaminated Items: Unused or expired solid this compound, and materials used for spill cleanup, must be collected in a dedicated, leak-proof, and sealable hazardous waste container.
-
Contaminated Labware: Disposable items such as gloves, bench paper, pipette tips, and plastic vials that have come into contact with this compound should be placed in a designated hazardous waste container.
2. Liquid Waste Disposal:
-
Stock Solutions and Experimental Waste: All solutions containing this compound must be collected in a designated, leak-proof, and sealable liquid hazardous waste container.
-
Incompatible Materials: Do not mix this compound waste with other incompatible waste streams. For example, keep it separate from strong oxidizing agents, acids, and bases.[9]
-
Aqueous vs. Solvent Waste: If institutional policy requires, segregate aqueous waste from solvent-based waste.
3. Sharps Waste Disposal:
-
Needles and Blades: Any sharps, such as needles, syringes, or scalpel blades, contaminated with this compound must be immediately placed into a puncture-proof, designated sharps container for hazardous chemical waste.[7][10] This container must also be labeled with the chemical contents and associated hazards.
4. Decontamination of Empty Containers:
-
An empty container that has held this compound must be managed as hazardous waste unless properly decontaminated.[11]
-
Triple Rinsing: Decontaminate empty containers by triple rinsing with a suitable solvent capable of dissolving this compound (e.g., DMSO, ethanol, or acetone).[1][11]
-
Rinsate Collection: The solvent rinsate from this procedure is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[11] After triple rinsing, deface the original label and dispose of the container according to institutional guidelines for clean lab glass or plastic.[11]
Spill Response and Cleanup
All materials used to clean a this compound spill must be disposed of as hazardous waste.[11]
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill. For solid spills, use a damp cloth or paper towel to avoid generating dust. For liquid spills, use an inert absorbent material.
-
Carefully collect the absorbed material and contaminated cleaning supplies and place them into a sealed hazardous waste container.
-
Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert others and prevent entry into the contaminated zone.
-
Contact your institution's Environmental Health & Safety (EHS) department or emergency response team for professional cleanup.
-
Storage and Final Disposal
-
Satellite Accumulation Area (SAA): Store all sealed and labeled hazardous waste containers in a designated and secure SAA at or near the point of generation.[6][12]
-
Container Management: Keep waste containers closed at all times except when adding waste.[11][12]
-
Professional Disposal: Arrange for pickup and final disposal through your institution's EHS department or a licensed hazardous waste disposal company.[7] These certified entities have the necessary permits and expertise to manage and transport toxic chemical waste in compliance with all regulations.[7]
Hazard and Exposure Data
The following table summarizes key hazard information for this compound, which dictates the stringent disposal requirements.
| Hazard Classification | Description | Reference |
| Acute Toxicity - Oral | Category 2: Fatal if swallowed. | GHS Classification, Safety Data Sheet[2] |
| Acute Toxicity - Dermal | Category 2: Fatal in contact with skin. | GHS Classification, Safety Data Sheet[2] |
| Acute Toxicity - Inhalation | Category 2: Fatal if inhaled. | GHS Classification, Safety Data Sheet[2] |
| Reproductive Toxicity | Category 2: Suspected of damaging fertility or the unborn child. | GHS Classification, Safety Data Sheet[2] |
| Waste Classification | Acutely Hazardous Waste | Based on high toxicity[11][12] |
Disposal Workflow
The following diagram illustrates the procedural workflow for the proper disposal of waste generated from working with this compound.
Caption: Workflow for safe segregation and disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ams.usda.gov [ams.usda.gov]
- 4. respirarelabs.com [respirarelabs.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How Is Waste Management Handled During Toxicology Lab Maintenance [needle.tube]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 11. vumc.org [vumc.org]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Cytochalasin H
Essential safety protocols and operational plans for the potent cytotoxic agent, Cytochalasin H, are critical for ensuring the well-being of laboratory personnel and the integrity of research. Due to its high acute toxicity and suspected reproductive hazards, stringent handling procedures, appropriate personal protective equipment (PPE), and meticulous disposal methods are paramount.
This compound is classified as a highly toxic substance, with safety data sheets indicating it is fatal if swallowed, inhaled, or in contact with skin.[1] As a potent mycotoxin, it requires handling with the utmost care to prevent exposure. Researchers, scientists, and drug development professionals must adhere to strict safety protocols to mitigate the risks associated with this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is non-negotiable. This includes protection for the body, hands, eyes, and respiratory system. All PPE should be donned before handling the compound and doffed in a designated area to prevent the spread of contamination.
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves compliant with ASTM D6978-05. | Provides a robust barrier against skin contact. Double-gloving offers additional protection in case of a breach in the outer glove.[2][3] |
| Lab Coat | Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. | Protects personal clothing and skin from contamination. The back-closing design minimizes the risk of frontal spills reaching the wearer.[2][3] |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes, aerosols, and airborne particles from entering the eyes and contaminating the face.[4] |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator for handling the solid compound. A fit-tested respirator is essential. | Prevents inhalation of the highly toxic powder.[4][5] |
| Foot Protection | Disposable shoe covers worn over closed-toe shoes. | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plan: A Step-by-Step Approach to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures a controlled environment for working with this compound.
Preparation and Weighing of Solid this compound
-
Designated Area: All handling of solid this compound must be conducted in a designated area, such as a certified Class II, Type B2 biological safety cabinet (BSC) or a powder containment hood, to prevent the release of airborne particles into the laboratory.[2]
-
Decontamination: Before starting, decontaminate the work surface of the BSC or hood with a suitable agent.
-
Donning PPE: Put on all required PPE in the correct order: shoe covers, inner gloves, gown, outer gloves, face shield, and respirator.
-
Handling: Use dedicated, clearly labeled equipment (spatulas, weigh boats, etc.) for handling this compound. Handle the powder gently to minimize dust generation.
-
Weighing: If weighing is required, perform it within the containment unit on a calibrated balance.
-
Post-Handling: After handling the solid, carefully decontaminate all equipment and the work surface. Dispose of all single-use items as cytotoxic waste.
Preparation of this compound Solutions
-
Solvent Addition: When preparing solutions, slowly add the solvent to the solid this compound to avoid splashing.
-
Containment: Keep containers of this compound solutions closed whenever possible.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard symbols.
The following diagram illustrates the workflow for the safe handling of solid this compound.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or personal exposure, immediate and correct action is crucial.
Spill Cleanup
-
Small Spills (<5 mL or 5 g):
-
Alert others in the area.
-
Wearing full PPE, gently cover the spill with absorbent pads. For powders, dampen the pads to avoid aerosolization.[6][7]
-
Work from the outside of the spill inwards, cleaning the area with a detergent solution followed by 70% ethanol.[7]
-
Place all cleanup materials in a designated cytotoxic waste container.
-
-
Large Spills (>5 mL or 5 g):
-
Evacuate the area and restrict access.
-
Alert the appropriate emergency response personnel.
-
Cleanup should only be performed by trained personnel equipped with appropriate PPE, including a higher level of respiratory protection if necessary.
-
Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[8]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
Inhalation: Move to fresh air immediately. Seek immediate medical attention.
-
Ingestion: Seek immediate medical attention. Do not induce vomiting.
The logical relationship for responding to a this compound spill is outlined in the diagram below.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohsinsider.com [ohsinsider.com]
- 4. Studies on the decontamination of surfaces exposed to cytotoxic drugs in chemotherapy workstations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCOHS: Respirators - Respirator Selection [ccohs.ca]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. dvm360.com [dvm360.com]
- 8. policy.nshealth.ca [policy.nshealth.ca]
- 9. england.nhs.uk [england.nhs.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
